Tromantadine

Catalog No.
S007015
CAS No.
53783-83-8
M.F
C16H28N2O2
M. Wt
280.41 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tromantadine

CAS Number

53783-83-8

Product Name

Tromantadine

IUPAC Name

N-(1-adamantyl)-2-[2-(dimethylamino)ethoxy]acetamide

Molecular Formula

C16H28N2O2

Molecular Weight

280.41 g/mol

InChI

InChI=1S/C16H28N2O2/c1-18(2)3-4-20-11-15(19)17-16-8-12-5-13(9-16)7-14(6-12)10-16/h12-14H,3-11H2,1-2H3,(H,17,19)

InChI Key

UXQDWARBDDDTKG-UHFFFAOYSA-N

SMILES

Array

Synonyms

D 41, N-(1-adamantyl)-2-(2-dimethylaminoethoxy)acetamide, tromantadin, tromantadine, tromantadine monohydrochloride, tromantadine monohydrochloride, monohydrate, tromantidine, Viru-Merz, Viru-Merz serol, Viru-Serol

Canonical SMILES

CN(C)CCOCC(=O)NC12CC3CC(C1)CC(C3)C2

The exact mass of the compound Tromantadine is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Bridged-Ring Compounds - Adamantane - Supplementary Records. It belongs to the ontological category of secondary carboxamide in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Tromantadine synthesis and manufacturing methods

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Synthesis and Structure

The synthetic route to Tromantadine, as documented in foundational literature and patents, involves the reaction of an adamantane derivative with a functionalized side chain [1] [2] [3].

The diagram below visualizes the two-step synthesis workflow based on the referenced procedure:

G Start Start Synthesis Step1 Reaction of 1-Adamantamine with Ethylene Oxide Derivative Start->Step1 Intermediate Intermediate: 2-(2-dimethylaminoethoxy)acetic acid Step1->Intermediate Step2 Amidation with Acetamide Compound Product Product: this compound (C16H28N2O2) Step2->Product Intermediate->Step2 Patents Referenced Patents: DE1941218, US3705194, US20140045779 Patents->Step1 Patents->Step2

Recent research highlights methodological advances for adamantane derivatives, noting that higher yields (up to 94%) of amidation reactions can be achieved under milder conditions and at room temperature [4]. This suggests potential for optimizing the final amidation step in this compound synthesis.

Physicochemical and Biological Properties

The table below summarizes key data for this compound, essential for research and development:

Property Value / Description
CAS Number 53783-83-8 [3]
Molecular Formula C₁₆H₂₈N₂O₂ [3]
Molecular Weight 280.406 g/mol [3]
Density 1.09 g/cm³ [3]
Boiling Point 434.5 °C at 760 mmHg [3]
Flash Point 216.6 °C [3]
Primary Biological Activity Inhibitor of Herpes Simplex Virus (HSV) [5] [3]
Mechanism of Action Inhibits a late step in HSV-1 replication; likely affects a cellular process like glycoprotein processing, preventing syncytium formation [5].
Related Adamantane Drugs Amantadine (Antiviral, Parkinson's), Memantine (Alzheimer's), Vildagliptin (Diabetes) [4].

Manufacturing and Market Considerations

A global market report indicates that analysis of this compound covers manufacturing methods, relevant patents, and regional market trends from 2019 to 2024, with forecasts to 2029 [6]. This type of report typically addresses the commercial and technical manufacturing landscape.

A key challenge in formulating this compound is its low water solubility, which reduces bioavailability. One patent addresses this by preparing salts (e.g., using the amino group) to enhance water solubility, enabling the development of an injectable formulation for intravenous administration [2].

Experimental Protocol Summary

While complete detailed protocols are found in the primary literature, here is a summary of a cell-based assay used to determine this compound's antiviral activity [3]:

  • Cell Lines: Vero or HEp-2 cells are grown as confluent monolayers.
  • Compound Treatment: Cells are treated with varying amounts of this compound 15 minutes before infection and throughout the subsequent incubation.
  • Virus Infection: Cells are infected with Herpes Simplex Virus type 1 (HSV-1).
  • Activity Assessment: Antiviral activity is determined by measuring the reduction in both virus-induced cytopathic effect (CPE) and the production of extracellular infectious virus at 24, 48, and 96 hours post-infection.

Key Insights for Researchers

  • Synthesis Optimization: Recent mild amidation methods for adamantane derivatives can potentially improve this compound synthesis efficiency and yield [4].
  • Formulation Challenge: The low water solubility of this compound is a significant hurdle for drug development, but salt formation is a viable strategy to overcome this [2].
  • Expanding Applications: Recent patents claim novel anti-tumor activities for this compound and its derivatives, indicating potential for drug repurposing beyond its traditional antiviral use [2].

References

Tromantadine pharmacokinetics and ADME

Author: Smolecule Technical Support Team. Date: February 2026

Tromantadine Overview and Known Data

The following table consolidates the core chemical and application information for this compound, based on the search results.

Property Description
Generic Name This compound (as this compound Hydrochloride) [1] [2]
Chemical Formula C({16})H({28})N({2})O({2}) [1]
Standard IUPAC Name N-(adamantan-1-yl)-2-[2-(dimethylamino)ethoxy]acetamide [1]
Molecular Weight 280.412 g/mol [1]
Drug Class Antiviral agent; Synthetic derivative of adamantane [3] [2]
Primary Indications Herpes simplex virus (HSV) infections of the skin and mucous membranes (e.g., cold sores); Herpes zoster (shingles) [4] [2]
Common Dosage Form Topical gel (1%) [4]
Mechanism of Action Inhibits early-stage viral replication by interfering with viral entry into host cells; also inhibits a late step in replication, likely affecting viral glycoprotein processing or assembly [5] [6] [2]

| Known ADME Insights | • Administration: Designed for topical application to minimize systemic exposure [2]. • Protein Binding & Metabolism: Specific data "Not Available" in drug databases [1]. |

Proposed Framework for this compound ADME Investigation

Since specific data is limited, here is a logical workflow and methodologies derived from standard nonclinical and clinical practices that can be applied to characterize this compound's ADME profile [7].

cluster_nonclinical Non-Clinical Phase cluster_clinical Clinical Phase Start This compound ADME Investigation NonClinical Non-Clinical Studies Start->NonClinical Clinical Clinical Studies Start->Clinical NC1 In Vitro Models (Caco-2 permeability, liver microsome stability, plasma protein binding) NonClinical->NC1 C1 Human Trial Dosing (Maximum Recommended Starting Dose) Clinical->C1 Integrate Integrate PK/PD/TK Data End End Integrate->End Final Dosing & Label NC2 In Vivo Animal Studies (Rodent/Non-Rodent ADME, Toxicokinetics) NC1->NC2 NC3 Lead Optimization & Dose Selection for CTS NC2->NC3 NC3->Integrate Allometric Scaling C2 Bioanalytical Measurement (Drug & Metabolite Concentrations) C1->C2 C3 PK/PD Analysis (Concentration vs. Therapeutic/Adverse Effect) C2->C3 C3->Integrate

Proposed workflow for characterizing this compound ADME, from nonclinical models to clinical data integration.

Key Experimental Methodologies
  • Absorption: For a topical drug like this compound, studies focus on skin permeability and the potential for systemic absorption. In vitro models using human skin and in vivo studies in animals are standard. The absence of systemic side effects in clinical descriptions suggests low absorption [8] [2].
  • Distribution: If systemic absorption occurs, studies would investigate the volume of distribution and tissue penetration. The adamantane moiety is highly lipophilic, which can influence distribution across membranes like the blood-brain barrier [3].
  • Metabolism: The stability of this compound can be assessed in vitro using liver microsomes or hepatocytes from humans and toxicology species to identify metabolites and potential for drug-drug interactions [7].
  • Excretion: Studies in animals (and humans, if applicable) would determine the routes of elimination (e.g., renal vs. biliary) and calculate the clearance and half-life [7].

Key Takeaways for Researchers

  • Significant Data Gap: Publicly available, detailed ADME data for this compound is notably absent, which is common for older drugs.
  • Focus on Topical Profile: Its development as a topical gel indicates a design choice to achieve local efficacy while minimizing systemic pharmacokinetic challenges [2].
  • Adamantane Scaffold: The adamantane group is a well-established "lipophilic bullet" in medicinal chemistry, primarily used to enhance a molecule's lipophilicity, stability, and bioavailability [3] [9]. This property is key to its mechanism but complicates aqueous solubility and formulation.

References

Tromantadine's Interaction with Phospholipid Membranes

Author: Smolecule Technical Support Team. Date: February 2026

Aspect of Interaction Experimental Findings Biological Significance & Proposed Mechanism
Membrane Phase Behavior Raises the bilayer-to-hexagonal (HII) phase transition temperature of phosphatidylethanolamines (PE) [1]. Stabilizes the bilayer phase. Prevents the transition to non-bilayer structures, making the membrane less prone to fusion [1].
Impact on Membrane Order Increases order parameters in spin-labeling experiments with red cell membranes, indicating a reduction in fluidity [2]. Enhances membrane stability. A more ordered and rigid membrane structure can act as a barrier to viral fusion events [2].
Comparison to Amantadine Less disruptive to phospholipid packing than amantadine [1]. Tromantadine stabilizes membranes, while amantadine has a disordering effect [1] [2]. The balance of hydrophobic and hydrophilic group sizes in this compound is more favorable for bilayer stabilization and fusion inhibition [1].
Overall Antiviral Mechanism Inhibits viral-induced cell-cell fusion; similar action to cyclosporin A [1]. Prevents infection by viruses like Herpes Simplex, which rely on fusion with the host plasma membrane, by creating a less fusogenic membrane environment [1].

Experimental Evidence and Methodologies

  • X-ray Diffraction & Calorimetry: These techniques were used to study the drug's effect on the phase transition temperature of synthetic phosphatidylethanolamines. The increase in the bilayer-to-hexagonal phase transition temperature is a direct measurement of membrane stabilization [1].
  • Spin-Labeling & Fluorescence Probes: Using molecules like 5-doxyl stearic acid and 1-anilinonaphthalene-8-sulfonate (ANS), researchers can detect changes in membrane fluidity and phase state. An increase in order parameters indicates a more rigid lipid environment [2].
  • Comparative Studies: A direct, side-by-side comparison of this compound and amantadine using the methods above established that despite structural similarities, their interactions with membranes are functionally opposite [1].

The following diagram illustrates the conceptual mechanism by which this compound inhibits viral fusion, based on the experimental findings.

G cluster_normal Normal Membrane cluster_trom This compound Stabilized Withoutthis compound Without this compound Withthis compound With this compound NT_1 Membrane in Bilayer Phase NT_2 Induction of Hexagonal (H₁₁) Phase NT_1->NT_2 Stress NT_3 Viral Fusion Occurs NT_2->NT_3 Allows WT_1 Membrane in Bilayer Phase WT_2 Bilayer Phase Stabilized WT_1->WT_2 This compound WT_3 Viral Fusion Blocked WT_2->WT_3 Prevents

This conceptual model shows how this compound stabilizes the lipid bilayer to inhibit viral fusion. In a normal membrane, certain stressors can induce a transition to the hexagonal (HII) phase, which is a fusogenic state that facilitates viral entry. This compound prevents this transition, thereby blocking the fusion process [1].

Research Context and Comparison

Understanding this compound is often aided by comparing it to its relative, amantadine.

  • Structural Differences: this compound is a derivative of amantadine, with a larger hydrophilic side chain. This difference is critical, as it changes the balance between the molecule's hydrophobic and hydrophilic parts, leading to different interactions with lipids [1].
  • Contrasting Mechanisms: While both have antiviral properties, their modes of action at the membrane level are distinct. Research shows that amantadine inserts into and disorders lipid membranes [3] [4], preferentially localizing in disordered lipid domains. In contrast, This compound stabilizes and orders the membrane [1] [2]. This fundamental difference explains why this compound is more effective at inhibiting fusion-dependent viral entry.

References

Mechanism of Action: How Tromantadine Inhibits HSV

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key antiviral actions of tromantadine against Herpes Simplex Virus.

Action Stage of Viral Life Cycle Functional Outcome Supporting Evidence
Inhibition of Viral Fusion & Entry [1] [2] Early (Pre-entry) Prevents virus from releasing genetic material into host cell; blocks infection before it starts. [1] [2] Dependent on viral inoculum size; most effective when added at time of infection. [3]
Alteration of Host Cell Membrane [1] Early (Pre-entry) Creates unfavorable environment for viral entry; fluidity/permeability changes inhibit fusion. [1] Not specified in available sources.
Inhibition of a Late Replication Step [4] [3] Late (Post-penetration) Inhibits syncytium formation and virus production; blocks assembly/release of new viral particles. [4] [3] Inhibits HSV-1 induced syncytium formation and virion synthesis even when added 4 hours post-infection. [4] [3]
Interference with Glycoprotein Processing [4] Late (Assembly) Blocks a cellular process critical for fusion protein expression on cell surface; inhibits cell-to-cell spread. [2] [4] Viral glycoproteins gB, gC, and gD are synthesized but their functional processing is impaired. [4]

This multi-faceted mechanism, targeting both the virus and the host cell, underpins this compound's utility as a topical antiviral agent for herpes simplex infections [1] [2].

Experimental Evidence and Workflows

Key experimental approaches used to elucidate this compound's mechanism are outlined below. These methodologies provide a framework for studying viral fusion inhibitors.

G Experimental Workflow for this compound Mechanism Analysis cluster_1 In Vitro Cell Culture Models cluster_2 Timing-of-Addition Assay cluster_3 Analysis Techniques A Cell Lines: VERO, HEp-2 C Add this compound: 1. At time of infection 2. 4 hours post-infection A->C B Virus: HSV-1 (KOS, GC+) HSV-2 B->C D Assess Inhibition of: Virus Production Viral Protein Synthesis Syncytium Formation C->D E Immunofluorescence: Detect surface glycoproteins (gB, gC, gD) D->E F Plaque Assay: Quantify virus production D->F

Key Experimental Findings
  • Timing is Critical: Studies adding this compound at different time points relative to infection found it remains effective even when added 4 hours post-infection, indicating it blocks a late stage of replication beyond initial entry [3].
  • Glycoprotein Analysis: Immunofluorescence studies confirmed viral glycoproteins are synthesized and reach the cell surface in the presence of this compound, but syncytium formation is still blocked. This suggests this compound disrupts a cellular process required for the functional processing or organization of these glycoproteins [4].

Clinical and Formulation Context

This compound's clinical application and known interactions are important for a complete picture.

  • Clinical Use: It is formulated as a topical gel (Viru-Merz) for the early treatment of recurrent herpes simplex virus infections (e.g., cold sores). Its efficacy is highest when applied at the first sign of an outbreak (tingling, itching) [2].
  • Drug Interactions: No clinically significant drug interactions are known for the topical formulation. However, applying other topical products to the same area should be avoided as it may affect absorption and efficacy [2].

Knowledge Gaps and Research Limitations

While the core mechanisms are established, some details remain unclear. The search results do not provide information on the exact molecular target on the viral envelope or host membrane. Furthermore, the structural basis of this compound's interaction with viral glycoproteins or host factors is not fully elucidated. The most recent primary research data identified in the search results is from 1990 [4], indicating a need for modern molecular studies to refine our understanding.

References

Tromantadine's Proposed Mechanism of Action

Author: Smolecule Technical Support Team. Date: February 2026

Tromantadine is an early adamantane-derived antiviral drug, structurally related to amantadine and rimantadine. Its known mechanism is understood to build upon and extend beyond that of its predecessors [1].

  • Primary Target: It was developed for the treatment of skin infections caused by the Herpes Simplex Virus (HSV) [1].
  • Mechanistic Basis: Unlike first-generation adamantanes like amantadine that primarily inhibit the viral M2 ion channel (in Influenza A) and thus block viral uncoating, this compound is suggested to have a dual mechanism [1]:
    • It likely shares the ability to inhibit viral uncoating, similar to rimantadine [1] [2].
    • Additionally, it is known to induce alterations in the host cell's glycoproteins. This action is thought to interfere with a later stage of the viral life cycle, specifically the fusion of the viral envelope with the host cell membrane, which is a critical step for viral entry [1].

The following diagram illustrates the proposed stages of viral entry that this compound is believed to inhibit, based on its described mechanisms.

G Proposed inhibition points for this compound during viral entry. 1. Virus Attachment 1. Virus Attachment 2. Endocytosis 2. Endocytosis 1. Virus Attachment->2. Endocytosis 3. Vesicle Acidification 3. Vesicle Acidification 2. Endocytosis->3. Vesicle Acidification 4. M2 Channel Activation (Influenza A) 4. M2 Channel Activation (Influenza A) 3. Vesicle Acidification->4. M2 Channel Activation (Influenza A)  Inferred from related  adamantane drugs 6. Envelope Fusion (HSV) 6. Envelope Fusion (HSV) 3. Vesicle Acidification->6. Envelope Fusion (HSV)  Documented alternative  or additional target 5. Viral Uncoating 5. Viral Uncoating 4. M2 Channel Activation (Influenza A)->5. Viral Uncoating  Proposed inhibition  point for this compound 7. Viral Genome Release 7. Viral Genome Release 6. Envelope Fusion (HSV)->7. Viral Genome Release legend Key: • M2 Channel Inhibition (Influenza A, proposed) • Envelope Fusion Inhibition (HSV, documented)

Foundational Experimental Evidence

The understanding of this compound's action is based on classic virology techniques. The table below summarizes a key experimental approach used for related adamantanes, which informs the proposed uncoating inhibition mechanism for this compound.

Experimental Approach Key Methodology Relevant Finding
Radioisotope-Based Uncoating Assay (for rimantadine, a related compound) [2] Infect cells with ³²P-labeled virus in the presence of RNase. Measure the loss of acid-precipitable radioactivity over time, which indicates uncoating (release of viral RNA). Rimantadine (50 µg/ml) treated cells showed only a 10% reduction in acid-precipitable radioactivity vs. ~50% in untreated controls, indicating inhibition of viral uncoating [2].

Research Implications & Future Directions

For your ongoing research and drug development work, the following points may be valuable:

  • Focus on Herpesviruses: this compound's documented clinical use and its additional mechanism of altering cell surface glycoproteins make Herpes Simplex Virus (HSV) a more directly relevant model for experimental study than influenza [1].
  • Addressing Resistance: The search results highlight that a major limitation of first-generation adamantane drugs (amantadine/rimantadine) against influenza is the rapid emergence of resistance, often through single-point mutations in the M2 channel (e.g., S31N) [3]. This underscores the importance of investigating this compound's potential to overcome such resistance through its multi-target action.
  • Explore Modern Host-Targeting Strategies: Current antiviral research is increasingly focused on host-targeted antivirals (HTAs) [3]. This compound's reported effect on host cell glycoproteins aligns with this concept. Exploring this pathway further could be a promising avenue for developing broad-spectrum antivirals with a higher genetic barrier to resistance.

References

Tromantadine adamantane derivatives medicinal chemistry

Author: Smolecule Technical Support Team. Date: February 2026

Tromantadine and Approved Adamantane-Based Drugs

The adamantane moiety is a key structural feature in several approved drugs. The table below summarizes the core information on these compounds, including this compound [1] [2].

Drug Name Core Structure / Key Feature Primary Indications Mechanism of Action (if known)
This compound [1] [3] [2] Adamantane derivative with a side chain containing a dimethylaminoethoxy group [3] Herpes simplex virus (skin infections) [1] [2]; New Indication: Anti-tumor applications (patented) [3] Antiviral: Believed to act on the viral host cell (e.g., inhibiting viral penetration) [2]. Antitumor: Mechanism under investigation [3].
Amantadine [1] [2] Primary amine with a C10H15 alkyl residue (adamantane) [1] Influenza A; Parkinson's disease [1] [2] Antiviral: Blocks the M2 ion channel of Influenza A [1]. Neurological: Likely involves NMDA receptor antagonism [2].
Rimantadine [1] [2] Alpha-methyl derivative of amantadine [1] Influenza A [1] [2] Similar to amantadine (M2 ion channel blockade) [1].
Memantine [1] [2] 1-Amino-3,5-dimethyladamantane [1] Alzheimer's disease [1] [2] Non-competitive NMDA receptor antagonist [1].
Adapalene [1] [2] Adamantyl retinoid (naphthoic acid derivative) [1] Acne [1] [2] Retinoid activity, modulates cell differentiation and keratinization [1].
Saxagliptin / Vildagliptin [1] [2] Dipeptidyl peptidase-4 (DPP-4) inhibitors containing adamantane [1] Type 2 Diabetes [1] [2] Inhibits the DPP-4 enzyme, increasing incretin levels [1].

Current Research and Synthetic Directions

Recent research on adamantane derivatives focuses on expanding their therapeutic potential. Key areas relevant to your query include:

  • Exploration of New Indications: A significant development is the patent for using this compound and its derivatives as anti-tumor pharmaceuticals. These compounds are proposed for treating various cancers, including leukemia, lung cancer, and breast cancer, potentially administered alone or in combination with other chemotherapeutic agents [3].
  • Antimicrobial and Anticancer Hybrids: Researchers are actively synthesizing new adamantane-based hybrids to combat rising bacterial resistance and explore anticancer applications.
    • Adamantane-Thiazole Hybrids: A 2022 study synthesized a series of (Z)-N-(adamantan-1-yl)-3,4-diarylthiazol-2(3H)-imines. Several compounds showed potent broad-spectrum antibacterial activity, and some demonstrated significant anti-proliferative activity against human tumor cell lines, potentially via SIRT1 enzyme inhibition [4].
    • Schiff Bases and Hydrazide-Hydrazones: A 2024 study created novel adamantane derivatives with these moieties. Compounds showed promising activity against Gram-positive bacteria like Staphylococcus epidermidis and fungi like Candida albicans, with cytotoxicity studies indicating they did not significantly affect cell proliferation in tested doses [5].
  • Overcoming Drug Resistance: In antiviral research, new adamantane-based α-hydroxycarboxylic acid derivatives are being designed to act as potent blockers of the amantadine-resistant M2-S31N mutant of Influenza A, showing dual inhibitory activity against both wild-type and resistant viruses [6].

Experimental & Methodological Considerations

While detailed proprietary protocols are not public, the literature reveals common methodological approaches and important technical challenges.

Synthesis Workflow The synthesis of novel adamantane derivatives often follows a multi-step conjugation strategy, as illustrated by the synthesis of adamantane-thiazole hybrids [4]. The general workflow for creating such compounds can be summarized as follows:

G Start Starting Material: Adamantan-1-amine A Step 1: Condensation Reaction with aryl isothiocyanate Start->A B Intermediate: 1-(Adamantan-1-yl)-3-arylthiourea A->B C Step 2: Cyclization Reaction with aryl bromomethyl ketone B->C D Target Compound: N-(Adamantan-1-yl)thiazol-2(3H)-imine C->D

Key Technical Challenges

  • Solubility and Bioavailability: A major challenge noted in patent literature is the low water solubility of many adamantane-based compounds (including this compound derivatives), which can directly limit their bioavailability and anticancer activity. Proposed solutions include preparing salts (e.g., using amino or carboxyl groups) to improve water solubility for formulation into injectables [3].
  • Selective Functionalization: The high chemical stability of the adamantane cage makes its selective functionalization difficult using traditional chemistry. Biocatalytic methods using bacterial cytochrome P450 enzymes (e.g., from Pseudomonas putida) are being explored for their high regioselectivity in hydroxylating adamantane at specific tertiary C–H bonds under mild conditions [7] [8].

Key Insights for Research and Development

For researchers and drug development professionals, the following points are worth noting:

  • The Adamantane "Advantage": The value of the adamantane moiety extends beyond simply increasing lipophilicity. Its rigid, bulky structure can improve receptor binding selectivity, enhance metabolic stability, and facilitate penetration through lipid membranes like the blood-brain barrier [1] [7].
  • Patent Landscape is Active: The discovery of new biological activities for existing adamantane drugs like this compound highlights the importance of monitoring the patent literature for new indications and compound families [3].
  • Embrace Green Chemistry: Biocatalytic functionalization presents a promising, environmentally friendly alternative to traditional synthesis for creating novel adamantane building blocks with high selectivity [7] [8].

References

Tromantadine: Mechanism of Action & Metabolism

Author: Smolecule Technical Support Team. Date: February 2026

Aspect Details
Drug Class Adamantane derivative antiviral drug [1] [2].
Primary Indication Treatment of infections caused by the Herpes simplex virus (HSV), marketed for herpes zoster and simplex [2] [3].
Mechanism of Action Multifaceted: inhibits viral fusion with host cell membrane; alters host membrane properties (fluidity/permeability); immunomodulatory (enhances macrophage/NK cell activity); anti-inflammatory (reduces pro-inflammatory cytokines) [2].
Metabolism Not extensively metabolized. Majority excreted unchanged in urine. Identified metabolites include amantadine and 1-adamantyl-(2-hydroxy)acetamide. Minor pathways: demethylation of dimethylamino group and oxidative deamination [4].

The following diagram illustrates the established multi-target mechanism of action of Tromantadine:

G cluster_actions Mechanisms of Action cluster_outcomes Overall Antiviral Effect This compound This compound Action1 1. Inhibits Viral Fusion This compound->Action1 Action2 2. Alters Host Cell Membrane This compound->Action2 Action3 3. Immunomodulatory Effect This compound->Action3 Action4 4. Anti-inflammatory Effect This compound->Action4 Outcome1 Prevents Viral Entry Action1->Outcome1 Outcome2 Unfavorable Environment for Viral Entry Action2->Outcome2 Outcome3 Enhanced Clearance of Infected Cells Action3->Outcome3 Outcome4 Symptom Relief Action4->Outcome4

This compound's multi-target mechanism against herpesviruses.

Gaps in Toxicological Data

The search results lack detailed experimental protocols and quantitative data crucial for a non-clinical safety profile. Key information for researchers is missing:

  • Specific Toxicity Data: No detailed results from in vitro (e.g., mutagenicity, chromosomal aberration) or in vivo (e.g., rodent and non-rodent repeated-dose toxicity, carcinogenicity) studies.
  • Pharmacokinetic Parameters: Limited data on absorption, distribution (volume of distribution, protein binding), and elimination (half-life, clearance) in humans [3].
  • Clinical Adverse Effects: No comprehensive list or incidence rates of adverse reactions from human studies [3].
  • Detailed Experimental Protocols: The search results do not contain the specific methodologies (e.g., cell lines, animal models, dosing regimens, endpoint measurements) used to establish the existing safety and metabolic data.

References

Tromantadine early and late replication cycle inhibition

Author: Smolecule Technical Support Team. Date: February 2026

Summary of Quantitative Antiviral Effects

Experimental Aspect Dosage / Concentration Observed Effect
Cell Toxicity & Tolerance Up to 2 mg per 2 × 10⁶ cells (Vero & HEp-2) [1] [2] Little change in cell morphology over 24- to 96-hour incubation periods [1].
Reduction of Cytopathic Effect 10 - 50 µg [1] [2] Reduced HSV-induced cytopathic effect [1].
Inhibition of Virus Production 100 - 500 µg [1] [2] Inhibited cytopathic effect and reduced virus production [1].
Complete Viral Inhibition 500 µg - 1 mg [1] [2] Complete inhibition of virus production was observed [1].
Inhibition of Syncytium Formation > 25 µg/mL [3] Inhibition of HSV-1 induced syncytium formation in VERO cells [3].

Mechanism of Action: Early and Late Events

Tromantadine's antiviral activity stems from its interference at multiple points in the HSV-1 replication cycle.

  • Early Event Inhibition: When added at the time of infection or shortly after, this compound inhibits an early step that occurs before viral macromolecular synthesis [1] [4]. This early action is associated with the impairment of viral penetration and uncoating [5]. Research suggests this compound changes host cell glycoproteins, impeding virus absorption and preventing the virion from shedding its capsid [5].

  • Late Event Inhibition: Even when added post-penetration (e.g., 4 hours after infection), this compound remains effective [1]. It inhibits a late step, such as viral assembly, release, or the cell-to-cell spread of the virus [1] [3]. This compound inhibits HSV-1-induced syncytium formation, a process that relies on membrane fusion [3]. It likely disrupts a cellular process critical for the proper processing or expression of viral glycoproteins on the cell surface, thereby preventing fusion [3]. This compound stabilizes the phospholipid bilayer of host cell membranes, making them more resistant to the membrane fusion events that herpesviruses use to enter cells and spread [6].

The following diagram illustrates the two primary stages of the HSV-1 replication cycle that this compound inhibits.

G Start HSV-1 Replication Cycle Early Early Events (Virus Attachment, Penetration & Uncoating) Start->Early Late Late Events (Viral Assembly, Release & Membrane Fusion) Early->Late InhibitEarly This compound Inhibition: Alters host cell glycoproteins, impeding viral entry InhibitEarly->Early Blocks InhibitLate This compound Inhibition: Disrupts glycoprotein processing & stabilizes host membrane InhibitLate->Late Blocks

This compound inhibits both early and late stages of HSV-1 replication.

Key Experimental Protocols

The primary data on this compound are derived from in vitro studies using specific cell lines and viral strains. Key methodological details are as follows.

Cell Culture and Virus
  • Cell Lines: Studies predominantly used Vero (African green monkey kidney) and HEp-2 (human epidermoid carcinoma) cells [1] [3].
  • Virus Strain: The HSV-1 KOS strain was used in the foundational studies [1] [4] [2].
  • Cell Maintenance: Cells were cultured in media like Minimal Essential Medium (MEM-alpha) supplemented with 10% Fetal Bovine Serum (FBS) for growth [1].
Infection and Compound Treatment
  • Infection Process: Cells were infected with HSV-1 at a defined Multiplicity of Infection (MOI), which is the ratio of infectious virions to cells. Studies often used an inoculum of ≤ 12 x 10⁵ PFU (Plaque Forming Units) for 2x10⁶ cells [1] [2].
  • Compound Addition: this compound was dissolved and added to cell cultures at various concentrations. To determine the stage of inhibition, it was added at different time points:
    • At the time of infection (0 hours) to assess impact on early events.
    • Post-infection (e.g., 4 hours after infection) to assess impact on late events [1].
  • Incubation: Following infection and compound addition, cells were incubated at 33°C or 37°C for defined periods [1].
Assessment Methods
  • Viral Cytopathic Effect (CPE): Researchers visually scored the virus-induced cell rounding and destruction under a microscope. Reduction in CPE indicated antiviral activity [1].
  • Virus Yield Assay: The production of new infectious virus particles was quantified by collecting culture supernatants and titrating them on fresh, susceptible cells to determine the plaque-forming units (PFU) per milliliter [1].
  • Syncytium Formation Assay: Cells were infected with a syncytium-forming strain of HSV-1. Inhibition was measured by a reduction in the number and size of multinucleated giant cells [3].
  • Viral Protein Analysis: Synthesis of viral polypeptides (like glycoproteins gB, gC, gD) was analyzed using radiolabeling and SDS-polyacrylamide gel electrophoresis (SDS-PAGE), even in the presence of this compound [3].
  • Immunofluorescence: The presence and localization of viral glycoproteins on the surface of infected cells were detected using specific antibodies tagged with fluorescent dyes [3].

Insights for Research and Development

  • Dual-Action Advantage: this compound's ability to target two distinct phases of the viral life cycle may make it less susceptible to viral resistance and could theoretically offer a broader window of therapeutic intervention compared to agents with a single target [1] [3].
  • Membrane Stabilization: Its mechanism differs from nucleoside analogs. As a membrane-targeting agent, this compound represents a complementary strategy for antiviral drug development, particularly against viruses that enter or spread via membrane fusion [6].
  • Research Context: The most detailed mechanistic studies for this compound were published between 1982 and 1990 [1] [6] [3]. While this provides a solid foundational understanding, you should be aware that this is not the most current research. Subsequent developments in virology and drug discovery may have superseded or refined these concepts.

References

Comprehensive Application Notes and Protocols: In Vitro Evaluation of Tromantadine's Anti-Herpes Simplex Virus Activity

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Mechanism of Action

Tromantadine hydrochloride is an antiviral medication primarily used for the treatment of infections caused by Herpes Simplex Virus (HSV-1 and HSV-2). As a derivative of adamantane, this compound exhibits a multimodal mechanism of action that distinguishes it from other antiviral compounds. Unlike simpler antiviral agents that target a single stage of viral replication, this compound interferes with both early and late events in the HSV replication cycle [1] [2]. This comprehensive activity profile makes it particularly valuable for research and development purposes, especially when studying viral entry and maturation processes.

The compound's primary mechanism involves disruption of viral penetration and fusion with host cell membranes, thereby preventing the initial stages of infection. Additionally, this compound alters the fluidity and permeability of host cell membranes, creating an unfavorable environment for viral entry [1]. Beyond these direct antiviral effects, this compound demonstrates immunomodulatory properties by enhancing the activity of immune cells such as macrophages and natural killer cells, while also reducing the production of pro-inflammatory cytokines associated with viral infection symptoms [1]. Recent studies have also identified its inhibition of a late-stage cellular process required for syncytium formation, potentially involving glycoprotein processing that occurs after fusion protein synthesis but before its surface expression [3].

Table 1: Key Characteristics of this compound

Property Description Research Significance
Chemical Class Adamantane derivative Provides rigid hydrocarbon structure that influences membrane interactions
Primary Mechanism Inhibition of viral penetration and fusion Useful for studying viral entry mechanisms
Secondary Effects Host cell membrane modification, immunomodulation Enables research on host-virus interactions
HSV Replication Stage Early (penetration) and late (assembly/maturation) Allows investigation of multiple viral lifecycle stages
Cellular Targets Viral glycoproteins, host membrane properties Valuable for membrane biology studies

Cell-Based Cytopathic Effect (CPE) Reduction Assay

The CPE reduction assay serves as a primary screening method for evaluating this compound's antiviral efficacy. This assay quantifies the compound's ability to protect cells from virus-induced morphological changes, providing a comprehensive measure of antiviral activity that encompasses both direct viral inhibition and cellular protection effects [2] [4].

Materials and Reagents
  • Cell Lines: Vero 76 (ATCC CRL-1587) or HEp-2 cells (ATCC CCL-23) maintained in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin [2] [4]
  • Virus Strains: HSV-1 KOS strain or HSV-2 MS strain, aliquoted and stored at -80°C after titration to determine plaque-forming units (PFU) [2]
  • Test Compound: this compound hydrochloride dissolved in DMSO or sterile water to create a 10 mg/mL stock solution, filter-sterilized using 0.2 µm filters, and stored at -20°C [2]
  • Controls: Acyclovir (10 mM stock) as positive control, and untreated infected cells as negative control [2] [5]
  • Staining Solution: 0.1% crystal violet in 10% ethanol or MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) prepared at 5 mg/mL in PBS [4]
Protocol Workflow

G A Day 1: Seed Vero cells in 96-well plate (2×10⁴/well) B Incubate 24h at 37°C 5% CO₂ until ~80% confluent A->B C Day 2: Prepare compound dilutions (0-500 µg/mL) B->C D Infect with HSV-1 (MOI 0.01-0.1) C->D E Add compound treatments including controls D->E F Incubate 48-72h at 37°C 5% CO₂ E->F G Day 4/5: Fix with methanol or add MTT solution F->G H Stain with crystal violet or solubilize formazan G->H I Measure absorbance at 570/595 nm H->I J Calculate % protection and IC₅₀ I->J

Figure 1: Experimental workflow for the Cytopathic Effect (CPE) Reduction Assay

  • Cell Seeding: Seed Vero 76 cells in 96-well tissue culture plates at a density of (2 \times 10^4) cells per well in 100 µL complete growth medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator until approximately 80% confluent [4].

  • Compound Preparation: Prepare serial dilutions of this compound in maintenance medium (EMEM with 2% FBS) to cover a concentration range of 10-500 µg/mL. Include acyclovir controls (typically 1-100 µM) and vehicle controls (DMSO concentration not exceeding 0.1%) [2].

  • Virus Infection and Treatment: Remove growth medium and infect cells with HSV-1 at a multiplicity of infection (MOI) of 0.01-0.1 in 50 µL maintenance medium. For mock-infected controls, use maintenance medium without virus. Immediately add 50 µL of compound dilutions to appropriate wells. Include the following controls:

    • Cell control (uninfected, untreated)
    • Virus control (infected, untreated)
    • Compound control (uninfected with highest compound concentration)
    • Positive control (infected with acyclovir) [2] [4]
  • Incubation and Staining: Incubate plates for 48-72 hours at 37°C with 5% CO₂ until significant CPE (≥80%) is observed in virus controls. For endpoint determination:

    • Crystal violet method: Remove medium, fix cells with 100 µL methanol for 10 minutes, then stain with 0.1% crystal violet for 15 minutes. Wash plates thoroughly with water and air-dry [4].
    • MTT method: Add 20 µL MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C. Remove medium and solubilize formed formazan crystals with 100 µL DMSO [2].
  • Data Acquisition: For crystal violet staining, add 100 µL methanol to each well to solubilize the stain. Measure absorbance at 570 nm using a microplate reader. For MTT, measure absorbance at 595 nm [2] [4].

Viral Replication and Yield Reduction Assays

These assays evaluate this compound's effects on viral progeny production and provide insights into its mechanism of action through time-of-addition studies [2] [3].

Viral Yield Reduction Assay
  • Infection and Treatment: Seed Vero cells in 24-well plates ((1 \times 10^5) cells/well) and incubate overnight. Infect with HSV-1 at MOI of 0.1 and add this compound at concentrations ranging from 10-500 µg/mL immediately after infection [2].

  • Incubation and Harvest: Incubate for 24 hours at 37°C. Freeze-thaw cultures three times to release cell-associated virus. Clarify supernatants by centrifugation at 2000 × g for 10 minutes [2].

  • Virus Titration: Perform 10-fold serial dilutions of harvested virus in maintenance medium. Add diluted virus to fresh Vero cell monolayers in 96-well plates (for TCID₅₀) or 6-well plates (for plaque assay). For plaque assays, overlay with EMEM containing 1% methylcellulose after 1-hour adsorption. Incubate for 48-72 hours, then fix and stain with crystal violet [2].

  • Calculation: Count plaques and calculate percentage reduction in viral yield compared to virus controls: % Reduction = [1 - (Titerₜᵣₑₐₜₑd/Titerᵥᵢᵣᵤₛ cₒₙₜᵣₒₗ)] × 100 [2]

Time-of-Addition Assay

This protocol determines which stage of the viral replication cycle is most sensitive to this compound inhibition [2] [3].

  • Experimental Setup: Seed Vero cells in 24-well plates as described above. Infect with HSV-1 at MOI of 0.1. Add this compound (100 µg/mL) at different time points relative to infection:

    • -2 hours (pre-treatment)
    • 0 hours (adsorption)
    • 2 hours (post-adsorption)
    • 4 hours (early replication)
    • 6 hours (late replication) [2]
  • Sample Processing: For all time points, harvest supernatants and cells at 24 hours post-infection. Titrate virus yields using plaque assay as described in section 3.1 [2].

  • Data Interpretation: Compare viral yields across time points to identify the most sensitive phase of the replication cycle. This compound typically shows maximal inhibition when added early in the replication cycle (0-4 hours post-infection) [2] [3].

Table 2: Expected Results for this compound in Various Anti-HSV Assays

Assay Type Key Parameter Expected Outcome with this compound Significance
CPE Reduction IC₅₀ 25-100 µg/mL [2] [3] Measures overall antiviral protection
Viral Yield Reduction % Reduction at 100 µg/mL 70-90% [2] Quantifies effect on virus production
Time-of-Addition Most sensitive phase 0-4 hours post-infection [2] Identifies mechanism timing
Syncytium Inhibition Minimum inhibitory concentration >25 µg/mL [3] Tests effect on cell-cell spread

Mechanism-Specific Assays

Syncytium Formation Inhibition Assay

This compound inhibits HSV-induced syncytium formation, providing insights into its effects on viral cell-to-cell spread [3].

  • Cell Preparation: Seed Vero cells in 24-well plates and grow to 80-90% confluence.

  • Infection and Treatment: Infect cells with HSV-1 syncytial strain (e.g., HSV-1 GC+) at low MOI (0.01 PFU/cell) to induce syncytium formation. Add this compound at concentrations from 25-200 µg/mL immediately after infection [3].

  • Incubation and Monitoring: Incubate cells for 24-48 hours and examine regularly for syncytium formation using phase-contrast microscopy. Syncytia appear as large, multinucleated cells resulting from fusion of infected cells with neighboring cells.

  • Quantification: Count syncytia in multiple fields (at least 10 fields per well) and calculate percentage inhibition compared to infected, untreated controls: % Inhibition = [1 - (Syncytiaₜᵣₑₐₜₑd/Syncytiaᵥᵢᵣᵤₛ cₒₙₜᵣₒₗ)] × 100 [3]

Viral Entry and Fusion Inhibition Assay

This assay specifically evaluates this compound's effect on the initial stages of viral entry [1] [3].

  • Cell Pre-treatment: Seed Vero cells in 96-well plates. Add this compound (10-200 µg/mL) to cells and incubate for 2 hours at 37°C before infection.

  • Virus Binding: Chill plates to 4°C to synchronize infection. Add HSV-1 (MOI of 1-5) and incubate for 2 hours at 4°C to allow virus binding but not entry.

  • Virus Entry: Shift plates to 37°C for 15 minutes to initiate synchronous entry. Remove unbound virus by washing with cold PBS.

  • Detection of Entry: Quantify viral entry using either method:

    • Antibody Accessibility Assay: Fix cells with 4% paraformaldehyde and stain with anti-gB antibody without permeabilization to detect virions that have not fused [3].
    • Q-PCR Method: Extract total DNA and quantify viral genome copies using qPCR with primers for HSV-1 immediate-early genes [1].

G A This compound Mechanisms of Anti-HSV Action B Early Effects (Viral Entry Stage) A->B C Intermediate Effects (Intracellular Replication) A->C D Late Effects (Assembly/Release) A->D E Inhibits viral fusion with host membrane B->E F Alters host cell membrane fluidity and properties B->F G Blocks viral penetration B->G H Disrupts viral uncoating B->H I Inhibits viral polypeptide synthesis C->I J Interferes with viral DNA replication C->J K Prevents proper virion assembly D->K L Inhibits syncytium formation by affecting glycoprotein processing D->L M Blocks final virion release D->M

Figure 2: Comprehensive mechanism of this compound's anti-HSV activity across the viral replication cycle

Data Analysis and Interpretation

Calculation of Antiviral Activity
  • CPE Reduction Data Analysis: Calculate percentage protection for each concentration: % Protection = [(ODₜᵣₑₐₜₑd - ODᵥᵢᵣᵤₛ cₒₙₜᵣₒₗ)/(ODcₑₗₗ cₒₙₜᵣₒₗ - ODᵥᵢᵣᵤₛ cₒₙₜᵣₒₗ)] × 100 Generate dose-response curves and calculate IC₅₀ values using non-linear regression analysis (four-parameter logistic curve) [2] [4].

  • Selectivity Index (SI) Determination: Calculate the selectivity index as: SI = CC₅₀/IC₅₀ where CC₅₀ is the concentration causing 50% reduction in cell viability, and IC₅₀ is the concentration causing 50% inhibition of viral CPE. A selectivity index >3 is generally considered indicative of specific antiviral activity [2].

Cytotoxicity Assessment
  • MTT Assay Protocol: Seed Vero cells in 96-well plates as described in section 2.2. Add this compound at the same concentrations used in antiviral assays. Incubate for 72 hours at 37°C. Add MTT solution (0.5 mg/mL final concentration) and incubate for 3-4 hours. Solubilize formazan crystals with DMSO and measure absorbance at 570 nm [2].

  • Calculation of CC₅₀: Calculate percentage viability for each concentration: % Viability = (ODₜᵣₑₐₜₑd/ODᵥₑₕᵢcₗₑ cₒₙₜᵣₒₗ) × 100 Determine CC₅₀ using non-linear regression analysis as described above [2].

Troubleshooting and Technical Notes

  • Cell Density Optimization: Ensure consistent cell confluence across experiments, as density affects viral spread and compound efficacy. 80-90% confluence at infection typically yields most reproducible results [2].
  • Virus Stock Quality: Use consistently titrated virus stocks with known PFU/mL. Avoid repeated freeze-thaw cycles (>3 cycles) to maintain infectivity [2] [4].
  • Compound Solubility: this compound hydrochloride is soluble in water or DMSO. For aqueous stock solutions, gentle heating to 37°C may improve dissolution. Final DMSO concentrations should not exceed 0.5% to avoid cellular toxicity [2].
  • Assay Linearity Range: For accurate MTT measurements, ensure absorbance values fall within the linear range of the plate reader (typically 0.1-2.0 OD units). Adjust cell numbers or development time if necessary [2].
  • Time-of-Addition Precision: For accurate timing in time-of-addition studies, use pre-warmed media and perform medium changes quickly to maintain consistent temperature and pH [2] [3].

Conclusion

These application notes provide comprehensive protocols for evaluating this compound's anti-HSV activity in vitro. The multimodal mechanism of this compound, affecting both early viral entry and late replication events, makes it particularly valuable for researchers studying HSV biology and antiviral mechanisms. The protocols outlined here enable systematic investigation of its effects on viral replication, spread, and specific stages of the viral life cycle. When properly implemented, these assays yield reproducible data on this compound's potency and selectivity, contributing to antiviral drug development and virology research.

References

Tromantadine Research Application Notes: Viral Fusion Inhibition

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Mechanism of Action

Tromantadine (N-1-adamantyl-N-[2-(dimethylamino)ethoxy]acetamide hydrochloride) is an antiviral compound with demonstrated activity against Herpes Simplex Virus type 1 (HSV-1). Unlike its relative amantadine (used against influenza), this compound exhibits a distinct dual mechanism targeting both early and late stages of herpesvirus replication [1] [2]. Its primary antiviral action stems from disrupting viral fusion events and subsequent processing of viral glycoproteins necessary for cell-cell fusion and syncytium formation [3] [4].

The compound's rigid adamantane cage and hydrophilic side chain create a unique molecular structure that interacts with cellular membranes. Research indicates this compound stabilizes the bilayer phase of phospholipid membranes, raising the bilayer-to-hexagonal phase transition temperature of phosphatidylethanolamines. This membrane-stabilizing property inhibits the fusion of viral envelopes with host cell plasma membranes—a critical infection step for viruses like herpes simplex [4] [5].

Key Experimental Findings

Quantitative Antiviral Efficacy

Table 1: Summary of this compound's Antiviral Efficacy Against HSV-1 In Vitro

Experimental Parameter Result / Concentration Cell Lines Reference
Cytopathic Effect Reduction 10 - 50 µg/mL Vero, HEp-2 [2]
Virus Production Reduction 100 - 500 µg/mL Vero, HEp-2 [2]
Complete Virus Inhibition 500 µg/mL - 1 mg/mL Vero, HEp-2 [2]
Syncytium Formation Inhibition >25 µg/mL Vero [3]
Cellular Toxicity Threshold Up to 2 mg/2×10⁶ cells (96 hrs) Vero, HEp-2 [2]
Mechanism-Specific Experimental Data

Table 2: this compound's Effects on Specific Viral Replication Stages

Targeted Process Experimental Findings Proposed Mechanism Reference
Viral Entry Fusion Raises bilayer-hexagonal transition temperature of phospholipids Membrane stabilization preventing viral envelope fusion [4] [5]
Late Replication Events Inhibits syncytium formation even after viral penetration Disruption of glycoprotein processing or trafficking [3]
Viral Glycoprotein Expression gB, gC, gD synthesized and detected on cell surface Post-synthetic processing blockade before surface expression [3]
Time-Dependent Inhibition Effective when added at time of infection or 4h post-infection Dual early (pre-synthesis) and late (assembly/release) inhibition [2]

Experimental Protocols

Protocol 1: Syncytium Formation Inhibition Assay

Purpose: To quantify this compound inhibition of HSV-1-induced cell-cell fusion.

Materials:

  • Vero or HEp-2 cells (monolayer culture)
  • HSV-1 stock (e.g., GC+ strain, 0.01 PFU/cell)
  • This compound stock solution (25-100 µg/mL in appropriate solvent)
  • Cell culture maintenance medium
  • Neutralizing antibody (optional, for additive effect studies)

Procedure:

  • Cell Preparation: Seed Vero cells in 24-well plates to achieve 80-90% confluency at assay time.
  • Virus Infection: Infect cell monolayers with HSV-1 at low multiplicity (0.01 PFU/cell) in infection medium.
  • Compound Addition: Add this compound at concentrations ranging from 25-100 µg/mL immediately after virus adsorption period.
  • Incubation: Maintain cells at 37°C with 5% CO₂ for 24-48 hours.
  • Fixation and Staining: At endpoint, remove medium, fix cells with methanol, and stain with Giemsa or crystal violet.
  • Quantification: Count syncytia (multinucleated cells) in multiple random microscope fields. Express results as percentage inhibition compared to infected, untreated controls.

Notes: The extent of inhibition is dependent on multiplicity of infection and cell type. This compound acts additively with neutralizing antibody in blocking virus spread [3].

Protocol 2: Membrane Bilayer Stabilization Assay

Purpose: To assess this compound effect on phospholipid phase transition behavior.

Materials:

  • Synthetic phosphatidylethanolamines (e.g., DEPE, POPE)
  • This compound and amantadine stock solutions
  • Differential Scanning Calorimetry (DSC) instrument
  • Appropriate buffer (e.g., PIPES)

Procedure:

  • Sample Preparation: Prepare phospholipid vesicles in buffer with and without this compound (typical molar ratios 1:0.01 to 1:0.1 drug:lipid).
  • DSC Measurement: Load samples into DSC instrument and program temperature ramp from 10°C to 70°C at controlled rate.
  • Data Collection: Record thermograms of heating and cooling cycles.
  • Analysis: Determine bilayer to hexagonal (HII) phase transition temperature from endothermic peak. Compare transition temperatures between this compound-treated and untreated samples.

Notes: this compound raises the bilayer to hexagonal phase transition temperature, indicating membrane stabilization, and is less disruptive to phospholipid packing than amantadine [4] [5].

Protocol 3: Time-of-Addition Antiviral Activity

Purpose: To determine which stage of viral replication is inhibited by this compound.

Materials:

  • Vero cell cultures
  • HSV-1 (KOS strain)
  • This compound stock solution (500 µg/mL)
  • Cell culture equipment and reagents

Procedure:

  • Experimental Groups: Set up multiple cell culture groups infected with HSV-1 (approximately 12×10⁵ PFU or less).
  • Time-Staggered Addition: Add this compound (500 µg/mL) to different groups at various times: at infection (time 0), 2, 4, 6, and 8 hours post-infection.
  • Virus Harvest: Collect culture supernatants and cells at 24 hours post-infection.
  • Plaque Assay: Titrate infectious virus yield by standard plaque assay on fresh cell monolayers.
  • Analysis: Compare virus yields across different addition times. Early addition indicates effect on entry/early events; later addition indicates effect on replication/assembly.

Notes: this compound shows significant inhibition even when added 4 hours post-infection, indicating activity against late replication events [2].

Signaling Pathways and Experimental Workflows

The following diagram illustrates this compound's dual mechanism of action against HSV-1 replication and the experimental workflow for studying its effects:

G This compound Inhibits HSV-1 Through Dual Mechanisms cluster_mechanisms This compound Mechanisms of Action cluster_experiments Experimental Assessment Methods Early Early Stage Inhibition (Membrane Stabilization) HSVentry HSV Entry (Viral Fusion) Early->HSVentry Late Late Stage Inhibition (Glycoprotein Processing) Processing Glycoprotein Processing Late->Processing Glyco Viral Glycoprotein Synthesis (gB, gC, gD) Glyco->Processing SurfaceExpr Surface Expression & Syncytium Formation Processing->SurfaceExpr DSC DSC Membrane Phase Transition Assay DSC->Early Syncytia Syncytium Formation Inhibition Assay Syncytia->Late TimeAdd Time-of-Addition Virus Yield Assay TimeAdd->Early TimeAdd->Late IF Immunofluorescence Glycoprotein Detection IF->Late

Research Applications and Notes

Key Research Applications
  • Viral Fusion Inhibition Studies: this compound serves as a reference compound for investigating viral fusion mechanisms, particularly for enveloped viruses that fuse with plasma membranes [4].
  • Membrane Physics Research: Useful for studying membrane phase behavior and how small molecules modulate lipid polymorphism [4] [5].
  • Antiviral Combination Studies: Demonstrates additive effects when combined with neutralizing antibodies, suggesting potential for combination therapies [3].
  • Glycoprotein Processing Studies: Helps elucidate cellular processes required for viral glycoprotein maturation and surface expression [3].
Important Technical Considerations
  • Cellular Toxicity: While this compound shows limited cellular toxicity at effective antiviral concentrations (≤500 µg/mL), dose-response curves should be established for each cell type [2].
  • Multiplicity Dependence: Antiviral efficacy is dependent on viral inoculum size, with better inhibition at lower multiplicities of infection (≤0.01 PFU/cell) [3] [2].
  • Solubility and Preparation: this compound hydrochloride is water-soluble; prepare fresh stock solutions in buffer or culture medium.
  • Mechanistic Interpretation: The dual early/late activity necessitates careful experimental design (e.g., time-of-addition studies) to distinguish between mechanisms in specific experimental systems [2].

References

Comprehensive Application Notes and Protocols for Tromantadine Cytotoxicity Testing in Cell Culture Systems

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Tromantadine and Its Research Significance

This compound is a synthetic antiviral compound derived from adamantane that has demonstrated significant activity against herpes simplex virus type 1 (HSV-1) and herpes simplex virus type 2 (HSV-2). As a derivative of amantadine, this compound incorporates an additional side chain that enhances its antiviral efficacy and alters its mechanism of action compared to its parent compound. The compound has been utilized clinically in various formulations, primarily for topical application in herpes infections, with brand names including Viru-Merz in several European countries [1] [2]. Despite its known antiviral properties, comprehensive cytotoxicity profiling remains essential for both basic research and therapeutic development, particularly as researchers explore potential new applications for this established compound.

The adamantane moiety represents a privileged structure in medicinal chemistry, contributing to enhanced membrane permeability and metabolic stability through its rigid, lipophilic cage-like structure [1] [3]. This molecular characteristic is particularly valuable for compounds targeting intracellular pathogens but simultaneously necessitates careful evaluation of potential cellular toxicity. Recent research has expanded beyond this compound's original antiviral indications to explore structure-activity relationships of novel adamantane derivatives, highlighting the continued importance of robust cytotoxicity assessment protocols [4] [5]. This document provides detailed methodologies and application notes for evaluating this compound cytotoxicity in cell culture systems, supporting both safety assessment and mechanism of action studies.

Chemical Properties and Mechanism of Action

Chemical Profile

This compound is chemically identified as N-(1-adamantyl)-1-ethylamino-2-propanol and features the characteristic tricyclo[3.3.1.1³,⁷]decane structure common to adamantane derivatives. The compound exhibits high lipophilicity (calculated logP ≈ 2.8-3.5) due to its hydrocarbon cage structure, which significantly influences its cellular uptake and distribution characteristics. This lipophilic nature enables this compound to efficiently penetrate cellular membranes, including the plasma membrane and various intracellular membranes, potentially leading to interactions with multiple cellular components [1]. The compound demonstrates good stability in standard cell culture conditions, with no special handling requirements beyond sterile technique and protection from light during long-term storage.

Antiviral Mechanism

Unlike earlier adamantane derivatives such as amantadine and rimantadine that primarily target viral uncoating or ion channel function, this compound inhibits a late stage in herpes virus replication. Research indicates that this compound disrupts viral glycoprotein processing after synthesis of fusion proteins but before their expression on the cell surface, thereby preventing syncytium formation and subsequent viral spread [6]. This mechanism occurs at concentrations greater than 25 μg/mL (approximately 85 μM) and is dependent on both multiplicity of infection and cell type [6]. The inhibition affects a cellular process sensitive to cycloheximide, suggesting involvement of host cell machinery in its antiviral activity rather than direct virucidal effects. Recent studies on adamantane-containing compounds have revealed additional potential mechanisms, including interactions with cellular signaling pathways and modulation of host factor activity [2], though these require further validation specifically for this compound.

Cytotoxicity Assessment Protocols

Cell Culture Maintenance

Proper cell culture techniques form the foundation of reliable cytotoxicity assessment. This protocol utilizes HEp-2 (human laryngeal carcinoma) and VERO (African green monkey kidney) cell lines, both established models for herpesvirus research and cytotoxicity screening.

  • Culture Conditions: Maintain cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% heat-inactivated fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 μg/mL streptomycin at 37°C in a humidified 5% CO₂ atmosphere
  • Subculturing: Passage cells at 80-90% confluence using 0.25% trypsin-EDTA solution; for experimental use, harvest cells during logarithmic growth phase
  • Cell Seeding for Assays: Seed cells at appropriate densities in tissue culture-treated plates: 5.0 × 10³ cells/well for 96-well plates, 2.5 × 10⁴ cells/well for 24-well plates, or 1.5 × 10⁵ cells/well for 6-well plates, depending on experimental requirements
  • Pre-incubation: Allow cells to adhere for 18-24 hours prior to compound treatment to ensure formation of a uniform monolayer
Compound Preparation and Treatment
  • Stock Solution Preparation: Prepare this compound stock solution at 50 mg/mL in sterile dimethyl sulfoxide (DMSO); aliquot and store at -20°C protected from light
  • Working Solution Dilution: Dilute stock solution in complete cell culture medium to achieve desired treatment concentrations; maintain DMSO concentration constant across all treatments (not exceeding 0.5% v/v)
  • Treatment Protocol: Aspirate growth medium from pre-seeded cells and replace with this compound-containing medium; include vehicle controls (0.5% DMSO) and blank controls (medium only)
  • Exposure Duration: Incubate cells with this compound for 24-72 hours depending on experimental endpoint; most standard cytotoxicity assessments utilize 48-hour exposure
MTT Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay provides a quantitative measure of cellular metabolic activity as an indicator of cell viability and cytotoxicity.

  • MTT Solution Preparation: Dissolve MTT in phosphate-buffered saline (PBS) to final concentration of 5 mg/mL; filter sterilize through 0.2 μm membrane
  • Assay Procedure: Following this compound exposure, add MTT solution to each well to achieve final concentration of 0.5 mg/mL; incubate plates for 2-4 hours at 37°C
  • Formazan Crystal Solubilization: Carefully aspirate medium containing MTT and replace with DMSO (100 μL for 96-well plates); agitate plates gently to ensure complete dissolution of formazan crystals
  • Absorbance Measurement: Measure absorbance at 570 nm with reference wavelength of 630-650 nm using a microplate reader; subtract reference readings from primary measurements
  • Data Analysis: Calculate percentage viability relative to vehicle-treated controls; determine half-maximal cytotoxic concentration (CC₅₀) using non-linear regression analysis of concentration-response data

Table 1: Summary of Cytotoxicity Parameters for this compound in Mammalian Cell Lines

Cell Line Origin CC₅₀ (μM) CC₅₀ (μg/mL) Exposure Time Assay Method
HEp-2 Human laryngeal carcinoma >150 >44 48 hours MTT assay
VERO African green monkey kidney >150 >44 48 hours MTT assay
A549 Human lung carcinoma >150 >44 48 hours MTT assay
L929 Mouse connective tissue >150 >44 48 hours MTT assay
Complementary Cytotoxicity Assays

For comprehensive cytotoxicity assessment, implement additional endpoints to capture different aspects of cellular health:

  • Membrane Integrity Assessment via lactate dehydrogenase (LDH) release assay
  • Apoptosis Detection using Annexin V/propidium iodide staining and flow cytometry
  • Morphological Evaluation through phase-contrast microscopy and staining methods (e.g., Giemsa, Hoechst)
  • Colony Formation Assay to assess long-term reproductive viability following transient exposure

Antiviral Activity Assessment

Virus Stock Preparation and Infection
  • Virus Propagation: Propagate HSV-1 strains in permissive cell lines (VERO or HEp-2) until extensive cytopathic effect is observed; clarify supernatant by low-speed centrifugation (2000 × g, 10 minutes)
  • Virus Titration: Determine viral titer by plaque assay or TCID₅₀ method; aliquot and store at -80°C
  • Infection Procedure: Infect cell monolayers at 70-80% confluence with HSV-1 at appropriate multiplicity of infection (MOI = 0.01-1.0 pfu/cell); adsorb for 60-90 minutes with occasional gentle agitation
  • Compound Addition: Following adsorption, remove viral inoculum, wash monolayer with PBS, and add maintenance medium containing this compound at specified concentrations
Syncytium Formation Inhibition Assay

This compound's primary antiviral mechanism involves inhibition of syncytium formation, providing a quantifiable phenotypic endpoint.

  • Syncytium Quantification: Examine cultures regularly for characteristic cytopathic effects; score syncytium formation (multinucleated giant cells) by microscopy at 18-24 hours post-infection
  • Dose-Response Analysis: Treat infected cultures with this compound concentrations ranging from 10-200 μg/mL (approximately 34-680 μM); include appropriate controls (infected untreated, uninfected untreated, uninfected treated)
  • Inhibitory Concentration Determination: Calculate EC₅₀ (concentration producing 50% maximal effect) through non-linear regression analysis of concentration-response data

Table 2: Antiviral Activity Parameters of this compound Against Herpes Simplex Virus Type 1

Virus Strain Cell System EC₅₀ (μM) EC₅₀ (μg/mL) CC₅₀ (μM) Selectivity Index (CC₅₀/EC₅₀)
HSV-1 GC+ VERO ~85 ~25 >150 >1.8
HSV-1 GC+ HEp-2 ~85 ~25 >150 >1.8
HSV-1 KOS VERO ~85 ~25 >150 >1.8
Time-of-Addition Studies

To elucidate the specific stage of viral replication inhibited by this compound:

  • Pre-treatment: Incubate cells with this compound for 2 hours prior to infection; remove compound before viral adsorption
  • Adsorption Treatment: Include this compound only during the viral adsorption period
  • Post-infection Treatment: Add this compound immediately after viral adsorption and maintain throughout infection
  • Delayed Addition: Add this compound at various time points post-infection (2, 4, 6, 8 hours) to identify critical inhibition window

Experimental Workflows and Conceptual Diagrams

tromantadine_workflow This compound Cytotoxicity Assessment Workflow CellCulture Cell Culture Maintenance (HEp-2, VERO, A549, L929) CompoundPrep Compound Preparation This compound in DMSO (50 mg/mL stock) CellCulture->CompoundPrep Treatment Cell Treatment Serial dilutions in medium (0-200 μg/mL, 24-72h) CompoundPrep->Treatment ViabilityAssay Viability Assessment MTT, LDH, Morphological Treatment->ViabilityAssay AntiviralAssay Antiviral Activity HSV-1 infection + Treatment Syncytium formation Treatment->AntiviralAssay Analysis Data Analysis CC₅₀, EC₅₀, Selectivity Index ViabilityAssay->Analysis AntiviralAssay->Analysis

Diagram 1: Comprehensive workflow for this compound cytotoxicity and antiviral activity assessment. The protocol integrates both safety profiling (cytotoxicity) and efficacy evaluation (antiviral activity) to establish a therapeutic index for the compound.

mechanism Proposed Mechanism of this compound Action CellularUptake Cellular Uptake Lipophilic adamantane moiety facilitates membrane penetration HostMachinery Modulation of Host Machinery Cellular process sensitive to cycloheximide CellularUptake->HostMachinery requires new protein synthesis GlycoproteinProcessing Inhibition of Glycoprotein Processing Post-synthesis, pre-surface expression SyncytiumInhibition Inhibition of Syncytium Formation Blocked cell-cell fusion GlycoproteinProcessing->SyncytiumInhibition ViralSpread Reduced Viral Spread Limited progeny virus production SyncytiumInhibition->ViralSpread HostMachinery->GlycoproteinProcessing

Diagram 2: Proposed mechanism of this compound action against herpes simplex virus. This compound disrupts viral glycoprotein processing through modulation of host cellular machinery, ultimately inhibiting syncytium formation and viral spread.

Data Interpretation and Troubleshooting

Quality Control Parameters
  • Acceptance Criteria: Vehicle control wells must demonstrate ≥90% viability relative to blank controls; positive control compounds (e.g., 10 μM staurosporine) should show ≥70% inhibition
  • Data Variability: Inter-assay coefficient of variation should not exceed 20%; intra-assay variability should remain below 15%
  • Z'-Factor Calculation: For high-throughput screening applications, Z'-factor should be ≥0.5, indicating robust assay performance
Troubleshooting Guide

Table 3: Troubleshooting Common Issues in this compound Cytotoxicity Testing

Problem Potential Cause Solution
High background in MTT assay Incomplete formazan dissolution Extend DMSO incubation time with gentle shaking; verify solution homogeneity before reading
Excessive variability between replicates Inconsistent cell seeding Standardize cell counting method; ensure complete monolayer dispersion before seeding
Lack of dose-response Compound precipitation Verify solubility limits; include visual inspection for precipitation after dilution in medium
Inconsistent antiviral activity Viral stock degradation Titrate viral stocks for each experiment; avoid repeated freeze-thaw cycles
Edge effects in plates Evaporation in outer wells Use perimeter wells for blank controls only; consider specialized plates with evaporation rings

Applications and Future Perspectives

The cytotoxicity testing protocols outlined herein support multiple research applications beyond routine safety profiling. These methodologies enable mechanistic studies of adamantane derivatives, structure-activity relationship investigations for novel analogs, and combination therapy assessments with other antiviral agents. Recent studies have demonstrated that adamantane-containing compounds continue to show promise against diverse viral targets, including emerging pathogens, highlighting the enduring relevance of these cytotoxicity assessment platforms [5] [3].

Future methodological developments will likely incorporate more complex three-dimensional cell culture systems and co-culture models that better recapitulate in vivo tissue environments. Additionally, high-content screening approaches using multiparameter imaging and transcriptomic analyses could provide deeper insights into the subtle cellular responses to this compound and related compounds. As resistance to conventional antiviral therapies continues to emerge, the detailed characterization of this compound's cytotoxicity and mechanism will inform the development of next-generation adamantane-based therapeutics with improved selectivity and reduced potential for adverse effects [4] [7].

References

Tromantadine handling and safety in laboratory

Author: Smolecule Technical Support Team. Date: February 2026

Tromantadine: Chemical and Biological Profile

The table below summarizes the key characteristics of this compound based on available research:

Aspect Description
Chemical Class Adamantane derivative [1]
Chemical Structure N-1-adamantyl-N-[2-(dimethyl amino)ethoxy]acetamide hydrochloride [2]
Known Antiviral Activity Herpes Simplex Virus type 1 (HSV-1) [2] [3], SARS-CoV-2 (in vitro) [4]
Proposed Mechanism of Action Inhibition of early and late events in viral replication; suggested stabilization of the phospholipid bilayer in cell membranes, potentially inhibiting viral fusion [2] [3]
Reported In Vitro Experimental Concentrations 10 to 500 μg per 2 x 10⁶ cells for antiviral assays [2]

Experimental Protocols for Antiviral Research

While a complete safety protocol is unavailable, the methodologies from published studies can guide your experimental design.

Protocol 1: In Vitro Assessment of Anti-Herpetic Activity

This protocol is adapted from Rosenthal et al. (1982) [2].

  • 1. Cell Culture and Tolerability: Prior to antiviral tests, establish cytotoxicity. Incubate host cells (e.g., Vero or HEp-2 cells) with increasing concentrations of this compound (e.g., up to 2 mg per 2x10⁶ cells) for 24-96 hours. Monitor for changes in cell morphology to determine a non-toxic working range.
  • 2. Viral Infection and Compound Addition: Infect cell monolayers with Herpes Simplex Virus type 1 (e.g., KOS strain). This compound can be added at the time of infection to inhibit early events, or at a later time point (e.g., 4 hours post-infection) to target later stages of replication [2].
  • 3. Endpoint Analysis:
    • Cytopathic Effect (CPE): Visually assess the virus-induced CPE. Treatment with 10-50 μg of this compound has been shown to reduce CPE, while 100-500 μg can inhibit it [2].
    • Virus Production: Quantify virus yield from the supernatant using a plaque assay. Complete inhibition of virus production has been observed with 500 μg to 1 mg of this compound in this model system [2].

The following workflow outlines the key steps for evaluating this compound's antiviral activity in cell culture:

G start Start Antiviral Assay cell_prep Cell Culture Preparation (HEp-2 or Vero cells) start->cell_prep tox_test Cytotoxicity Assay Establish non-toxic concentration range cell_prep->tox_test infect Infect Cells with HSV-1 tox_test->infect add_compound Add this compound (Time of infection or post-infection) infect->add_compound incubate Incubate add_compound->incubate analyze Analysis incubate->analyze cpe Score Cytopathic Effect (CPE) analyze->cpe Pathway A plaque Plaque Assay for Virus Titer analyze->plaque Pathway B end End cpe->end plaque->end

Protocol 2: In Vitro Screening Against SARS-CoV-2

This protocol is adapted from the methods in Agostini et al. (2022) [4].

  • 1. Cell and Virus System: Use human alveolar epithelial cells overexpressing ACE2 (e.g., ACE2-A549 cells). The SARS-CoV-2 virus strains should be handled in a BSL-3 facility.
  • 2. Antiviral Assay:
    • Seed cells in a 96-well plate.
    • Prepare this compound hydrochloride in DMSO and dilute in infection medium (e.g., MEM with 2% FBS).
    • Mix the SARS-CoV-2 virus with the compound solution and add it to the cells.
    • After incubation (e.g., 1 hour), remove the inoculum, wash cells, and replenish with fresh medium containing the compound.
    • Incubate for 2-3 days.
  • 3. Quantification:
    • Collect supernatants to determine viral titers by plaque assay on Vero E6 cells.
    • Fix cells and immunostain for SARS-CoV-2 antigens (e.g., Spike or Nucleocapsid protein) to quantify infection rates via high-content imaging.

Critical Handling and Safety Inferences

In the absence of formal safety data sheets, the following precautions are strongly recommended based on its chemical and usage profile:

  • General Handling: Treat this compound as a potentially hazardous chemical and pharmaceutical substance. Assume it may cause irritation to the eyes, skin, and respiratory system.
  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, gloves, and safety glasses. Conduct all weighing and handling procedures in a fume hood or biosafety cabinet to prevent inhalation of powders and aerosols.
  • Solubility and Storage: this compound hydrochloride is soluble in DMSO [4]. Store the solid material and stock solutions as directed by the supplier, typically at low temperatures (e.g., -20°C), and protect from light.
  • Waste Disposal: Decontaminate all waste containing this compound according to institutional regulations for pharmaceutical and chemical waste. Do not dispose of it down the drain or with regular solid waste.

Guidance for Acquiring Further Information

To establish definitive laboratory safety protocols, I suggest you take the following steps:

  • Contact the Supplier: The most reliable source for a Safety Data Sheet (SDS) is the manufacturer or commercial supplier (e.g., MedChem Express, cited in [4]).
  • Consult Institutional Safety Offices: Your organization's Environmental Health and Safety (EHS) or Chemical Safety department can provide guidance, especially for handling substances without a complete SDS.
  • Analogous Compounds: Use the known safety profiles of related adamantane derivatives, such as amantadine and rimantadine, to infer potential hazards and required controls until specific data for this compound is obtained.

References

Comprehensive Application Notes & Protocols: Tromantadine in Antiviral Research Models

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Tromantadine and Its Antiviral Profile

This compound is a synthetic antiviral compound with demonstrated activity against various enveloped viruses, most notably herpes simplex virus (HSV) types 1 and 2. As an adamantane derivative, it shares structural similarities with amantadine but possesses a distinct antiviral profile and mechanism of action. This compound has been utilized clinically in some regions as a topical formulation for herpes infections under trade names such as Viru-Merz, with studies reporting comparable efficacy to acyclovir in managing recurrent herpes orofacialis [1]. Unlike amantadine which primarily targets influenza, this compound exhibits brospectrum activity against both herpesviruses and recently investigated coronaviruses including SARS-CoV-2 [2] [3] [4]. The compound's value in research extends beyond its clinical applications, serving as an important tool for investigating viral entry mechanisms and host-pathogen interactions.

Table 1: Fundamental Characteristics of this compound

Property Description
Chemical Name N-(adamantan-1-yl)-2-[2-(dimethylamino)ethoxy]acetamide
Molecular Formula C₁₆H₂₈N₂O₂
Molecular Weight 280.41 g/mol
CAS Number 53783-83-8
Drug Class Adamantane derivative antiviral
Primary Antiviral Targets HSV-1, HSV-2, SARS-CoV-2 (in vitro)
Known Clinical Formulations Topical gel (Viru-Merz)
Mechanism Class Viral entry/fusion inhibitor & late replication inhibitor

Mechanism of Action: Dual-Phase Antiviral Activity

This compound exhibits a unique multimodal mechanism that distinguishes it from other adamantane derivatives. Unlike amantadine which primarily affects viral uncoating in influenza through M2 protein inhibition, this compound targets multiple stages of the viral replication cycle, particularly for herpesviruses. The drug demonstrates activity against both early and late events in viral replication, making it a valuable research tool for investigating host-virus interactions [5].

Early-Stage Inhibition

This compound disrupts the initial stages of viral infection by impeding viral penetration and fusion with host membranes. Research indicates that this compound alters host cell membrane properties, creating an unfavorable environment for viral entry [6] [7]. Specifically, it stabilizes the bilayer phase of phospholipid membranes, raising the bilayer-to-hexagonal phase transition temperature of phosphatidylethanolamines. This membrane-stabilizing effect inhibits the fusion events required for herpesviruses to enter host cells [6]. Additionally, this compound binds to viral glycoproteins essential for fusion, preventing the conformational changes necessary for viral envelope integration with host membranes [7].

Late-Stage Inhibition

Beyond early events, this compound also inhibits late replication processes including virion assembly and egress. Studies demonstrate that this compound treatment after HSV penetration still effectively inhibits virus production and syncytium formation [8]. This late activity appears to involve disruption of glycoprotein processing and trafficking to the cell surface. While HSV gB, gC, and gD are synthesized in the presence of this compound and can reach the cell surface, the drug likely interferes with a cellular process required for proper glycoprotein maturation or membrane integration that is essential for syncytium formation [8]. The late inhibitory effect is dependent on new protein synthesis, as reversal requires cellular protein production [8].

The following diagram illustrates this compound's multimodal mechanism of action across the viral replication cycle:

G ViralEntry Viral Entry Stage MembraneEffect Alters host membrane fluidity & properties ViralEntry->MembraneEffect FusionBlock Inhibits viral fusion with host membrane ViralEntry->FusionBlock EarlyInhibition Early Replication Inhibition PenetrationBlock Blocks viral penetration EarlyInhibition->PenetrationBlock LateReplication Late Replication Stage GlycoproteinDisrupt Disrupts glycoprotein processing & trafficking LateReplication->GlycoproteinDisrupt AssemblyInhibit Inhibits virion assembly & egress LateReplication->AssemblyInhibit SyncytiumBlock Blocks syncytium formation LateReplication->SyncytiumBlock

Experimental Models for Antiviral Testing

This compound has been evaluated across diverse experimental systems, from in vitro cell cultures to animal infection models. The compound demonstrates broad-spectrum activity with confirmed efficacy against herpesviruses and emerging evidence for activity against coronaviruses.

In Vitro Models

Table 2: In Vitro Antiviral Activity of this compound

Virus Cell Line/Model Key Findings Effective Concentration Experimental Parameters
HSV-1 (KOS strain) Vero, HEp-2 cells Complete inhibition of virus production; reduction of cytopathic effect 500 μg to 1 mg (complete inhibition) 24-96 h incubation; viral inoculum ≤12×10⁵ PFU [5]
HSV-1 (GC+ strain) Vero, HEp-2 cells Inhibition of syncytium formation; reduced virus production >25 μg/mL (syncytium inhibition) MOI: 0.01 PFU/cell [8]
HSV-2 Vero cells Inhibition of replication and cytopathic effect 100-500 μg (partial inhibition) Dose-dependent response [9]
SARS-CoV-2 ACE2-A549 human alveolar epithelial cells Inhibition of viral growth IC₅₀ comparable to other adamantanes Multiple variants tested [2] [3]
SARS-CoV-2 Omicron Vero E6-TMPRSS2-T2A-ACE2 cells Inhibition of viral replication Similar potency to WA1/2020 strain B.1.1.529 variant [3] [4]

In vitro studies consistently demonstrate this compound's concentration-dependent antiviral activity with relatively low cellular toxicity. Vero and HEp-2 cells tolerate this compound concentrations up to 2 mg per 2×10⁶ cells across 24-96 hour incubation periods with minimal morphological changes [5]. The anti-herpetic activity is influenced by viral inoculum size and timing of compound administration relative to infection, with effective inhibition observed even when added 4 hours post-infection [5].

In Vivo Models

Table 3: In Vivo Antiviral Activity of this compound and Related Adamantanes

Virus Animal Model Compound Tested Key Findings Dosing/Administration
SARS-CoV-2 Golden Syrian hamsters Rimantadine (related adamantane) Significant reduction in lung viral titers Not specified for this compound [2]
SARS-CoV-2 BALB/c mice Amantadine, Rimantadine No reduction in lung viral titers Not specified for this compound [2] [3]
HSV-1 Not specified in available literature This compound Clinical studies show efficacy comparable to acyclovir Topical gel formulation [1]

While direct in vivo data for this compound against SARS-CoV-2 is limited in the available literature, studies with closely related adamantanes show model-dependent efficacy. The hamster model appears more responsive to adamantane treatment than mouse models for SARS-CoV-2, suggesting important species-specific factors in drug efficacy [2] [3]. For herpesviruses, human clinical data supports the efficacy of topical this compound formulations, with randomized trials demonstrating comparable performance to acyclovir in managing recurrent herpes orofacialis [1].

Detailed Experimental Protocols

In Vitro Antiviral Assay for HSV

Purpose: To evaluate this compound's inhibitory activity against herpes simplex virus replication and cytopathic effects in mammalian cell cultures.

Materials:

  • Cell lines: Vero (ATCC CCL-81) or HEp-2 (ATCC CCL-23)
  • Virus: HSV-1 KOS strain or other well-characterized strains
  • This compound hydrochloride (e.g., MedChemExpress HY-U00124)
  • Culture media: Modified Eagle's Medium (MEM) with 10% fetal bovine serum (FBS)
  • Maintenance media: MEM with 2% FBS
  • 96-well tissue culture plates
  • Fixation solution: 4% paraformaldehyde (PFA)
  • Staining solutions: Crystal violet or appropriate viability dyes

Procedure:

  • Cell Preparation: Seed Vero or HEp-2 cells in 96-well plates at 2.4×10⁶ cells per plate (Vero) or 1.6×10⁶ cells per plate (HEp-2) and incubate at 37°C with 5% CO₂ until confluent monolayers form [5].
  • Compound Treatment: Prepare this compound stock solutions in appropriate solvent (DMSO or media) and dilute to working concentrations in maintenance media. Treat cells with various concentrations (typically 10-1000 μg/mL) 15 minutes before infection [5].
  • Virus Infection: Infect cells with HSV-1 at multiple MOI (e.g., 0.1-1 PFU/cell) for 1 hour at 37°C. Include virus-only and cell-only controls [8] [5].
  • Post-Infection Incubation: Remove virus inoculum and replace with maintenance media containing the same this compound concentrations. Incubate for 24-96 hours at 37°C with 5% CO₂ [5].
  • Assessment:
    • Cytopathic Effect (CPE): Score visually or measure viability using CellTiter-Glo assay
    • Virus Production: Collect supernatants for plaque assay quantification
    • Cell Morphology: Document changes via microscopy

Key Parameters:

  • This compound shows optimal activity when administered pre-infection or early post-infection (up to 4 hours) [5]
  • Antiviral effect is viral inoculum-dependent - higher MOI requires higher compound concentrations [8]
  • Complete inhibition of HSV-1 replication typically occurs at 500-1000 μg/mL [5]
SARS-CoV-2 Antiviral Assay

Purpose: To assess this compound's inhibitory activity against SARS-CoV-2 in human alveolar epithelial cells.

Materials:

  • Cell line: ACE2-A549 cells (human alveolar epithelial cells overexpressing ACE2)
  • Virus: SARS-CoV-2 strains (e.g., WA1/2020, Omicron B.1.1.529)
  • This compound hydrochloride
  • Culture media: DMEM with 10% FBS
  • Maintenance media: MEM with 2% FBS
  • 96-well black polystyrene microplates
  • Fixation: 4% paraformaldehyde
  • Antibodies: Anti-SARS-CoV-2 spike (CR3022) or nucleocapsid antibodies
  • Detection: AlexaFluor-488 conjugated secondary antibodies, DAPI solution

Procedure:

  • Cell Preparation: Seed ACE2-A549 cells in 96-well black plates at 20,000 cells per well and incubate overnight [2] [3].
  • Compound Treatment: Prepare this compound in DMSO and dilute in maintenance media to non-cytotoxic concentrations (include vehicle controls).
  • Virus Infection: Mix SARS-CoV-2 with compound-containing media and apply to cells. Infect with appropriate MOI (e.g., 0.1-0.5) for 1 hour at 37°C with 5% CO₂ [3].
  • Post-Infection: Remove virus-compound mixture, wash twice with PBS, and replenish with fresh compound-containing media. Incubate for 48-72 hours [3].
  • Analysis:
    • Immunostaining: Fix cells with 4% PFA, permeabilize with ethanol, stain with anti-SARS-CoV-2 antibodies and DAPI
    • Virus Titration: Collect supernatants for plaque assays on Vero E6 cells
    • Imaging: Quantify infected cells using high-content imaging (ImageXpress system) [3]

Key Parameters:

  • This compound inhibits multiple SARS-CoV-2 variants in vitro, including Omicron [3]
  • Cytotoxicity should be assessed in parallel using CellTiter-Glo or similar assays
  • Effective concentrations typically range from low micromolar to tens of micromolar [2]

Research Applications and Future Directions

This compound's unique mechanism targeting both viral and host components makes it a valuable tool for multiple research applications. Its dual activity against early and late replication stages provides opportunities to study viral entry processes and host membrane dynamics [8] [5]. The demonstrated activity against diverse enveloped viruses (herpesviruses, SARS-CoV-2) suggests potential as a broad-spectrum antiviral candidate, particularly against emerging viral threats [2] [3].

Current research gaps include detailed pharmacokinetic characterization and comprehensive in vivo efficacy validation beyond herpes models. The promising in vitro activity against SARS-CoV-2 warrants further investigation in additional animal models and potential clinical evaluation [2]. Additionally, this compound's potential in combination therapies with other antivirals represents an underexplored area that could enhance efficacy and reduce resistance development.

Conclusion

This compound represents a chemically distinct adamantane derivative with a multimodal mechanism of action and activity against multiple important viral pathogens. These application notes provide researchers with standardized protocols for evaluating this compound's antiviral activity in established experimental models. The compound's unique properties—including effects on host membrane dynamics, inhibition of both early and late viral replication stages, and activity against diverse enveloped viruses—make it both a valuable research tool and a candidate for further therapeutic development. Continued investigation of this compound and its derivatives may yield important insights into viral replication processes and contribute to the development of novel antiviral strategies.

References

Tromantadine treatment protocol for herpes orofacialis

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Tromantadine and Herpes Orofacialis

This compound is a topical antiviral agent with a unique multifaceted mechanism of action, primarily used for the treatment of infections caused by the herpes simplex virus (HSV). It is a derivative of adamantane, sharing a structural relationship with amantadine, but exhibiting a broader and more potent antiherpetic profile [1] [2]. While it has demonstrated efficacy against herpes orofacialis (cold sores) and has been available in some markets under trade names like Viru-Merz and Viru-Merz Serol, it is important for researchers to note that this compound is not approved by the US FDA and its legal status varies by country [1].

Herpes orofacialis is a recurrent and contagious infection characterized by vesicular lesions on the lips and perioral area. The management of this condition often focuses on palliating symptoms and reducing the duration of outbreaks. Current mainstays of treatment, per CDC guidelines, are systemic drugs like acyclovir, valacyclovir, and famciclovir, with topical therapy generally offering minimal clinical benefit [3]. In this context, this compound represents an alternative topical approach with a distinct mechanism that differentiates it from nucleoside analogues.

Mechanism of Action: A Multi-Target Antiviral

This compound's antiviral activity is notable for inhibiting both early and late stages of the herpes simplex virus replication cycle, which distinguishes it from agents that target a single step [1] [4]. Its mechanism is multifaceted, involving direct effects on the virus and modulation of the host cell.

The diagram below illustrates how this compound disrupts the herpes simplex virus replication cycle at multiple points.

G This compound Mechanism of Action on Herpes Simplex Virus Start Virus Attachment Penetration Virus Penetration & Fusion Start->Penetration Uncoating Virus Uncoating Penetration->Uncoating Replication Viral Replication Uncoating->Replication Assembly Virion Assembly Replication->Assembly Release Virus Release Assembly->Release InhibitFusion Inhibits Viral Fusion InhibitFusion->Penetration  Blocks InhibitUncoating Prevents Virion Uncoating InhibitUncoating->Uncoating  Blocks InhibitAssembly Inhibits Late-stage Assembly/Release InhibitAssembly->Assembly  Blocks AlterHost Alters Host Cell Membrane Properties AlterHost->Penetration  Impairs

The specific mechanisms can be broken down as follows:

  • Inhibition of Viral Entry and Fusion: this compound binds to viral glycoproteins essential for the fusion of the viral envelope with the host cell membrane. This binding action inhibits the conformational changes required for the fusion process, thereby preventing the virus from releasing its genetic material into the host cell [1] [2].
  • Prevention of Virion Uncoating: Similar to its relative amantadine, this compound interferes with the uncoating of the virion inside the host cell, a critical step that must precede viral replication [1].
  • Inhibition of Late-Stage Replication and Syncytium Formation: Addition of this compound after viral penetration still inhibits HSV-1-induced syncytium (cell fusion) formation and virus production. This suggests it disrupts a late cellular process required for syncytium formation, potentially glycoprotein processing, which occurs after the synthesis of the fusion protein but before its full expression on the cell surface [5].
  • Alteration of Host Cell Membrane: this compound exerts a modulatory effect on the host cell's membrane properties, altering its fluidity and permeability. This creates an environment that is less favorable for viral entry and replication [2].
  • Immunomodulatory and Anti-inflammatory Effects: Beyond direct antiviral activity, this compound has been reported to enhance the host's immune response by promoting the activity of macrophages and natural killer cells. It also reduces the production of pro-inflammatory cytokines, thereby helping to alleviate the inflammation and pain associated with active lesions [2].

Clinical Efficacy Data and Comparative Analysis

The efficacy of this compound has been evaluated in several clinical trials, primarily in direct comparison with aciclovir, the established standard for herpes simplex treatment.

Table 1: Summary of Key Clinical Trials on this compound for Herpes Orofacialis

Trial Parameter Diezel et al. (1993) [6] Ostheimer et al. (1989) [7]
Study Design Double-blind, randomized Double-blind, randomized
Patients (n) 198 119 (59 this compound, 60 Aciclovir)
Treatment Topical this compound HCl vs. Aciclovir Topical this compound vs. Aciclovir
Treatment Initiation Within ~2 hours of first signs Within ~7 hours of first signs
Treatment Duration Up to 5 days Up to 5 days
Primary Outcomes Equivalence in healing, vesicle eruption course, incrustation time, symptom relief No significant differences in healing, abortive lesions, or new lesions
Global Efficacy/Tolerance >80% "good" or "very good" by physicians and patients >83% "very good" and "good" by patients and physician
Key Conclusion Demonstrated therapeutic equivalence between this compound and Aciclovir Early application is key to success, regardless of the specific agent used

The consistent finding across these studies is the therapeutic equivalence between topical this compound and topical aciclovir in the treatment of recurrent herpes orofacialis when treatment is initiated early during a recurrence [6] [7]. Both medications were associated with rapid healing and a significant reduction in local symptoms such as burning, tension, pain, and itching. The global efficacy and tolerability were rated highly by both physicians and patients.

Detailed Experimental Protocols

For researchers aiming to validate or build upon these findings, the following protocols summarize the methodologies from the key clinical and in vitro studies.

Clinical Trial Protocol for Efficacy Assessment

The following workflow outlines the key stages of a clinical trial based on the cited studies.

G Clinical Trial Workflow for Topical Antiviral Assessment Recruitment Patient Recruitment (History of recurrent herpes orofacialis) Randomization Randomization Recruitment->Randomization TreatmentA This compound HCl Gel Apply topically up to 5x/day Randomization->TreatmentA  Group A TreatmentB Aciclovir Cream Apply topically up to 5x/day Randomization->TreatmentB  Group B Assessment Daily Assessment (Physician: Days 1-14) (Patient: Days 1-14) TreatmentA->Assessment TreatmentB->Assessment Endpoint Primary Endpoints: - Vesicle eruption course - Time to incrustation - Symptom severity Assessment->Endpoint

Key Methodological Details:

  • Patient Population: Adults with a documented history of recurrent herpes orofacialis. A critical inclusion criterion is that patients must not be recruited later than 24 hours (ideally within 2-7 hours) after the initial prodromal symptoms (e.g., tingling, itching) appear [6] [7].
  • Study Design: Double-blind, randomized, active-controlled (e.g., versus aciclovir). Medications are dispensed in identical packaging to maintain blinding [7].
  • Intervention:
    • Test Product: this compound hydrochloride gel (e.g., Viru-Merz Serol).
    • Control Product: Aciclovir cream.
    • Dosage and Administration: Patients apply the topical medication up to five times daily for a maximum treatment period of 5 days, beginning immediately at the first signs of a recurrence [6] [7].
  • Assessment Schedule:
    • Physician Assessment: The same physician should evaluate the herpes lesions daily for 14 days (excluding weekends), documenting the stage of lesions (vesicle, crust, healed) and objective signs [6] [7].
    • Patient Self-Assessment: Patients record subjective symptoms daily for the entire 14-day observation period using a diary. Symptoms typically assessed include itching, burning, skin tautness, and pain on a graded severity scale [7].
  • Primary Efficacy Endpoints:
    • Course of vesicle eruptions.
    • Duration until the beginning of incrustation (crust formation).
    • Clinical course of subjective symptoms (burning, tension, pain).
    • Proportion of abortive lesions (lesions that do not progress beyond the papule stage).
    • Time to complete healing [6] [7].
  • Tolerability and Global Evaluation: At the end of the study, both the physician and the patient globally rate the efficacy and local tolerability of the medication (e.g., on a scale of "very good," "good," "moderate," or "poor") [6].
In Vitro Protocol for Antiviral Activity

For laboratory-based research, the following protocol, adapted from Rosenthal et al. (1982) and Neyts et al. (1990), can be used to evaluate this compound's mechanism [5] [4].

  • Cell and Virus Culture:
    • Cell Lines: Use susceptible mammalian cell lines such as Vero or HEp-2 cells. Maintain cells in appropriate medium (e.g., Eagle's minimum essential medium) supplemented with fetal bovine serum.
    • Virus Stock: Herpes Simplex Virus type 1 (e.g., KOS strain), propagated and titrated using standard plaque assay methods.
  • Cytopathic Effect (CPE) Inhibition Assay:
    • Seed cells in multi-well plates and allow to form a monolayer.
    • Infect cells with HSV-1 at a low multiplicity of infection (e.g., 0.01 to 0.1 PFU/cell). Include uninfected control wells.
    • Prepare this compound in maintenance medium at various concentrations (e.g., 10 to 500 µg/mL). Add the compound at the time of infection or at specified times post-infection (e.g., 0, 4, or 8 hours p.i.) to determine the stage of inhibition.
    • Incubate and observe daily for virus-induced CPE. Score the percentage of cells exhibiting CPE compared to infected, untreated controls.
    • The concentration that reduces CPE by 50% (EC₅₀) can be calculated. This compound is effective at concentrations ≥25 µg/mL and can completely inhibit CPE and virus production at 100-500 µg/mL with limited cellular toxicity [5] [4].
  • Virus Yield Assay:
    • At 24-48 hours post-infection, harvest the culture supernatants and intracellular virus (via freeze-thaw and sonication).
    • Titrate the total virus yield by performing a standard plaque assay on fresh cell monolayers. The reduction in virus titer (log₁₀ PFU/mL) in this compound-treated samples compared to the virus control is a direct measure of antiviral efficacy [4].
  • Syncytium Inhibition Assay:
    • Infect cells (like Vero) with a syncytium-forming strain of HSV-1.
    • Add this compound after the virus penetration period to assess its effect on this late event.
    • Quantify the number and size of syncytia (multinucleated giant cells) 24-48 hours post-infection. This compound significantly inhibits syncytium formation in a dose-dependent manner [5].

Pharmaceutical Formulation and Stability

This compound is formulated for topical administration as a hydrogel, typically at a concentration of 1% this compound hydrochloride (CAS 53783-83-8) [6] [1]. The gel formulation is designed for direct application to the affected skin and mucous membranes, facilitating localized delivery and action.

Key development and stability considerations for researchers include:

  • Excipients: The gel base likely includes gelling agents (like carbonomer), humectants, preservatives, and water. The exact composition of commercial products (Viru-Merz) is proprietary.
  • Stability: The product should be stored at room temperature, protected from light. The chemical stability of the adamantane derivative under these conditions is generally good.
  • Tolerability: Clinical studies report that dermal tolerability is "good" or "very good" in over 80% of patients. The most notable adverse effect reported is the potential for eczematous lesions during long-term prophylactic use, as observed in a small number of patients in one study [8]. This suggests that formulation scientists should monitor for sensitization potential in repeat-use studies.

Conclusion and Research Perspectives

This compound represents a historically effective topical treatment for herpes orofacialis with a unique dual-phase mechanism, inhibiting both early (entry/fusion) and late (assembly/syncytium formation) stages of the HSV lifecycle. Clinical evidence from the late 1980s and early 1990s establishes its equivalence to topical aciclovir in reducing healing time and symptoms when applied early in a recurrence [6] [7].

For today's drug development professionals, this compound offers several intriguing research avenues despite the lack of recent clinical trials and its unapproved status in major markets like the US. Future research could focus on:

  • Re-evaluating Efficacy with Modern Methodologies: Conducting new, well-controlled trials against modern standard-of-care treatments, such as oral valacyclovir, would be valuable.
  • Exploring Novel Formulations: Developing advanced topical delivery systems (e.g., nanoemulsions, films) could potentially enhance skin penetration and residence time, improving efficacy.
  • Investigating Combination Therapy: Given its unique mechanism, this compound could be studied in combination with nucleoside analogues (e.g., acyclovir) to assess potential synergistic effects and reduce the emergence of resistant strains.
  • Broadening Antiviral Scope: Its activity against different HSV strains and even other enveloped viruses could be explored further in in vitro models.

References

Comprehensive Application Notes and Protocols: Tromantadine Concentration Optimization for Herpes Simplex Virus Inhibition

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Mechanism of Action

Tromantadine hydrochloride is an antiviral derivative of adamantane that demonstrates potent activity against Herpes Simplex Virus (HSV) through a multimodal mechanism distinct from nucleoside analogs like acyclovir. Unlike agents that target viral DNA replication, this compound exhibits its anti-herpetic effects primarily through dual targeting of both viral entry processes and host cell membrane properties. The compound's chemical structure as an adamantane derivative contributes to its unique mechanism, which involves binding to viral glycoproteins essential for fusion of the viral envelope with host cell membranes, thereby preventing viral entry and subsequent replication events [1].

The antiviral activity of this compound extends beyond initial viral entry inhibition to include effects on late-stage viral replication processes. Research demonstrates that this compound inhibits a late step in HSV-1 replication that is sensitive to cycloheximide, suggesting interference with processes requiring new protein synthesis [2]. Additionally, this compound modulates host cell membrane properties by altering membrane fluidity and permeability, creating an unfavorable environment for viral replication [1]. This comprehensive mechanism—combining direct viral protein targeting with host membrane modulation—represents a significant advantage over more target-specific antivirals, potentially reducing the likelihood of resistance development while providing broad inhibition of HSV replication cycles.

Comprehensive Concentration Data for HSV Inhibition

Quantitative Analysis of this compound Efficacy

Table 1: Concentration-Dependent HSV Inhibition by this compound

Cell Type Virus Strain Inhibition Type Concentration Range Efficacy (%) Reference
HEp-2 & VERO HSV-1 GC+ Syncytium formation >25 μg/mL Concentration-dependent [2]
Vero & HEp-2 HSV-1 (KOS) Virus production 100-500 μg/mL Significant reduction [3]
Vero & HEp-2 HSV-1 (KOS) Complete virus inhibition 500-1000 μg/mL 100% [3]
Vero & HEp-2 HSV-1 (KOS) Cytopathic effect 10-50 μg/mL Observable reduction [3]

Table 2: Temporal and Multiplicity Factors in this compound Efficacy

Parameter Experimental Condition Impact on Efficacy Reference
Time of Addition At infection (0 h) Inhibition of early entry events [3]
Time of Addition 4 hours post-infection Inhibition of late replication events [3]
MOI Dependency Lower MOI (0.01 pfu/cell) Enhanced efficacy [2]
MOI Dependency Higher MOI Reduced efficacy [2]
Cell Type Variation HEp-2 vs. VERO Differential sensitivity [2] [3]

The efficacy of this compound exhibits clear concentration dependence across multiple experimental systems, with complete inhibition of virus production observed at 500-1000 μg/mL [3]. At lower concentrations (25-50 μg/mL), the compound significantly reduces HSV-1-induced syncytium formation and cytopathic effects, demonstrating its potency even at sub-maximal concentrations [2]. The anti-herpetic activity of this compound is influenced by viral inoculum size, with greater efficacy observed at lower multiplicities of infection (MOI), suggesting its optimal use in early infection or prophylactic scenarios [3].

Time-of-addition experiments reveal this compound's unique capacity to inhibit both early and late events in the HSV replication cycle. When added at the time of infection, this compound blocks early events including viral entry and penetration, while addition at 4 hours post-infection still effectively inhibits late replication events including virion assembly and release [3]. This temporal flexibility distinguishes this compound from antivirals that target only specific stages of the viral life cycle, positioning it as a broad-spectrum inhibitor with potential applications across multiple phases of HSV infection.

Experimental Protocols and Methodologies

Antiviral Susceptibility Testing Protocol

3.1.1 Cell Culture and Virus Preparation

  • Cell Lines: Maintain Vero (African green monkey kidney) or HEp-2 (human epidermoid carcinoma) cells in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 μg/mL streptomycin at 37°C in a 5% CO₂ atmosphere [2] [3].
  • Virus Stocks: Prepare HSV-1 (KOS strain or GC+ for syncytium formation studies) by infecting subconfluent cell monolayers at low MOI (0.01-0.1 PFU/cell). Harvest when cytopathic effect (CPE) reaches 80-90%, subject to three freeze-thaw cycles, clarify by centrifugation (2000 × g, 10 min), aliquot, and titer by plaque assay [2] [3].
  • This compound Solution: Prepare fresh this compound hydrochloride stock solution (100 mg/mL in sterile distilled water) and filter-sterilize using 0.22 μm filters. Create working concentrations through serial dilution in maintenance medium (2% FBS) [3].

3.1.2 Infection and Compound Treatment

  • Plate cells in 24-well or 96-well tissue culture plates to achieve 80-90% confluency at time of infection.
  • Infect cells with HSV-1 at predetermined MOI (typically 0.01-1 PFU/cell) in infection medium (serum-free EMEM). Adsorb for 60-90 minutes at 37°C with gentle agitation every 15 minutes [2] [3].
  • Remove inoculum and wash monolayers twice with phosphate-buffered saline (PBS) to remove unabsorbed virus.
  • Add maintenance medium containing appropriate concentrations of this compound (typically ranging from 10-1000 μg/mL). Include virus control (no drug) and cell control (no virus, no drug) wells.
  • Incubate at 37°C, 5% CO₂ for 24-96 hours, depending on assay endpoint [2] [3].
Cytopathic Effect (CPE) Inhibition Assay

3.2.1 Qualitative CPE Assessment

  • Examine cell monolayers daily for characteristic HSV-induced cytopathic effects using inverted light microscopy at 100-200× magnification.
  • Score CPE on a scale of 0 (no CPE) to 4+ (complete destruction of monolayer) [3].
  • Document morphological changes including cell rounding, swelling, granulation, and syncytia formation using digital microscopy.

3.2.2 Quantitative CPE Analysis

  • For objective quantification, utilize cell viability assays such as MTT, XTT, or neutral red uptake at predetermined endpoints (typically 48-72 hours post-infection).
  • Remove culture medium and add viability dye according to manufacturer specifications.
  • Incubate for appropriate duration (2-4 hours for MTT/XTT), then measure absorbance at specific wavelengths (e.g., 490 nm for MTT).
  • Calculate percentage protection using the formula: % Protection = [(ODₜᵣₑₐₜₜₑd - ODᵥᵢᵣᵤₛ cₒₙₜᵣₒₗ) / (OD꜀ₑₗₗ cₒₙₜᵣₒₗ - ODᵥᵢᵣᵤₛ cₒₙₜᵣₒₗ)] × 100 [3].
Virus Yield Reduction Assay

3.3.1 Plaque Assay Protocol

  • Following 24-48 hours incubation with this compound, harvest culture supernatants and cells using three freeze-thaw cycles.
  • Clarify lysates by centrifugation (2000 × g, 10 minutes) and serially dilute (10⁻¹ to 10⁻⁶) in infection medium.
  • Infect confluent Vero cell monolayers in 12-well plates with 200 μL of each dilution, adsorb for 60-90 minutes with periodic agitation.
  • Overlay with EMEM containing 1% methylcellulose or agarose and 2% FBS.
  • Incubate for 48-72 hours, then fix with 10% formalin and stain with 0.1% crystal violet.
  • Count plaques and calculate virus titer as PFU/mL. Determine percentage reduction compared to virus controls [3].

3.3.2 Time-Course Experiment Protocol

  • To evaluate early versus late inhibition, add this compound at different time points relative to infection (e.g., -2, 0, 2, 4, 6, 8 hours post-infection).
  • Maintain equivalent total exposure time across conditions.
  • Harvest all samples simultaneously at 24 hours post-infection.
  • Quantify virus yield by plaque assay as described above [3].

Signaling Pathways and Experimental Workflows

This compound's Multimodal Mechanism of Action

The following diagram illustrates this compound's complex mechanism of action against HSV, encompassing both direct antiviral effects and host membrane modulation:

G Figure 1: this compound's Multimodal Anti-HSV Mechanism cluster_early Early Stage Inhibition (Viral Entry) cluster_late Late Stage Inhibition (Replication) cluster_host Host Membrane Modulation This compound This compound GlycoproteinBinding Binds Viral Glycoproteins (gB, gC, gD) This compound->GlycoproteinBinding ProteinProcessing Inhibits Glycoprotein Processing This compound->ProteinProcessing MembraneMod Alters Membrane Fluidity & Permeability This compound->MembraneMod FusionInhibition Inhibits Viral Envelope Fusion with Host Membrane GlycoproteinBinding->FusionInhibition PenetrationBlock Blocks Viral Penetration FusionInhibition->PenetrationBlock HostCell Host Cell PenetrationBlock->HostCell  Protection VirionAssembly Blocks Virion Assembly ProteinProcessing->VirionAssembly VirusRelease Inhibits Virus Release VirionAssembly->VirusRelease EntryPrevention Creates Unfavorable Environment for Viral Entry MembraneMod->EntryPrevention EntryPrevention->HostCell  Protection HSV1 HSV-1 Virion HSV1->HostCell  Infection Attempt

Experimental Workflow for Antiviral Assessment

Figure 1 illustrates this compound's multimodal mechanism targeting both viral components and host cell membranes. The experimental workflow for comprehensive antiviral assessment begins with cell culture preparation, followed by viral infection at predetermined multiplicities of infection. The critical compound addition phase incorporates time-course variations to discriminate between early and late inhibition effects. Subsequent incubation periods allow for manifestation of antiviral effects, followed by parallel analytical endpoints including cytopathic effect scoring, viral yield quantification, and cell viability assessments. This integrated approach enables researchers to fully characterize this compound's concentration-dependent efficacy across the HSV replication cycle.

Research Implications and Future Directions

The concentration-dependent inhibition of HSV by this compound represents a significant therapeutic opportunity, particularly given its unique mechanism distinct from mainstream anti-herpetic agents. Recent research expanding our understanding of HSV's role in neurological conditions, including associations with increased dementia risk [4] [5], underscores the importance of developing multimodal antiviral approaches. This compound's ability to inhibit both early viral entry and late replication events positions it as a valuable candidate for addressing HSV infections that may contribute to long-term neurological sequelae.

Future research directions should focus on optimizing this compound formulations to enhance bioavailability while maintaining the concentration ranges identified in these application notes. Additionally, investigation of combination therapies pairing this compound with standard-of-care antivirals may yield synergistic effects, potentially allowing for lower concentrations of each agent while maintaining efficacy. The development of topical formulations targeting specific HSV manifestations could leverage this compound's multimodal mechanism while minimizing systemic exposure. As HSV research continues to evolve, this compound represents a promising therapeutic agent worthy of further investigation in both conventional antiviral contexts and emerging applications related to HSV-associated neurological conditions.

References

Comprehensive Application Notes and Protocols: Tromantadine Antiviral Activity and Viral Inoculum Size Dependency

Author: Smolecule Technical Support Team. Date: February 2026

Introduction & Background

Tromantadine (N-1-adamantyl-N-[2-(dimethyl amino)ethoxy]acetamide hydrochloride) is an amantadine derivative with significant antiherpetic activity against both herpes simplex virus type 1 (HSV-1) and type 2 (HSV-2). Unlike its predecessor amantadine, which primarily targets influenza, this compound demonstrates potent inhibition of herpes simplex virus replication with limited cellular toxicity, making it a valuable compound for antiviral research. First characterized in the 1980s, this compound has recently regained scientific interest due to potential activity against emerging viruses, including SARS-CoV-2. The unique dependency of this compound's antiviral efficacy on viral inoculum size represents a critical consideration for experimental design and therapeutic development, as this relationship significantly impacts compound dosing and treatment timing strategies across different infection scenarios.

The adamantane core structure shared by this compound provides a privileged pharmacological scaffold that enables diverse biological activities, including demonstrated effects against various viral pathogens. Recent studies have confirmed that this compound maintains its antiviral potency against contemporary viral strains, with research expanding beyond herpesviruses to include coronaviruses. This document provides comprehensive application notes and standardized protocols to facilitate further investigation of this compound's antiviral properties, with particular emphasis on the relationship between viral inoculum size and compound efficacy.

Mechanism of Action

This compound exhibits a dual-phase inhibitory mechanism that disrupts multiple stages of the herpes simplex virus replication cycle. Unlike many antiviral agents that target a single specific viral enzyme or process, this compound interferes with both early and late events in the viral life cycle, providing a broader antiviral spectrum and potentially reducing the likelihood of resistance development.

Early-Stage Inhibition

The early antiviral activity of this compound occurs during initial viral entry and before macromolecular synthesis begins. When administered at the time of infection or within the first 4 hours post-infection, this compound disrupts viral penetration and early intracellular events that are prerequisite for successful infection. Research indicates that this early inhibition prevents the initiation of virion synthesis and viral polypeptide synthesis, effectively blocking the establishment of productive infection. This early mechanism is distinct from amantadine's activity against influenza and appears to involve disruption of virus-host cell interactions necessary for successful HSV replication.

Late-Stage Inhibition

In addition to its early effects, this compound demonstrates significant inhibition of late-stage viral processes, particularly viral assembly and release. When added post-infection, the compound interferes with virion morphogenesis and subsequent egress from infected cells. This late activity prevents the production of infectious progeny virus, thereby limiting viral spread to neighboring cells. Studies specifically investigating this late inhibition have confirmed that this compound disrupts syncytium formation and final virion maturation, processes essential for cell-to-cell transmission and disease progression.

Table 1: this compound's Dual-Phase Antiviral Mechanism

Phase of Inhibition Time of Administration Cellular Processes Affected Experimental Outcome
Early Inhibition 0-4 hours post-infection Viral penetration, Initial intracellular events Inhibition of virion synthesis and viral polypeptide synthesis
Late Inhibition 4+ hours post-infection Virion assembly, Viral release, Syncytium formation Reduced virus production, Inhibition of cell fusion

The following diagram illustrates this compound's dual-phase inhibitory activity against HSV replication:

G cluster_early Early Phase Inhibition (0-4h post-infection) cluster_late Late Phase Inhibition (4h+ post-infection) compound This compound early2 Viral Penetration compound->early2 inhibits late1 Virion Assembly compound->late1 inhibits early1 Viral Attachment early1->early2 early3 Early Intracellular Events early2->early3 macromolecular Macromolecular Synthesis early3->macromolecular late2 Viral Release late1->late2 late3 Syncytium Formation late2->late3 macromolecular->late1

Quantitative Data Analysis

Concentration-Dependent Efficacy Against HSV-1

The antiviral activity of this compound demonstrates a clear dose-response relationship across multiple cell types. Research utilizing Vero and HEp-2 cells infected with herpes simplex virus type 1 (KOS strain) has established specific concentration thresholds for various antiviral effects, with complete viral inhibition achievable at higher concentrations without significant cellular toxicity.

Table 2: Concentration-Dependent Efficacy of this compound Against HSV-1

Concentration Range (μg) Antiviral Effect Cell Viability Experimental Conditions
10-50 μg Reduced HSV-induced cytopathic effect No significant morphology changes Vero and HEp-2 cells; 24-96h incubation
100-500 μg Inhibited cytopathic effect; Reduced virus production Maintained cell integrity Viral inoculum: Varying sizes; Assessment at 24-72h
500-1000 μg Complete inhibition of virus production Limited toxicity observed Maximum effect with early administration (0-4h post-infection)

Cell viability studies have confirmed that both Vero and HEp-2 cells tolerate up to 2 mg of this compound per 2 × 10⁶ cells for incubation periods of 24, 48, or 96 hours with minimal changes in cell morphology, indicating a favorable therapeutic index for experimental applications. The broad concentration range of activity provides flexibility for researchers in designing experiments targeting either partial or complete viral inhibition.

Viral Inoculum Size Dependency

The antiherpetic efficacy of this compound is significantly influenced by the size of the viral inoculum, a critical consideration for experimental design and potential therapeutic applications. This dependency reflects the compound's mechanism of action and has important implications for its use across different infection scenarios.

Table 3: Effect of Viral Inoculum Size on this compound Efficacy

Viral Inoculum Size This compound Efficacy Experimental Observations Implications
Low Inoculum Enhanced inhibition Complete suppression of virus replication achievable at lower concentrations Potential for prophylactic or early infection use
High Inoculum Reduced efficacy Higher concentrations required for significant effect; Possible breakthrough replication Importance of early administration and adequate dosing
Variable Sizes Dose-dependent response Linear relationship between inoculum size and required this compound concentration Need for inoculum standardization in experimental designs

This inoculum-dependent activity pattern aligns with findings for other antiviral agents, where infection magnitude directly impacts compound efficacy. The relationship between viral inoculum and infection outcome has been documented across multiple virus families, including hepatitis B virus, where inoculum size significantly influences both viral kinetics and immunological priming.

Experimental Protocols

Compound Preparation and Storage

This compound hydrochloride is commercially available with purity suitable for research applications (CAS No. 53783-83-8). Proper preparation and storage are essential for maintaining compound stability and ensuring reproducible experimental results.

  • Stock Solution Preparation: Dissolve this compound hydrochloride in sterile dimethyl sulfoxide (DMSO) to prepare a primary stock solution of 40 mg/mL. Gently vortex and warm to 37°C if necessary to achieve complete dissolution. For aqueous applications, further dilute in cell culture medium (MEM or DMEM) to create working concentrations, ensuring final DMSO concentration does not exceed 0.5% to maintain cell viability.

  • Storage Conditions: Store powder at -20°C for long-term stability (up to 3 years). Stock solutions in DMSO should be aliquoted and stored at -80°C to prevent freeze-thaw degradation, remaining stable for approximately one year. Avoid repeated warming to room temperature and protect from light exposure.

  • Working Solution Preparation: Prior to experiments, thaw stock solutions and dilute in appropriate cell culture medium to achieve desired final concentrations (typically 10-1000 μg/mL range). Sterilize by filtration through 0.22μm membrane if prepared under non-sterile conditions. Working solutions should be used immediately after preparation and not stored for extended periods.

Antiviral Assay Protocol

This standardized protocol evaluates this compound's efficacy against herpes simplex virus, with specific considerations for assessing viral inoculum size dependency.

4.2.1 Cell Preparation and Infection
  • Cell Culture: Maintain Vero E6 cells (ATCC CRL-1586) in Modified Eagle's Medium (MEM) supplemented with 10% fetal bovine serum (FBS) at 37°C in 5% CO₂. For assay setup, seed cells in 96-well black polystyrene microplates at 15,000-20,000 cells per well and incubate for 18-24 hours to achieve 80-90% confluency.

  • Virus Preparation: Propagate herpes simplex virus type 1 (KOS strain) in Vero E6 cells. Harvest virus-containing supernatant, clarify by centrifugation, aliquot, and titrate by plaque assay. For inoculum size dependency studies, prepare serial dilutions of viral stock to achieve a range of multiplicities of infection (MOI).

  • Infection and Compound Administration: Wash cell monolayers twice with PBS. Dilute virus in MEM/2% FBS containing specific concentrations of this compound (typically 10-1000 μg/mL). Add virus-compound mixture to cells and incubate for 1 hour at 37°C with 5% CO₂. Include virus-only controls (no compound) and cell-only controls (no virus) on each plate. After adsorption, remove inoculum, wash twice with PBS, and replenish with fresh MEM/2% FBS containing the appropriate this compound concentrations.

4.2.2 Assessment and Analysis
  • Incubation and Monitoring: Incubate infected cells for 2-3 days at 37°C with 5% CO₂, monitoring daily for cytopathic effect (CPE) development. For time-course studies, collect supernatants and process cells at 24, 48, and 72 hours post-infection.

  • Viral Quantification: Determine virus yield in collected supernatants by plaque assay on Vero E6 cell monolayers. Serially dilute samples in MEM, adsorb to cell monolayers for 1 hour, overlay with MEM containing 0.7% agar, and incubate for 3 days. Fix cells with 4% paraformaldehyde, remove agar overlay, and stain with 1% crystal violet in 20% ethanol. Count plaques to calculate plaque-forming units (PFU) per mL.

  • Alternative Quantification Methods: For higher throughput assessment, utilize immunostaining with anti-SARS-CoV-2 spike or nucleocapsid antibodies conjugated with AlexaFluor-488, followed by DAPI counterstaining. Quantify infected cells using automated imaging systems like ImageXpress Micro-XL.

The following diagram illustrates the complete experimental workflow for evaluating this compound's antiviral activity:

G cluster_prep Preparation Phase cluster_assay Assay Phase cluster_analysis Analysis Phase start Experimental Workflow prep1 Cell Seeding (Vero E6/HEp-2) start->prep1 prep2 Virus Inoculum Preparation prep1->prep2 prep3 This compound Dilution Series prep2->prep3 assay1 Infection with Virus-Compound Mix prep3->assay1 assay2 Incubation (24-72 hours) assay1->assay2 assay3 Sample Collection (Supernatant/Cells) assay2->assay3 analysis1 Plaque Assay for Viral Titer assay3->analysis1 analysis2 Immunostaining & Imaging assay3->analysis2 analysis3 Cytopathic Effect Scoring assay3->analysis3 analysis4 Dose-Response Analysis analysis1->analysis4 analysis2->analysis4 analysis3->analysis4

Cytotoxicity Assessment
  • Cell Viability Assay: Parallel to antiviral assessment, evaluate this compound cytotoxicity using the CellTiter-Glo Luminescent Cell Viability Assay according to manufacturer instructions. Seed cells in 96-well plates at identical density to antiviral assays, treat with this compound concentrations matching those used in infection experiments, and incubate for equivalent durations. Measure luminescence to determine cell viability relative to untreated controls.

  • Morphological Assessment: Examine cell monolayers daily for morphological changes using light microscopy. Document any alterations in cell shape, granulation, vacuolization, or detachment. Compare this compound-treated uninfected cells with untreated controls to identify compound-specific effects.

  • Calculation of Selectivity Index: Determine the 50% cytotoxic concentration (CC₅₀) using nonlinear regression analysis of viability data. Calculate selectivity index (SI) as CC₅₀ divided by the 50% effective concentration (EC₅₀) from antiviral assays. Compounds with SI > 3 are generally considered to have acceptable selectivity for antiviral agents.

Technical Considerations

Critical Factors for Assay Success

Several technical considerations are essential for obtaining reliable and reproducible results when evaluating this compound's antiviral activity:

  • Timing of Compound Administration: The antiherpetic activity of this compound is highly dependent on the time of addition relative to infection. For assessing early inhibition, add this compound simultaneously with viral inoculum or within the first hour of infection. To evaluate late-stage inhibition, add compound at 4-6 hours post-infection, after viral entry is complete but before significant replication occurs. Include both timing conditions in experimental designs to fully characterize compound activity.

  • Viral Inoculum Standardization: Carefully quantify viral stocks prior to experiments and standardize inoculum sizes across experiments. For HSV-1, typical MOI values range from 0.01 to 1.0 PFU/cell for inhibition studies. Include multiple inoculum sizes when investigating dependency relationships, with 10-fold serial dilutions recommended to establish clear patterns. The relationship between inoculum size and this compound efficacy requires careful titration in preliminary experiments.

  • Cell Line Considerations: While Vero E6 and HEp-2 cells have been extensively validated for this compound studies, researchers may utilize other susceptible cell lines based on specific research questions. Ensure appropriate expression of viral receptors and susceptibility to infection when adapting protocols to alternative cell systems. Recent studies have successfully utilized human ACE2-overexpressing A549 cells (ACE2-A549) for coronavirus investigations with this compound.

Data Interpretation Guidelines

Proper interpretation of experimental results requires consideration of several key parameters:

  • Dose-Response Analysis: Calculate 50% effective concentrations (EC₅₀) using nonlinear regression of inhibition data across compound concentrations. Compare EC₅₀ values across different viral inoculum sizes to quantify the inoculum dependency relationship. Significant rightward shifts in dose-response curves with increasing inoculum sizes indicate pronounced inoculum dependency.

  • Statistical Considerations: Include appropriate replicates in experimental designs (minimum triplicate for each condition) to ensure statistical power. Account for plate-to-plate and day-to-day variability through normalization to internal controls. Use appropriate statistical tests (e.g., two-way ANOVA with multiple comparisons) when comparing efficacy across multiple inoculum sizes and compound concentrations.

  • Benchmarking with Controls: Include appropriate control compounds in experimental series to validate assay performance. For early-stage inhibition assessment, compounds known to block viral entry provide useful comparators. For late-stage inhibition, reference compounds targeting viral assembly or egress processes serve as appropriate benchmarks.

Applications & Conclusions

The unique properties of this compound, particularly its dual-phase inhibition and inoculum-dependent activity, provide several promising research applications beyond its established anti-herpetic effects. Recent evidence of activity against SARS-CoV-2 in human epithelial cell cultures suggests potential broad-spectrum applications that warrant further investigation. The well-characterized safety profile of adamantane-based compounds in clinical use supports the potential for relatively rapid translation of findings.

For the research community, this compound represents a valuable tool compound for investigating viral replication processes, particularly events surrounding assembly and release. The inoculum size dependency of its activity provides insights into the dynamics of virus-host interactions and the relationship between infection magnitude and therapeutic efficacy. Recent synthetic efforts have developed novel adamantane-containing heterocyclic compounds with enhanced antibacterial and antifungal activities, suggesting potential for structural optimization to improve this compound's antiviral potency.

Tromantadine contact dermatitis management research

Author: Smolecule Technical Support Team. Date: February 2026

Clinical Presentation & Case Data

The table below summarizes key clinical findings from the literature on tromantadine-induced contact dermatitis.

Feature Description Source / Citation
Primary Use Topical antiviral agent for herpes simplex and herpes zoster, derived from amantadine. [1] [2] PubMed, DrugBank
Reaction Type Allergic Contact Dermatitis (ACD), a Type IV (delayed) hypersensitivity reaction. [1] [3] [4] Multiple Case Reports
Reported Incidence ~5% of treated patients; one study found 14 out of 19 patients with dermatitis had positive patch tests. [1] [3] J Investig Allergol Clin Immunol (1997), Derm Beruf Umwelt (1984)
Clinical Signs Sudden worsening of the primary condition (e.g., lip herpes), with eczematous features like erythema, edema, and vesiculation at the application site. [1] Case Report (1997)
Relevance Remains a consideration as a second-line therapy in some European countries. [1] J Investig Allergol Clin Immunol (1997)

Diagnostic & Experimental Protocols

For researchers investigating this adverse event, the patch test is the definitive diagnostic method.

Detailed Patch Testing Protocol

The following workflow and detailed steps outline the standard methodology for confirming this compound allergy based on clinical practice.

Start Patient presents with suspected ACD to this compound A 1. Test Preparation Prepare this compound 1% in pet. Start->A B 2. Application Apply allergen to patches on upper back A->B C 3. Initial Reading (D2) Remove patches, assess for irritant vs. allergic response B->C D 4. Delayed Reading (D4/D7) Final assessment for delayed hypersensitivity C->D E Data Interpretation & Documentation D->E

  • Test Preparation

    • Allergen: this compound hydrochloride is typically prepared at 1% concentration in petrolatum for patch testing [3].
    • Controls: Include a negative control (plain petrolatum) and standard allergen series controls.
  • Application

    • The prepared allergen is placed in aluminum chambers.
    • Chambers are applied to the upper back, which is free of dermatitis.
    • The patches are secured with hypoallergenic tape.
  • Reading and Interpretation

    • Patches are removed after 48 hours (Day 2). An initial reading is performed 15-30 minutes after removal to allow for pressure effects to subside.
    • A crucial second reading is performed at 96 hours (Day 4) or even later (e.g., Day 7) to assess the delayed hypersensitivity reaction [1].
    • Reactions are graded according to the International Contact Dermatitis Research Group (ICDRG) criteria.

Mechanism of Action & Immunopathology

Understanding the molecular mechanism of this compound-induced ACD involves the standard pathway for Type IV hypersensitivity, as the specific mechanism of this compound as a hapten is not fully detailed in the available literature.

Immunological Pathway of Allergic Contact Dermatitis

Hapten This compound (Hapten) Penetrates Stratum Corneum Complex Binds to Epidermal Self-Proteins Hapten->Complex Sensitization Phase DC Langerhans / Dendritic Cells (Capture Hapten-Protein Complex) Migrate to Lymph Node Complex->DC Sensitization Phase Tcell Naïve T-cell Priming & Clonal Expansion DC->Tcell MemT Generation of Allergen-Specific Memory T-cells Tcell->MemT Reex Re-exposure to this compound elicitation Elicitation Phase Reex->elicitation Elicitation Phase Cytokine T-cells recruit inflammatory cells and release cytokines (IFN-γ, TNF-α) Causing Clinical Dermatitis elicitation->Cytokine

  • Sensitization Phase (Initial Exposure): this compound, a small molecule (MW: 280.41) [2], acts as a hapten. It penetrates the stratum corneum and binds to endogenous epidermal proteins, forming a complete antigen [5]. This complex is captured by epidermal Langerhans cells (dendritic cells), which migrate to draining lymph nodes.
  • T-cell Priming: In the lymph nodes, antigen-presenting cells present the processed antigen to naïve T-cells, leading to the priming and clonal expansion of allergen-specific T-lymphocytes (particularly Th1/Tc1 cells) [5].
  • Elicitation Phase (Upon Re-exposure): When the skin is re-exposed to this compound, the resident memory T-cells are activated. They release cytokines like IFN-γ and TNF-α, which recruit more inflammatory cells and trigger the clinical signs of eczema—erythema, edema, and vesicles—within 24-96 hours [5].

Management & Emerging Research

For a technical support context, the primary management is the immediate discontinuation of the this compound product. However, research into broader ACD management is evolving.

  • Current Standard of Care: The cornerstone of management is identifying and removing the offending agent. Symptomatic relief can be achieved with topical corticosteroids and systemic antihistamines for pruritus [5] [6].
  • Emerging Therapies for Refractory ACD: For severe, recalcitrant cases, research is focusing on novel systemic therapies. A 2025 review highlights the potential of JAK inhibitors (e.g., abrocitinib, tofacitinib) and biologics like dupilumab [7]. These agents work by broadly inhibiting key cytokines and immune pathways involved in the pathogenesis of ACD.

FAQs for Technical Support

Q1: What is the estimated incidence of contact allergy to this compound in a clinical population? Based on historical data, approximately 5% of patients treated with topical this compound developed contact allergy. In a cohort of patients presenting with dermatitis, a study found 14 out of 19 were patch-test positive [1] [3].

Q2: What is the recommended vehicle and concentration for including this compound in a patch test series? The literature supports using This compound at 1% concentration in petrolatum [3].

Q3: The inflammatory reaction worsens after applying this compound to a herpes lesion. Is this a treatment failure or an allergy? A sudden worsening with increased erythema, swelling, and itching at the application site is highly suggestive of allergic contact dermatitis rather than viral resistance. This clinical presentation warrants evaluation via patch testing after the acute episode resolves [1].

References

reducing Tromantadine cytotoxicity in cell cultures

Author: Smolecule Technical Support Team. Date: February 2026

FAQ: Mitigating Tromantadine Cytotoxicity

Here are answers to some frequently asked questions on this topic.

  • Q1: Why is reducing the cytotoxicity of this compound important in research? While this compound's antiviral properties are of interest, its cytotoxic effects can confound experimental results. High cytotoxicity can lead to false positives in viability assays or mask specific therapeutic effects. Reducing this non-specific toxicity is crucial for accurately interpreting its mechanism of action and for any potential drug repurposing efforts.

  • Q2: What are the primary strategies to reduce this compound's cytotoxicity? The main strategies involve modifying how the drug is delivered to the cells and what it is combined with. The most promising approaches include:

    • Formulation Optimization: Using nanocarriers to improve drug solubility and target delivery.
    • Media Supplementation: Adding specific cytoprotective agents to the cell culture medium.
    • Combination Therapy: Using this compound with other compounds that can protect healthy cells or counteract its toxic pathways.

Troubleshooting Guide: Strategies and Protocols

If you are observing high cytotoxicity with this compound, consider implementing the following strategies. The table below summarizes the core approaches.

Strategy Core Principle Key Considerations
Nanolipid Carrier Formulation [1] Encapsulates drug in lipid-based nanoparticle for controlled, targeted release. Requires specialized materials/equipment; needs optimization of lipid ratios, sonication time.
Cytoprotective Media Additives Adds compounds to media that counteract cell death pathways or enhance cell health. Requires screening to find effective agents for specific cell type without interfering with this compound's primary effect.
Bayesian Media Optimization [2] Uses machine learning to efficiently find optimal media composition for cell health under drug stress. Reduces experimental burden by 3-30x compared to traditional methods; requires computational setup.
Experimental Protocol 1: Developing a Targeted Nanolipid Carrier

This protocol is adapted from methods used to encapsulate chemotherapeutic drugs for cancer treatment [1].

  • Objective: To create and characterize this compound-loaded nanolipid carriers (T-NLCs) for controlled release.
  • Materials:
    • This compound, Soya lecithin, Cholesterol, DSPE-PEG-COOH, EDC, NHS.
    • Equipment: Probe sonicator, centrifuge, dynamic light scatter (DLS) for particle size/zeta potential, dialysis tubing.
  • Methodology:
    • Thin-Film Hydration: Dissolve this compound, soya lecithin, and cholesterol in an organic solvent. Evaporate the solvent under vacuum to form a thin lipid film. Hydrate the film with an aqueous buffer under gentle shaking to form multilamellar vesicles.
    • Probe Sonication: Sonicate the suspension to reduce the size and form small, uniform nanolipid carriers.
    • Surface Functionalization (Optional): To actively target specific cell types, conjugate a targeting ligand (e.g., an antibody, peptide) to the carrier surface using carbodiimide chemistry (EDC/NHS) [1].
    • Characterization:
      • Particle Size & Zeta Potential: Measure using DLS. Aim for a size of 150-200 nm and a zeta potential around -25 mV for stability [1].
      • Encapsulation Efficiency: Separate the T-NLCs from free drug via centrifugation. Lyse the pellets and use HPLC to quantify the amount of this compound encapsulated.
  • Expected Outcome: A stable nanosuspension of T-NLCs with high drug loading and a controlled release profile, which should reduce initial burst toxicity compared to free this compound.
Experimental Protocol 2: Systematic Media Optimization

This protocol uses a structured approach to find the best media conditions to protect cells from this compound's toxicity.

  • Objective: To identify cytoprotective media supplements that increase cell viability in the presence of this compound.
  • Materials: Cell line of interest, basal cell culture media, candidate supplements (e.g., N-Acetylcysteine, Albumin, specific growth factors), MTT/XTT assay kit.
  • Methodology:
    • Supplement Screening: Plate cells in 96-well plates and treat with this compound at its IC50 concentration. Co-treat with a panel of different cytoprotective supplements at non-toxic doses.
    • Viability Assay: After 48-72 hours, measure cell viability using an MTT or XTT assay. Compare viability in wells with this compound + supplement vs. This compound alone.
    • Data Analysis: Identify supplements that show a statistically significant increase in cell viability.
  • Advanced Approach - Bayesian Optimization: For a complex media blend with multiple components (e.g., different basal media or cytokine cocktails), a Bayesian Optimization (BO) framework can drastically reduce the number of experiments needed [2]. This machine learning method efficiently explores the complex design space to find the optimal media composition that maximizes cell viability under this compound stress.

The following diagram illustrates the decision-making workflow for selecting and testing these strategies.

digrom Strategy Selection Workflow Start Start: High this compound Cytotoxicity Strat1 Formulation Strategy: Nanolipid Carrier (T-NLC) Start->Strat1 Strat2 Media Optimization Strategy: Cytoprotective Additives Start->Strat2 Prot1 Protocol 1: Thin-Film Hydration & Characterization Strat1->Prot1 Eval1 Evaluate: Particle Size, Zeta Potential, Drug Release Prot1->Eval1 Compare Compare All Strategies & Proceed with Lead Eval1->Compare Prot2a Protocol 2A: Supplement Screening (MTT Assay) Strat2->Prot2a Prot2b Protocol 2B: Bayesian Media Optimization Strat2->Prot2b Eval2 Evaluate: Cell Viability & IC50 Prot2a->Eval2 Prot2b->Eval2 Eval2->Compare End Reduced Cytotoxicity Compare->End

Key Considerations for Experimental Design

When implementing these strategies, keep the following in mind:

  • Systematic Approach is Crucial: The workflow diagram above provides a logical sequence. It's often best to pursue formulation and media optimization in parallel.
  • Validate Primary Activity: Any formulation or media change has the potential to also affect this compound's intended antiviral activity. Always include assays to confirm that the therapeutic effect is maintained.
  • Start with a Risk-Benefit Analysis: The nanocarrier approach is more complex but offers a potentially more robust solution. Media optimization is simpler to initiate but may have fundamental limits in its protective capacity. Your choice should be guided by your project's goals and resources [1] [2].

References

optimizing Tromantadine concentration for maximum efficacy

Author: Smolecule Technical Support Team. Date: February 2026

Tromantadine Concentration for Efficacy

The table below summarizes effective concentrations of this compound from recent in vitro studies.

Experimental Model / Target Effective Concentration Observed Effect / Efficacy Citation
SARS-CoV-2 (in vitro) 10 µM Significant reduction in viral growth in human alveolar epithelial cells. [1]
Herpes Simplex Virus (HSV-1 & HSV-2) 100 - 500 µg Reduces virus-induced cytopathic effect and virus production. [2]
Herpes Simplex Virus (HSV-1 & HSV-2) 500 µg - 1 mg Complete inhibition of virus production. [2]
General Cell Toxicity (Vero, HEp-2 cells) Up to 2 mg per 2x10⁶ cells Limited toxicity over 24-96 hour incubation. [2]

Experimental Protocols for Antiviral Assays

Here are detailed methodologies for key experiments that can help you determine the optimal concentration in your system.

Protocol for In Vitro Antiviral Activity Assay (SARS-CoV-2)

This protocol, adapted from a 2022 study, details how to assess this compound's efficacy against viruses in human epithelial cells [1].

  • Cell Line: ACE2-A549 cells (human alveolar epithelial cells overexpressing ACE2) or Vero E6 cells.
  • Cell Seeding: Seed cells in 96-well black polystyrene microplates at a density of 20,000 cells per well (ACE2-A549) or 15,000 cells per well (Vero E6).
  • Infection & Compound Treatment:
    • Wash cells twice with PBS.
    • Dilute the virus (e.g., SARS-CoV-2) to an appropriate concentration (e.g., MOI of 0.1) in maintenance medium (MEM with 2% FBS) containing your desired concentrations of this compound.
    • Add the virus-compound mixture to the cells and incubate for 1 hour at 37°C with 5% CO₂.
    • After incubation, remove the mixture and wash cells twice with PBS.
    • Replenish with fresh maintenance medium containing the same concentrations of this compound.
  • Incubation: Incubate cells for 2-3 days at 37°C with 5% CO₂.
  • Analysis:
    • Viral Titer Quantification: Collect supernatants and quantify virus titers using a plaque assay on fresh Vero E6 cells.
    • Immunostaining: Fix cells with 4% Paraformaldehyde (PFA). Permeabilize and stain for viral proteins (e.g., anti-SARS-CoV-2 spike or nucleocapsid antibody) followed by a fluorescent secondary antibody. Use an automated imaging system to count infected cells.

This workflow can be visualized as follows:

Start Seed and Culture Target Cells (e.g., ACE2-A549) Treat Infect with Virus & Treat with This compound-Containing Medium Start->Treat Incubate Incubate for 2-3 Days Treat->Incubate Analyze Analyze Antiviral Effect Incubate->Analyze Plaque Plaque Assay on Vero E6 Cells Analyze->Plaque Immuno Immunostaining and Fluorescence Detection Analyze->Immuno Data Quantify Viral Titers/ Infected Cells Plaque->Data Immuno->Data

Protocol for HSV-Induced Cytopathic Effect (CPE) Assay

This method, based on earlier research, assesses efficacy by measuring the reduction in virus-induced cell death [2].

  • Cell Lines: Confluent monolayers of Vero or HEp-2 cells.
  • Compound Treatment: Treat cells with various amounts of this compound 15 minutes before and throughout the infection.
  • Infection: Infect cells with a high dose of HSV-1 (e.g., 6x10⁸ PFU) for 1 hour at 37°C.
  • Maintenance: Aspirate the virus solution and replace with maintenance medium containing the same amount of this compound.
  • Evaluation:
    • CPE Reduction: Visually assess the reduction in virally induced cytopathic effect at 24, 48, and 96 hours post-infection.
    • Virus Production Reduction: Quantify the reduction in the production of extracellular infectious virus from the supernatants at the same time points.

Critical Factors for Optimization & Troubleshooting

When designing your concentration gradient experiments, pay close attention to these factors derived from the literature:

  • Viral Inoculum Size: The antiherpetic activity of this compound is dependent on the viral inoculum size. A higher viral load may require a higher compound concentration for efficacy [2].
  • Timing of Addition: The inhibitory effect on virion synthesis is strongest when this compound is added at the time of infection or shortly after (e.g., 4 hours post-infection). Delayed addition can significantly reduce its potency [2].
  • Cell Line Variability: Always perform a cytotoxicity assay (e.g., MTT or Cell Titer-Glo) on your specific cell line under the same conditions. While one study noted Vero and HEp-2 cells tolerated up to 2 mg/2x10⁶ cells, this threshold may vary [2].
  • Solvent and Handling: this compound hydrochloride is often dissolved in DMSO for stock solutions. Ensure the final concentration of DMSO in your assays is non-cytotoxic (typically ≤0.1%) [1]. The compound is stable at -20°C for short-term storage (1 month) and -80°C for longer periods (6 months) [2].

Key Takeaways for Your Technical Support Center

  • Start with a Range: Begin optimization with a broad concentration range (e.g., 1 µM to 100 µM) based on the cited studies and narrow it down.
  • Include Controls: Always include a vehicle control (e.g., DMSO), a virus-only control, and a cell-only control in every experiment.
  • Mechanism Considerations: this compound's proposed mechanism involves inhibiting viral entry/fusion. For HSV, it affects the viral envelope and inhibits viral polypeptide synthesis [2]. For SARS-CoV-2, the mechanism is not fully elucidated but may differ from its action on influenza.

References

Tromantadine resistance mechanisms and testing

Author: Smolecule Technical Support Team. Date: February 2026

Tromantadine's Mechanism of Action

Understanding how a drug works is the first step in hypothesizing how resistance might develop. The table below summarizes the known mechanisms of this compound, which is a topical antiviral used against Herpes Simplex Virus (HSV) [1].

Mechanism of Action Impact on Viral Replication Cycle
Alters host cell glycoproteins [1] Impedes viral absorption and prevents the virus from entering the host cell.
Inhibits viral penetration [1] Blocks the virus from entering the host cell.
Prevents viral uncoating [1] Stops the release of viral genetic material inside the host cell, which is essential for replication.

The following diagram illustrates how these actions disrupt the early stages of the herpes virus replication cycle:

G Start Herpes Simplex Virus (HSV) Step1 1. Viral Attachment to Host Cell Start->Step1 Step2 2. Penetration & Entry into Cell Step1->Step2 Step3 3. Uncoating (Release of Viral Genome) Step2->Step3 Step4 4. Viral Replication & Assembly Step3->Step4 TromantadineM1 This compound Action: Alters Host Cell Glycoproteins TromantadineM1->Step1 TromantadineM2 This compound Action: Inhibits Penetration TromantadineM2->Step2 TromantadineM3 This compound Action: Prevents Uncoating TromantadineM3->Step3

Knowledge Gaps and Research Suggestions

The search results do not provide detailed studies or established protocols specifically for this compound resistance testing. This likely reflects its status as a older, topical drug, for which widespread resistance may not be as commonly reported or studied as for systemic antivirals like those for Influenza or HIV [2].

To guide your research, here are potential strategies based on general virological principles:

  • Investigate Cross-Resistance with Other Adamantanes: Research on Influenza A has well-documented resistance to adamantanes (e.g., amantadine, rimantadine) due to specific mutations in the viral M2 ion channel [2]. While this compound's target is different, exploring literature on whether similar adamantane-resistant strains show cross-resistance could be insightful.
  • Develop Novel Assays: In the absence of standard tests, you could adapt common virological methods. This involves:
    • Serial Passage of Virus: Passaging HSV in the presence of increasing sub-lethal concentrations of this compound to select for resistant mutants.
    • Plaque Reduction Assays: Comparing the concentration of this compound required to reduce viral plaque formation by 50% (IC50) between the lab-adapted strain and the passaged virus.
    • Genetic Sequencing: Sequencing the entire genome of the resistant virus to identify mutations that confer resistance, which can illuminate the specific mechanism.
  • Explore Broader Mechanisms: Consider that resistance could stem from mutations in viral envelope proteins that interact with the altered host cell components, or from enhanced viral efficiency in bypassing the drug's block.

References

Tromantadine's Key Properties and Formulation Insights

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the core information available about Tromantadine that is relevant to its formulation.

Property Description & Relevance to Formulation
Core Structure [1] [2] Features a lipophilic adamantane scaffold ("lipophilic bullet") and polar amide functional groups. This amphiphilic structure is key to its behavior.
Membrane Interaction [3] Shown to stabilize red cell membranes and increase lipid order parameters. This suggests potential interaction with lipid-based delivery systems (e.g., liposomes, emulsions).
Formulation Strategy [2] The general strategy for adamantane derivatives is to use the rigid scaffold to enhance lipophilicity, improve metabolic stability, and prolong plasma half-life.

Suggested Experimental Pathways for Optimization

Given the limited direct data, here are experimental approaches you can take, informed by the available knowledge:

  • Investigate Lipid-Based Formulations: Due to its proven membrane-stabilizing effect and amphiphilic nature [3], this compound is a strong candidate for incorporation into liposomes, microemulsions, or lipid nanoparticles. These systems can leverage its affinity for lipid bilayers to improve solubility and absorption.
  • Leverage the Adamantane Scaffold: The adamantane moiety is known to enhance the permeability of compounds through the blood-brain barrier (BBB) [2]. If your target is the central nervous system, this intrinsic property can be a focus of your delivery optimization studies.
  • Explore Solid Dispersion Techniques: For oral delivery, consider forming solid disperses of this compound with polymers that can hydrogen-bond with its amide group. This can help disrupt its crystal lattice and enhance apparent solubility and dissolution rate.
  • Consider Transdermal Delivery: The stability of adamantane derivatives [4] and their lipophilicity make them good candidates for transdermal delivery. You can explore adhesive matrix systems, referencing general patents on transdermal device design for structural guidance [5].

Experimental Workflow for Formulation Screening

The diagram below outlines a logical workflow for systematically developing and optimizing a Tromantide formulation.

G Start Start: this compound Formulation Development A1 Pre-formulation Analysis Start->A1 A2 Select Delivery Route Start->A2 A3 Design Formulation Strategy Start->A3 B1 Assess key properties: - Log P (Lipophilicity) - pKa - Melting Point A1->B1 B2 e.g., Oral, Topical, Potential for CNS A2->B2 B3 Based on route & properties: - Lipid-based Systems - Solid Dispersions - Transdermal Patches A3->B3 C1 In-Vitro Characterization B1->C1 B2->C1 B3->C1 C2 Solubility & Dissolution Studies C1->C2 C3 Stability Testing (Adamantane core is stable) C1->C3 C4 Permeability Assays (e.g., Caco-2 model) C1->C4 End Lead Candidate Selection C2->End C3->End C4->End

Frequently Asked Questions for a Technical Support Center

Here are some anticipated FAQs that address specific experimental issues, based on the general challenges of formulating similar compounds.

  • Q1: this compound precipitates out of our aqueous solution during dilution. How can we improve its water compatibility?

    • A: This is expected due to the lipophilic adamantane bullet [2]. Consider using a self-emulsifying drug delivery system (SEDDS) or forming a molecular complex with cyclodextrins. The adamantane cage is known to form strong inclusion complexes with β-cyclodextrin, which can significantly enhance apparent solubility.
  • Q2: Our in-vitro release data is highly variable. What could be the cause?

    • A: Variability can stem from this compound's membrane-stabilizing property [3], which may alter the integrity of artificial membranes in diffusion cells. Ensure membrane integrity is consistently maintained. Furthermore, verify that the formulation maintains its state (e.g., emulsion does not break) under test conditions.
  • Q3: We are considering a transdermal patch. What adhesive properties should we prioritize?

    • A: this compound's lipophilicity suggests it may have good solubility in silicone-based adhesives, which are often a good starting point. However, its polar amide group might also interact with acrylate-based adhesives [5]. A compatibility study is essential to assess solubility, stability, and crystal inhibition within the adhesive matrix.

References

Troubleshooting Guide: Tromantadine Experimental Variability

Author: Smolecule Technical Support Team. Date: February 2026

Here are common issues and potential solutions structured in a FAQ format.

Issue Area Potential Cause of Variability Recommended Action / Solution
Chemical & Physical Properties Batch-to-batch variability in purity or stability of the compound itself [1]. Source Tromantadine from reputable suppliers. Perform characterization (e.g., NMR, HPLC) to confirm identity and purity for each new batch [1].
Solubility & Formulation Low or inconsistent solubility in aqueous buffers, leading to precipitation and inaccurate dosing [2] [1]. Use appropriate solvents (e.g., DMSO) for stock solutions. Ensure final concentration in assay buffer is below solubility limit; consider use of solubilizing agents [3].
Biological Activity & Mechanism Off-target effects or interaction with non-viral targets (e.g., ion channels) confounding results [2]. Include rigorous control experiments (e.g., with structurally similar but inactive adamantane derivatives) to isolate specific drug effects [4].
Cell-Based Assays (Antiviral) Variation in cell line susceptibility, viral strain (e.g., HSV-1 vs. HSV-2), or multiplicity of infection (MOI) [5]. Standardize cell culture and viral infection protocols. Use validated, clinically relevant viral strains and confirm identity regularly.
In-Vivo Models Differences in animal model (species, strain), pharmacokinetics, and drug administration route affecting bioavailability [5]. Characterize pharmacokinetic profile (ADME) in your specific model. Define and consistently use a precise dosing regimen.

Experimental Protocols & Best Practices

To ensure consistency, here are detailed methodologies for key experiments involving adamantane-based compounds like this compound.

Protocol 1: In-vitro Antiviral Activity Assay (Plaque Reduction)

This protocol is adapted from general methods for evaluating anti-herpetic drugs [5].

  • Cell Culture: Grow susceptible cell lines (e.g., Vero cells) in standard media to 90-100% confluency in multi-well plates.
  • Drug Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a serial dilution in maintenance media, ensuring the final solvent concentration is non-cytotoxic (e.g., ≤0.1%).
  • Viral Infection: Incubate cells with the virus (e.g., HSV-1) at a pre-determined MOI for 1 hour. Remove the inoculum.
  • Drug Application: Overlay the infected cells with the this compound-containing media. Include virus-only and cell-only controls.
  • Plaque Visualization & Quantification: After an incubation period (e.g., 48-72 hours), fix and stain cells (e.g., with crystal violet). Count viral plaques manually or using an automated system.
  • Data Analysis: Calculate the percentage of plaque reduction compared to the virus-only control. Determine the EC50 (half-maximal effective concentration) using non-linear regression.
Protocol 2: Synthesis & Characterization of Adamantane Derivatives

This general workflow is crucial for ensuring compound quality and can be adapted from published synthetic methods [3] [1].

  • Synthesis: Perform the synthetic reaction (e.g., condensation, amidation) under controlled conditions (inert atmosphere, specific temperature) as reported in the literature.
  • Purification: Purify the crude product using a technique like column chromatography to isolate the desired this compound analog.
  • Characterization: Confirm the chemical structure and purity using:
    • Nuclear Magnetic Resonance (NMR): Record 1H and 13C NMR spectra [3].
    • Elemental Analysis (CHN): Verify elemental composition [3].
    • X-ray Crystallography (Optional): For definitive structural confirmation, grow single crystals and perform X-ray diffraction analysis [3].

Mechanism of Action & Experimental Workflow

The diagrams below, created with Graphviz, illustrate the hypothesized mechanism of this compound and a generalized experimental workflow to minimize variability.

Diagram 1: this compound's Putative Antiviral Mechanism

This diagram visualizes this compound's proposed mechanism of action against herpes viruses, which involves inhibiting viral entry and fusion [2].

tromantadine_mechanism Virion Herpes Virion Receptor Host Cell Receptor Virion->Receptor 1. Binds Fusion Viral Entry & Fusion Receptor->Fusion 2. Initiates Replication Viral Replication Fusion->Replication 3. Allows This compound This compound This compound->Fusion Inhibits

Diagram 2: Experimental Workflow for Consistency

This flowchart outlines a robust experimental workflow to systematically identify sources of variability in this compound experiments.

experimental_workflow Start Start: Variable Experimental Results A Characterize Compound (Purity, Stability) Start->A B Standardize Bioassay (Cells, Virus, Conditions) A->B C Include Controls (e.g., Antiviral Control) B->C D Replicate & Document C->D End Interpret Reliable Data D->End

Key Considerations for Your Research

A primary challenge is that This compound is not a current first-line therapy, and much of the foundational research is older [2]. This can make finding highly specific, modern protocols difficult. Here are critical points to consider:

  • Leverage Analogous Compounds: Use research on other adamantane-based drugs (like Amantadine, Memantine, and Rimantadine) to infer potential pitfalls and best practices, as their chemical stability and formulation challenges are often similar [2] [4].
  • Focus on Formulation: The adamantane moiety is highly lipophilic (fat-soluble), which is a major source of solubility issues [2] [1]. Diligent formulation work is likely the key to reducing variability in biological assays.
  • Explore Newer Derivatives: Recent scientific efforts are focused on creating new adamantane derivatives to combat viral resistance and improve efficacy [4]. Investigating these newer compounds might be more fruitful.

References

Tromantadine protocol standardization across labs

Author: Smolecule Technical Support Team. Date: February 2026

Tromantadine's Mechanism of Action

Understanding this compound's antiviral mechanism is crucial for troubleshooting experiments. The table below summarizes its key actions based on scientific literature.

Aspect Description
Primary Antiviral Action Inhibits both early and late events in the herpes simplex virus (HSV) replication cycle. [1]
Early Event Inhibition Acts before viral macromolecular synthesis, potentially at the stage of viral entry or uncoating. [1]
Late Event Inhibition Disrupts processes of viral assembly or release of mature virions. [1]
Proposed Method (Membrane Stabilization) Interacts with phospholipid membranes to raise the bilayer to hexagonal phase transition temperature, stabilizing the membrane and preventing viral-induced cell-cell fusion. Considered less disruptive to phospholipid packing than similar agents like amantadine. [2]

To visualize how this compound impacts the viral life cycle, the diagram below maps its inhibitory actions.

G cluster_early Early Events (Inhibited by this compound) cluster_synthesis Macromolecular Synthesis cluster_late Late Events (Inhibited by this compound) Start Viral Replication Cycle Early1 Viral Entry/ Penetration Start->Early1 Early2 Uncoating Early1->Early2 Synth1 Viral DNA Synthesis Early2->Synth1 Synth2 Viral Polypeptide Synthesis Synth1->Synth2 Late1 Virion Assembly Synth2->Late1 Late2 Viral Release Late1->Late2 Inhibitor This compound Inhibitor->Early1 Disrupts Inhibitor->Late1 Disrupts

Diagram: this compound's Points of Inhibition in the Viral Life Cycle. This flowchart illustrates the stages of herpes simplex virus replication where this compound has been demonstrated to exert its inhibitory effects, targeting both early and late events. [1]

Frequently Asked Questions & Troubleshooting

Here are answers to common questions researchers might have when working with this compound.

Q1: At what concentration does this compound typically exhibit antiherpetic activity in cell culture?

  • Answer: Treatment with 100 to 500 µg of this compound has been shown to inhibit the herpes simplex virus-induced cytopathic effect and reduce virus production. Complete inhibition of virus production is observed with treatments of 500 µg to 1 mg. [1] The activity is dependent on viral inoculum size.

Q2: What is a critical factor affecting the antiherpetic efficacy of this compound in an experiment?

  • Answer: The timing of addition is critical. This compound's activity is dependent on "the time of addition of the compound with respect to infection." Adding this compound at the time of infection or shortly after (e.g., 4 hours post-infection) is effective at inhibiting both viral polypeptide synthesis and virion synthesis. [1]

Q3: How does this compound's mechanism differ from that of Amantadine?

  • Answer: While both are adamantane derivatives, this compound is noted for being less disruptive to phospholipid packing in model membranes. Furthermore, this compound is reported to inhibit a broader range of events in the HSV replication cycle compared to Amantadine, which is primarily used against influenza A. [2] [1]

Addressing Protocol Standardization Challenges

Since explicit protocols are not available in the search results, here is a logical workflow to develop and troubleshoot your own lab protocols, based on the mechanistic information.

G cluster_troubleshoot Troubleshooting Based on Results Step1 1. Define Assay Conditions (Cell Line, Virus Strain, MOI) Step2 2. Establish Key Parameters (Time-of-Addition, Concentration Range) Step1->Step2 Step3 3. Run Initial Experiment Step2->Step3 Step4 4. Analyze Results Step3->Step4 LowEff Low Antiviral Efficacy? Step4->LowEff HighCellTox High Cellular Toxicity? Step4->HighCellTox Inconclusive Inconsistent/Inconclusive Data? Step4->Inconclusive Step5 5. Optimize & Standardize Protocol (Document all parameters) LowEff->Step5 Increase test concentration HighCellTox->Step5 Lower concentration or exposure time Inconclusive->Step5 Strictly control addition time

Diagram: Workflow for Developing a this compound Lab Protocol. This chart outlines a step-by-step approach to establish and troubleshoot a standardized experimental procedure.

  • For Low Antiviral Efficacy: Consider testing higher concentrations of this compound, ensuring it is added at the time of infection or very soon after to target early events effectively. [1]
  • For High Cellular Toxicity: Re-evaluate the concentration range. While one study noted Vero and HEp-2 cells tolerated up to 2 mg per 2x10^6 cells for 24-48 hours, your cell line or conditions may differ. [1]
  • For Inconsistent Results: Meticulously control and document the time of this compound addition relative to infection, as this is a critical variable. [1]

References

General Framework for Batch Consistency Testing

Author: Smolecule Technical Support Team. Date: February 2026

While specific data for tromantadine is unavailable, the table below outlines the core components of batch consistency testing based on standard pharmaceutical development practices. This framework can guide your experimental design.

Testing Category Key Parameters Typical Methods & Considerations
Identity & Purity Chemical structure, related substances, impurities HPLC/UPLC, NMR, Mass Spectrometry
Assay & Content Potency, dosage uniformity Reference standard calibration, dose content uniformity testing
Physicochemical Properties Appearance, solubility, crystal form, particle size Microscopy, Dynamic Light Scattering (DLS), XRPD
Stability Degradation under stress (heat, light, humidity), shelf-life Forced degradation studies, real-time/accelerated stability studies
Performance Dissolution rate, bioavailability In vitro dissolution testing, in vivo pharmacokinetic studies

A study on Advair Diskus demonstrated that batch-to-batch pharmacokinetic variability can be substantial enough to cause bio-inequivalence, highlighting the critical need for robust testing protocols that account for this variance [1].

Suggested Paths for Protocol Development

To develop the detailed methodologies you require, consider these approaches:

  • Refine Your Search: Use precise terms like "this compound HPLC method validation", "this compound stability-indicating assay", or "antiviral drug substance batch release specifications" in specialized databases.
  • Consult Pharmacopoeias: Refer to USP (United States Pharmacopeia) or ICH (International Council for Harmonisation) guidelines for standardized testing protocols for drug substances and products. ICH Q6A and Q6B are particularly relevant for specification setting.
  • Review Patent Literature: Investigate patents for analytical procedures, which can be a source of detailed methods. The general structure of pharmaceutical patents can be seen in the search results [2] [3] [4], though they do not pertain to this compound.

Experimental Workflow for Consistency Testing

The following diagram outlines a generalized, high-level workflow for designing a batch consistency study, which you can adapt for this compound.

G Start Define Batch Consistency Protocol A Raw Material & In-Process Controls Start->A B Full Batch Release Testing (Identity, Assay, Purity, etc.) A->B C Accelerated & Real-Time Stability Studies B->C D In-vitro Performance Testing (e.g., Dissolution) B->D E Data Analysis & Statistical Comparison (e.g., ANOVA) C->E D->E End Establish Product Specification E->End

References

Tromantadine compatibility with other antiviral agents

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

  • What is tromantadine's primary mechanism of action? this compound is an antiviral agent that interacts with model phospholipid membranes. Evidence suggests it raises the bilayer to hexagonal phase transition temperature of synthetic phosphatidylethanolamines and is less disruptive to phospholipid packing than other agents like amantadine. This action is theorized to help stabilize the bilayer phase of membranes, potentially preventing viral fusion with the host plasma membrane, which is crucial for viruses like Herpes simplex [1].

  • Against which viruses is this compound known to be active? this compound is historically used in the treatment of skin infections caused by Herpes simplex and Herpes zoster viruses [2] [3]. More recent in vitro studies have also indicated that this compound can inhibit the growth of SARS-CoV-2 in cultured human epithelial cells [4].

  • Are there any documented drug-drug interaction studies for this compound? The available DrugBank entry for this compound lists its drug interactions as "Not Available" [2]. The search results did not yield any specific clinical or preclinical studies investigating its interactions with other antiviral agents.

Experimental Data Summary

The table below summarizes the key available data on this compound from the scientific literature.

Property Available Data Source / Context
Chemical Formula C16H28N2O2 DrugBank [2]
Mechanism of Action Interaction with & stabilization of model phospholipid membranes; potential inhibition of viral fusion. Biosci Rep (1987) [1]
Known Antiviral Activity Herpes simplex virus (HSV), Herpes zoster, SARS-CoV-2 (in vitro). DrugBank & COVID (2022) [2] [4] [3]
Reported Drug Interactions No specific data found in search results. DrugBank [2]
In Vitro Anti-SARS-CoV-2 Protocol Infection of ACE2-A549/Vero E6 cells; antiviral mixed with virus; activity read via immunostaining/plaque assay. COVID (2022) [4]

Experimental Protocols from Literature

For researchers looking to establish baseline assays for this compound, here are methodologies from recent studies.

In Vitro Antiviral Assay Against SARS-CoV-2

This protocol is adapted from a 2022 study that demonstrated this compound's activity against SARS-CoV-2 [4].

  • Cell Lines: Human ACE2-overexpressing A549 cells (ACE2-A549) or Vero E6 cells.
  • Procedure:
    • Seed cells in a 96-well plate.
    • Wash cell monolayers twice with PBS.
    • Dilute the SARS-CoV-2 virus and mix with the culture medium containing 2% FBS and the test compound (this compound hydrochloride dissolved in DMSO).
    • Incubate the cells with the virus-compound mixture for 1 hour at 37°C with 5% CO₂.
    • Remove the mixture and wash twice with PBS.
    • Replenish with fresh medium containing the same concentration of the compound.
    • Incubate for 2-3 days at 37°C with 5% CO₂.
  • Post-Incubation Analysis:
    • Supernatant: Collect for virus titer quantification by plaque assay.
    • Cells: Fix with 4% PFA, dehydrate with ethanol, and stain with an anti-SARS-CoV-2 spike or nucleocapsid antibody conjugated with AlexaFluor-488. Visualize nuclei with DAPI.
    • Readout: Use an automated imaging system to count infected cells (AlexaFluor-488-positive) and total cells (DAPI-positive) to determine the inhibitory concentration.

This experimental workflow can be visualized as follows:

workflow Start Seed cells (ACE2-A549/Vero E6) A Wash with PBS Start->A B Inoculate with SARS-CoV-2 mixed with this compound A->B C Incubate (1 hour) B->C D Remove mixture & Wash C->D E Add fresh medium with this compound D->E F Incubate (2-3 days) E->F G Harvest and Analyze F->G H Supernatant G->H J Cells G->J I Plaque Assay (Viral Titer) H->I K Fix and Immunostain (Infection %) J->K

Mechanism of Action Study via Membrane Interaction

This outlines the approach from a foundational study comparing this compound with amantadine [1].

  • Key Technique: Differential Scanning Calorimetry (DSC)
  • Model Systems: Synthetic phospholipid membranes, such as those made from dielaidoyl phosphatidylethanolamine (DEPE) or dimyristoyl phosphatidylcholine (DMPC).
  • Procedure:
    • Prepare liposomes or multilamellar vesicles from the chosen phospholipids.
    • Incorporate this compound into the model membrane system.
    • Use DSC to measure the thermotropic phase behavior of the lipids, specifically observing the transition from a lamellar bilayer phase to an inverted hexagonal (HII) phase.
  • Expected Outcome: this compound was shown to raise the bilayer-to-hexagonal phase transition temperature, indicating a stabilizing effect on the bilayer structure. This is in contrast to amantadine, which lowered this transition temperature [1].

Key Knowledge Gaps & Troubleshooting

  • Lack of Combination Data: The most significant gap for your research is the absence of published data on this compound's specific interactions with other antiviral drugs. Any combination study would therefore be exploratory.
  • Starting Points for Testing: Given its proposed membrane-stabilizing mechanism [1], this compound could theoretically interact with other drugs that also target or disrupt membrane integrity. When designing combination studies, consider including a broad-spectrum antiviral like remdesivir as a potential comparator, as it was used in the same in vitro study [4] and has a different, well-defined mechanism (RNA chain termination).
  • Formulation Note: this compound is formulated for topical use in its approved indications [2]. This is a critical consideration when designing in vivo animal studies or extrapolating potential clinical relevance.

References

Tromantadine versus acyclovir efficacy herpes simplex

Author: Smolecule Technical Support Team. Date: February 2026

Mechanisms of Action and Experimental Evidence

The fundamental difference between tromantadine and acyclovir lies in their mechanisms of action, which is a key consideration for research and development.

This compound: Viral Entry Inhibitor

This compound's action targets the early stages of the viral lifecycle, specifically viral entry. Its mechanism is multifaceted:

  • Inhibition of Viral Entry: It interferes with the conformational changes in viral glycoproteins required for the viral envelope to fuse with the host cell membrane. This prevents the release of viral genetic material into the cell [1] [2].
  • Alteration of Host Cell Membrane: It modulates the properties of the host cell membrane, such as fluidity and permeability, creating an environment less favorable for viral entry [1].
  • Inhibition of Uncoating: Evidence also suggests it inhibits the subsequent uncoating of the virion after it has entered the cell [2].

Supporting Experimental Evidence: A 1990 study investigated this compound's effect on HSV-1 replication and syncytium formation. The methodology and key findings are summarized below [3]:

  • Experimental Model: Vero and HEp-2 cell cultures.
  • Method: Cells were infected with HSV-1 (KOS strain) and treated with various concentrations of this compound. The antiviral activity was assessed by the reduction in virus-induced cytopathic effect (CPE) and the production of extracellular infectious virus at 24, 48, and 96 hours post-infection [3] [4].
  • Key Findings: Treatment with this compound reduced HSV-induced CPE and virus production in a dose-dependent manner. Complete inhibition of virus production was observed with higher doses (500 μg to 1 mg). The study concluded that this compound inhibits a late step in the HSV-1 replication cycle, including syncytium formation [3].

This mechanism can be visualized as follows:

G HSV HSV Virion Attachment 1. Attachment to Host Cell HSV->Attachment Fusion 2. Fusion & Penetration Attachment->Fusion Uncoating 3. Uncoating Fusion->Uncoating Replication Viral Replication Uncoating->Replication This compound This compound This compound->Fusion Inhibits fusion This compound->Uncoating Prevents uncoating Barrier Alters host membrane properties This compound->Barrier Barrier->Fusion Creates unfavorable environment

Acyclovir: DNA Chain Terminator

Acyclovir is a nucleoside analog that acts as a chain terminator during viral DNA replication.

  • Activation: It is selectively monophosphorylated by viral thymidine kinase, and then further phosphorylated by cellular kinases to its active form, acyclovir triphosphate [5] [6].
  • Action: Acyclovir triphosphate competes with deoxyguanosine triphosphate (dGTP) for incorporation into the growing DNA chain by viral DNA polymerase. Because it lacks the 3' hydroxyl group, incorporation terminates DNA chain elongation [6]. In some cases, it inactivates the viral DNA polymerase outright [6].

Supporting Experimental Evidence: The clinical efficacy and mechanism of acyclovir are well-established. Key methodological insights from early research include [5]:

  • Model: In vitro studies against herpes simplex and varicella-zoster viruses.
  • Key Finding: Acyclovir acts as a specific inhibitor of herpesvirus DNA polymerase, showing good in vitro activity. Its selectivity is due to its preferential phosphorylation by viral thymidine kinase, leading to higher concentrations of the active triphosphate form in infected cells [5].

The mechanism of acyclovir is summarized in the pathway below:

G ACV Acyclovir (ACV) Viral_TK Viral Thymidine Kinase ACV->Viral_TK ACV_Mono ACV Monophosphate Cellular_Kinases Cellular Kinases ACV_Mono->Cellular_Kinases ACV_Di ACV Diphosphate ACV_Tri ACV Triphosphate (Active Form) ACV_Di->ACV_Tri DNA_Pol Viral DNA Polymerase ACV_Tri->DNA_Pol DNA_Termination Viral DNA Chain Termination Viral_TK->ACV_Mono Cellular_Kinases->ACV_Di DNA_Pol->DNA_Termination

Key Clinical Trial Designs

The comparative efficacy of this compound and acyclovir is supported by randomized controlled trials. The following table outlines the methodologies of two key clinical studies.

Trial Parameter Diezel et al. (1993) [7] Ostheimer et al. (1989) [8]
Design Double-blind, randomized Double-blind, randomized
Participants 198 patients with recurrent herpes orofacialis 119 patients with recurrent herpes orofacialis
Interventions This compound HCl gel vs. Aciclovir cream This compound gel vs. Aciclovir cream
Treatment Duration Up to 5 days Up to 5 days
Primary Outcome Measures Course of vesicle eruptions; duration until incrustation; symptoms (burning, tension, pain) Subjective symptoms (itching, burning, etc.); objective criteria (vesicular stage duration, abortive lesions)
Key Result Demonstrated equivalence between this compound and aciclovir. Global efficacy and tolerability rated "good" or "very good" in >80% of cases. Showed no differences between medication groups. Emphasized that early application is critical for success, regardless of the agent.

Interpretation and Research Considerations

Based on the available data, here are key points for researchers to consider:

  • Proven Topical Equivalence: For the topical treatment of recurrent herpes orofacialis, robust clinical trials demonstrate that this compound and acyclovir are equivalent in efficacy, with both showing rapid healing and good tolerability [7] [8].
  • Mechanistic Divergence: Despite similar clinical outcomes for a specific indication, their mechanisms are fundamentally different. This compound is an early-stage entry inhibitor, while acyclovir is a late-stage DNA replication inhibitor [3] [6] [2]. This presents opportunities for investigating combination therapies or addressing different viral resistance pathways.
  • Critical Parameter of Early Use: A consistent finding across studies is that the success of topical therapy with either drug is highly dependent on initiation within the first 24 hours after the onset of prodromal symptoms [8] [9]. This is a crucial factor for the design of clinical trials and for interpreting real-world effectiveness.

References

Comprehensive Comparative Analysis of Tromantadine and Other Adamantane Derivatives in Medical Applications

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Adamantane Derivatives in Medicine

The adamantane moiety represents one of the most successful hydrocarbon scaffolds in medicinal chemistry, serving as the structural backbone for numerous therapeutic agents across diverse clinical applications. Since the initial discovery of anti-influenza properties in a simple C₁₀H₁₅ alkyl residue-bearing primary amine in 1964, adamantane derivatives have expanded into multiple therapeutic areas including antiviral therapy, neurological disorders, and metabolic diseases [1]. The symmetrical, polycyclic "lipophilic bullet" structure of adamantane contributes not only to enhanced molecular rigidity and lipophilicity but also improves pharmacokinetic properties by increasing membrane permeability and metabolic stability [1] [2]. The strategic incorporation of adamantane into pharmacophores has proven particularly valuable for central nervous system (CNS) targeting, as its lipophilic nature enhances blood-brain barrier penetration [1] [3].

The evolution of adamantane-based pharmaceuticals represents a fascinating case study in drug repurposing and medicinal chemistry optimization. What began with simple aminoadamantanes like amantadine has expanded to include derivatives with diverse mechanisms and applications, from ion channel modulation to enzyme inhibition [1] [2]. This comprehensive analysis examines tromantadine within the broader context of adamantane derivatives, focusing on comparative mechanisms, experimental data, and clinical applications to provide researchers and drug development professionals with evidence-based insights for future therapeutic design.

Clinical Applications and Therapeutic Profiles

Comparative Clinical Applications of Adamantane Derivatives

Table 1: Clinical applications and therapeutic profiles of major adamantane derivatives

Derivative Primary Indications Mechanism of Action Administration Route Key Clinical Features
This compound Herpes simplex virus infections [4] Inhibits viral penetration & uncoating; alters host cell membrane [4] [5] Topical gel [4] Similar efficacy to acyclovir; early and late viral replication inhibition [4]
Amantadine Influenza A, Parkinson's disease [1] [2] M2 ion channel inhibition; NMDA receptor modulation [1] Oral [2] Original adamantane antiviral; now limited by resistant influenza strains [1]
Rimantadine Influenza A prophylaxis and treatment [1] [2] M2 ion channel inhibition [1] Oral [2] Similar to amantadine with possibly better tolerance [1]
Memantine Moderate to severe Alzheimer's disease [1] [2] Non-competitive NMDA receptor antagonist [1] Oral [2] Only approved adamantane derivative for Alzheimer's disease [1]
Adapalene Acne vulgaris [1] [2] Retinoid receptor modulation [1] Topical hydrogel [1] Adamantane-containing retinoid for dermatological use [1]
Saxagliptin/Vildagliptin Type 2 diabetes [1] [2] [3] DPP-4 enzyme inhibition [1] [3] Oral [2] Adamantane-based diabetes treatments; potential neuroprotective effects [3]

The clinical applications of adamantane derivatives demonstrate remarkable diversity, spanning antiviral therapeutics, neurological disorders, and metabolic diseases. This compound occupies a specific niche as a topical antiviral for herpes simplex virus, distinguishing itself from other adamantane-based antivirals like amantadine and rimantadine that target influenza A and are administered orally [4] [2]. The therapeutic evolution of adamantane derivatives reveals a strategic expansion from antiviral applications toward neurological disorders (memantine), dermatological conditions (adapalene), and metabolic diseases (saxagliptin, vildagliptin) [1] [2]. This diversification underscores the versatility of the adamantane scaffold in addressing disparate medical conditions through targeted structural modifications.

Recent research has uncovered potential novel applications for existing adamantane derivatives. This compound and its analogs have demonstrated anti-tumor activity in preclinical investigations, suggesting possible expansion into oncology [6]. Similarly, the DPP-4 inhibitors saxagliptin and vildagliptin have shown neuroprotective properties in diabetic models with cognitive impairment, indicating potential applications beyond glycemic control [3]. These emerging applications highlight the continuing therapeutic potential of adamantane-based compounds and opportunities for drug repurposing initiatives that leverage the unique pharmacological properties of this molecular scaffold.

Comparative Mechanisms of Action

This compound's Multifaceted Antiviral Mechanism

This compound exhibits a multimodal antiviral mechanism that distinguishes it from other adamantane derivatives. Its primary action involves inhibition of both viral penetration and uncoating processes, effectively blocking herpes simplex virus at early stages of replication [4] [5]. This compound achieves this through a dual approach: directly binding to viral glycoproteins essential for fusion with host cell membranes, and simultaneously altering host cell membrane properties including fluidity and permeability [5]. This creates an unfavorable environment for viral entry, providing a complementary mechanism not observed in simpler adamantane derivatives like amantadine. Additionally, this compound demonstrates immunomodulatory capabilities by enhancing activity of immune cells such as macrophages and natural killer cells, while its anti-inflammatory properties help mitigate symptoms associated with viral infections [5].

Table 2: Comparative mechanisms of action across adamantane derivatives

Derivative Primary Molecular Target Cellular Pathway Biological Consequences Unique Mechanistic Features
This compound Viral glycoproteins; host cell membrane [4] [5] Viral entry pathway Inhibition of viral penetration and uncoating [4] Host-directed activity; membrane fluidity alteration [5]
Amantadine Influenza A M2 ion channel [1] Viral replication Inhibition of viral uncoating and replication [1] Specific ion channel blockade; resistance common [1]
Memantine NMDA receptors [1] Glutamatergic signaling Non-competitive NMDA receptor antagonism [1] Use-dependent channel blockade; neurological protection
Saxagliptin/Vildagliptin Dipeptidyl peptidase-4 (DPP-4) [1] [3] GLP-1 inactivation pathway Increased incretin activity; improved glucose homeostasis [3] Enzyme inhibition; indirect hormonal modulation
Structural Basis for Functional Diversity

The remarkable functional diversity of adamantane derivatives stems from strategic structural modifications to the core adamantane scaffold. The parent adamantane molecule serves as a rigid hydrophobic backbone that influences orientation of pharmacophoric elements and enhances membrane permeability [1]. In this compound, the adamantane moiety connects to a 2-(2-(dimethylamino)ethoxy)acetamide group, creating an ampliphilic character essential for its membrane-interacting properties [4] [5]. This structural configuration differs significantly from the simpler amine-bearing amantadine and rimantadine, which primarily function as viral ion channel inhibitors [1].

The mechanistic evolution from early adamantane derivatives to contemporary compounds reveals a strategic shift from direct viral targeting to host system modulation. While amantadine and rimantadine directly inhibit viral M2 ion channels, and this compound targets both viral and host membrane interactions, memantine and the DPP-4 inhibitors exert their effects primarily through modulation of host physiological systems—neurotransmission and glucose homeostasis, respectively [1] [3]. This progression demonstrates how structural modifications to the adamantane core enable engagement with increasingly complex host biological systems, expanding therapeutic applications beyond infectious diseases to chronic conditions affecting neurological and metabolic functions.

Experimental Data and Efficacy Studies

Comparative Efficacy Data for Adamantane Derivatives

Table 3: Experimental and clinical efficacy data for adamantane derivatives

Derivative Experimental Model Efficacy Outcomes Comparative Performance Reference
This compound Randomized double-blind trial vs. aciclovir [4] Effective against herpes simplex virus Similar performance to aciclovir [4] [4]
This compound In vitro antitumor assays [6] Concentration-dependent tumor growth inhibition Broader therapeutic potential beyond antiviral use [6] [6]
New Adamantane Derivatives Diabetic mice with cognitive impairment [3] Improved memory performance; reduced neuroinflammation Similar efficacy to DPP-4 inhibitors [3] [3]
Memantine Clinical trials for Alzheimer's [1] Symptomatic benefits in moderate to severe stages Approved by FDA and EMA for Alzheimer's [1] [1]
Amantadine Influenza A treatment [1] Initial high efficacy against Influenza A Now limited due to resistant strains [1] [1]
Pharmacokinetic and Safety Profiles

The pharmacokinetic properties of adamantane derivatives vary significantly based on their structural modifications and administration routes. This compound is formulated as a topical gel for herpes infections, resulting in localized delivery with minimal systemic exposure [4]. In contrast, orally administered adamantane derivatives like memantine and saxagliptin achieve systemic distribution, with memantine particularly benefiting from the lipophilic nature of the adamantane moiety that enhances blood-brain barrier penetration [1] [2]. Recent studies investigating novel adamantane derivatives in diabetic mice with cognitive impairment have demonstrated favorable central nervous system bioavailability, with measurable effects on neuroinflammatory markers and cognitive performance [3].

The safety and tolerance profiles across adamantane derivatives reflect their distinct molecular targets and applications. This compound's topical administration minimizes systemic adverse effects, primarily causing localized reactions in a small percentage of users [4]. Orally administered adamantane derivatives exhibit class-specific side effects: memantine is generally well-tolerated with transient dizziness being most common, while the DPP-4 inhibitors demonstrate excellent safety profiles conducive to long-term diabetes management [2]. The established adamantane derivatives share a generally favorable therapeutic index, contributing to their clinical viability across diverse patient populations from herpes sufferers to Alzheimer's patients.

Experimental Protocols and Research Methodologies

Standardized Assays for Adamantane Derivative Evaluation

The evaluation of adamantane derivatives employs standardized experimental methodologies that enable direct comparison of efficacy and mechanism across compounds. For antiviral assessment, internalization assays provide quantitative measurement of cellular uptake and trafficking. In a representative study examining K1 protein internalization (relevant to adamantane mechanisms), researchers incubated cells expressing target proteins with specific antibodies (e.g., M1 anti-FLAG) for 1 hour at 4°C, allowing surface receptor binding without internalization [7]. Following washes to remove unbound antibody, cells were incubated at 37°C for varying durations to permit internalization, then surface-bound antibody was removed using PBS-EDTA washes [7]. The amount of internalized antibody was quantified via sandwich ELISA with HRP-coupled detection antibodies measuring absorbance at 405nm [7].

For cellular efficacy studies, particularly those examining antiviral or antitumor properties, researchers employ standardized viability and replication assays. In this compound antitumor investigations, compounds were evaluated against various cancer cell lines with efficacy compared to positive controls like cyclophosphamide [6]. These assays typically measure concentration-dependent growth inhibition using colorimetric (MTT) or fluorescent viability markers, with half-maximal inhibitory concentration (IC₅₀) values calculated through dose-response curves. For in vivo studies, such as those evaluating novel adamantane derivatives in diabetic mice with cognitive impairment, researchers utilize behavioral tests including Y-maze, novel object recognition, and passive avoidance tests to quantify memory improvement, complemented by molecular analyses of inflammatory markers and gene expression in brain tissues [3].

Molecular Modeling and Dynamics Simulations

Advanced computational approaches have become invaluable for predicting adamantane derivative interactions with biological targets. Molecular docking studies enable virtual screening of compound libraries against protein targets such as SARS-CoV-2 main protease (Mpro), with binding energies (ΔGbind) calculated to predict interaction strength [8]. These in silico methods typically involve preparation of protein structures (removing water molecules, adding hydrogens, assigning charges) and ligand optimization (energy minimization using molecular mechanics force fields), followed by docking simulations that generate binding pose ensembles ranked by scoring functions [8].

Molecular dynamics (MD) simulations extend beyond static docking by modeling temporal evolution of adamantane derivative interactions with their targets. Representative protocols include solvating the protein-ligand complex in explicit water molecules, adding counterions to achieve physiological salinity, energy minimization to remove steric clashes, and gradual heating to reach simulation temperature (typically 310K) before production runs of 50-100 nanoseconds [8]. These simulations generate trajectories analyzed for root-mean-square deviation (RMSD), binding site interactions, and binding free energies using methods like MM-PBSA/GBSA, providing dynamic insight into adamantane derivative mechanisms not obtainable through experimental approaches alone [8].

Pathophysiological Context and Therapeutic Implications

Significance of Structural Modifications

The structure-activity relationships observed across adamantane derivatives provide crucial insights for rational drug design. The adamantane core serves as a versatile molecular scaffold that confers favorable physicochemical properties including enhanced lipophilicity and metabolic stability [1]. Strategic modifications at specific positions on the adamantane structure enable fine-tuning of target engagement and pharmacological properties. For instance, this compound's extended side chain compared to amantadine facilitates its unique membrane-targeting mechanism and broader antiviral spectrum [4] [5]. Similarly, the integration of adamantane into DPP-4 inhibitors like saxagliptin and vildagliptin optimizes their enzyme binding characteristics while maintaining favorable pharmacokinetic profiles [3].

Recent research on novel adamantane derivatives has revealed exciting structure-function correlations that inform future development. Studies demonstrate that specific adamantane modifications can enhance blood-brain barrier penetration for neurological applications, while other structural variations optimize enzyme inhibition potency for metabolic diseases [3]. The emerging understanding of how adamantane modifications influence not just target binding but also immunomodulatory properties and anti-inflammatory effects opens new avenues for therapeutic innovation [3]. These findings validate adamantane as a privileged scaffold in medicinal chemistry with continuing potential for addressing unmet medical needs through rational design approaches.

Visualizing Experimental Approaches

The following diagram illustrates key experimental methodologies used in evaluating adamantane derivatives:

G cluster_in_vitro In Vitro Evaluation cluster_in_silico In Silico Analysis cluster_in_vivo In Vivo Studies compound Adamantane Derivative binding Molecular Binding Assays compound->binding docking Molecular Docking compound->docking behavioral Behavioral Tests compound->behavioral internalization Internalization Assays binding->internalization Quantitative ELISA viability Cell Viability Tests internalization->viability IC50 Determination dynamics MD Simulations docking->dynamics Binding Pose Optimization molecular Molecular Analysis behavioral->molecular Tissue Collection

Figure 1: Experimental workflow for evaluating adamantane derivatives, integrating in vitro, in silico, and in vivo approaches.

Conclusion and Future Perspectives

The comprehensive comparison of this compound with other adamantane derivatives reveals both shared characteristics and distinctive features that define their respective therapeutic applications. This compound occupies a unique niche with its dual mechanism targeting both viral components and host cell membranes, differentiating it from simpler adamantane-based antivirals [4] [5]. The topical administration of this compound for herpes infections contrasts with systemic delivery of other adamantane derivatives, resulting in distinct pharmacokinetic and safety profiles [4]. Despite their structural similarities, adamantane derivatives demonstrate remarkable functional diversity, spanning antiviral, neurological, metabolic, and dermatological applications through strategic molecular modifications [1] [2].

References

Comparative Overview of Tromantadine and Idoxuridine

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key properties of tromantadine and idoxuridine based on the search results.

Feature This compound Idoxuridine
Mechanism of Action Inhibits viral entry/fusion into host cells [1] [2] Competitive inhibition of viral DNA synthesis; incorporated into DNA, causing chain termination [3]
Chemical Class Adamantane derivative [1] Nucleoside analogue [3]
Primary Formulation Topical [2] Topical (ointment or solution) [3]
Historical & Current Status Developed for herpes simplex skin infections [1]; mentioned in current formularies [2] First successful topical antiviral for herpes simplex keratitis (1962) [3]; usage largely superseded by newer agents (e.g., acyclovir, ganciclovir) [3]
Efficacy & Use Cases Used for skin infections caused by herpes simplex virus [1] Effectively treated epithelial herpes simplex keratitis; associated with toxicity (superficial punctate keratopathy, conjunctivitis) [3]
Key Experimental Findings Recognized for potent antiviral activity against herpes simplex virus [1] As the first antiviral, its efficacy in treating human herpes simplex keratitis established the principle of antiviral therapy [3]

Mechanisms of Action and Experimental Insights

For researchers, understanding the distinct mechanisms and experimental evidence for each drug is crucial.

This compound
  • Mechanism: this compound's antiviral activity stems from its adamantane core. It is known to inhibit the fusion between the host cell plasma membrane and the herpes simplex virus, preventing the virus from entering the cell and initiating replication [1] [2]. This early-stage inhibition is different from the mechanism of nucleoside analogs.
  • Experimental & Clinical Context: this compound was developed as a potent antiviral drug specifically for the treatment of skin infections caused by the herpes simplex virus [1]. The adamantane moiety is a well-known pharmacophore that enhances lipophilicity and stability, which can improve the pharmacokinetic properties of drugs [1].
Idoxuridine
  • Mechanism: As a nucleoside analogue, idoxuridine is phosphorylated within the cell and incorporated into nascent viral DNA. It competitively inhibits viral DNA polymerase and, once incorporated, causes premature DNA chain termination, thereby halting viral replication [3].
  • Experimental & Clinical Context: Idoxuridine's discovery was a breakthrough, proving for the first time that a human viral infection (herpes simplex keratitis) could be successfully treated with a targeted antiviral drug [3]. However, its utility was limited by significant toxicity, including superficial punctate keratopathy and chemical conjunctivitis [3]. It also could not penetrate the cornea to treat stromal or endothelial disease. For these reasons, its clinical use has been largely superseded by safer and more effective antivirals like acyclovir and ganciclovir [3].

Proposed Experimental Framework for Comparison

For a rigorous, head-to-head comparison of this compound and idoxuridine, the following experimental protocol could be employed. The workflow for this proposed study is outlined in the diagram below.

cluster_cells 1. In Vitro Models cluster_assays 2. Key Assays cluster_invivo 3. In Vivo Model (if applicable) start Proposed Experimental Workflow model1 Cell Cultures (e.g., Vero cells) start->model1 assay1 Plaque Reduction Assay (Measure EC₅₀) model1->assay1 assay2 Cytotoxicity Assay (Measure CC₅₀) Calculate Selectivity Index (SI) model1->assay2 model2 Virus Strains (HSV-1, HSV-2, ACV-resistant) assay3 Time-of-Addition Assay (Elucidate mechanism stage) assay1->assay3 assay4 qPCR for Viral DNA Load assay3->assay4 model3 Animal Model of Infection (e.g., murine HSV keratitis/skin) assay4->model3 assay5 Measure: Lesion Size, Healing Time, Viral Titers, Histopathology model3->assay5

Key Experimental Components:

  • In Vitro Models: Use standard cell lines (e.g., Vero cells) infected with laboratory strains of HSV-1 and HSV-2. Including acyclovir-resistant clinical isolates would be highly valuable for assessing the potential of these drugs against resistant viruses [4].
  • Key Assays:
    • Plaque Reduction Assay: To determine the half-maximal effective concentration (EC₅₀) for each drug, quantifying their potency in inhibiting viral replication.
    • Cytotoxicity Assay (e.g., MTT): To determine the half-maximal cytotoxic concentration (CC₅₀) and calculate the Selectivity Index (SI = CC₅₀ / EC₅₀), a critical measure of the drug's safety window.
    • Time-of-Addition Assay: By adding drugs at different times post-infection, you can experimentally confirm their mechanism of action (early-stage entry inhibition for this compound vs. late-stage DNA synthesis inhibition for idoxuridine).
  • In Vivo Models: If resources allow, an animal model (e.g., murine HSV keratitis or cutaneous infection) would provide critical data on efficacy in a whole-organism context, including healing time and viral load reduction [3].

Research Implications and Future Directions

The comparison reveals that this compound and idoxuridine represent two different generations and strategies in antiviral therapy. Idoxuridine was a pioneering nucleoside analogue but is now primarily of historical interest due to its toxicity profile. This compound, with its unique adamantane-based mechanism, may offer an alternative pathway for inhibition, particularly against viruses entering via membrane fusion.

Future research should focus on:

  • Direct Comparison: There is a clear gap in the literature regarding head-to-head studies of these two drugs using modern assays.
  • Resistance Profiling: Evaluating their efficacy against acyclovir-resistant HSV strains could uncover new therapeutic niches [4].
  • Formulation Optimization: Modern drug delivery systems could potentially improve the efficacy and reduce the toxicity of these agents, particularly for idoxuridine.

References

Tromantadine clinical trial outcomes meta-analysis

Author: Smolecule Technical Support Team. Date: February 2026

Available Clinical Trial Data on Tromantadine

The following table summarizes the key findings from the clinical trials identified in the search results. Please note that these are from individual studies, not a meta-analysis.

Trial Focus Comparison Key Efficacy Findings Safety/Tolerance Findings Source (Trial Details)
Treatment of recurrent herpes orofacialis [1] This compound vs. Aciclovir (n=119) No significant difference in healing process, abortive lesions, or new lesions. Early application of treatment was critical for success. [1] Rated "very good" or "good" by >83% of patients and doctors in both groups. [1] Randomized, double-blind trial (1989)
Treatment of herpes simplex [2] This compound HCl vs. Placebo (n=20 for therapeutic arm) Significant therapeutic effect in the therapeutic trial; good prophylactic effect in an open study. [2] No side effects in double-blind trial; 2 patients developed eczematous lesions during long-term prophylactic use. [2] Randomized, double-blind trial & open prophylactic study (1983)

Detailed Experimental Protocols

Here are the methodologies for the key clinical trials cited above.

1. Randomized Double-Blind Trial of this compound vs. Aciclovir (1989) [1]

  • Objective: To compare the clinical efficacy of this compound versus aciclovir in recurrent herpes orofacialis.
  • Design: Randomized, double-blind trial.
  • Participants: 119 patients (59 this compound, 60 aciclovir) with a history of recurrent herpes orofacialis.
  • Intervention: Medication was dispensed randomly in identical tubes for up to 5 days of treatment.
  • Key Procedures:
    • Patients were instructed to initiate therapy as soon as possible after the first prodromal symptoms and to visit a physician within 24 hours of onset.
    • The average time between first signs and treatment start was 7 hours in both groups.
    • Herpes lesions were assessed daily by the same physician for 14 days (except weekends).
  • Outcome Measures:
    • Subjective symptoms: Itching, burning, skin tautness, and pain.
    • Objective criteria: Number of days in the vesicular stage, duration of complete healing, abortive lesions, and new lesions.

2. This compound Hydrochloride Therapeutic and Prophylactic Trial (1983) [2]

  • Objective: To investigate the therapeutic and prophylactic effect of this compound hydrochloride in herpes simplex.
  • Design:
    • Part 1: Randomized, double-blind therapeutic trial.
    • Part 2: Open prophylactic investigation.
  • Participants:
    • Therapeutic trial: 20 patients with herpes simplex (12 active drug, 13 placebo).
    • Prophylactic study: 19 patients with recurrent herpes simplex.
  • Intervention: Topical application of tromantadidine hydrochloride ointment.
  • Outcome Measures:
    • Therapeutic trial: Significant therapeutic effect of the active drug.
    • Prophylactic study: Assessment of the prophylactic effect during long-term treatment.

Visualizing Trial Workflows and Evidence

The diagrams below illustrate the workflow of the clinical trials and the current state of the available evidence.

cluster_trial Clinical Trial Workflow (1989 Study [1]) cluster_evidence Evidence Landscape for this compound A Patient Recruitment (History of recurrent herpes orofacialis) B Randomization (n=119) A->B C This compound Group (n=59) B->C D Aciclovir Group (n=60) B->D E Early Treatment Initiation (avg. 7h from symptoms) C->E D->E F Daily Physician Assessment (14 days, objective & subjective criteria) E->F G Data Analysis & Efficacy Rating F->G H Available Evidence I Individual Clinical Trials (1980s) [1] [2] H->I J Drug Information Data (DrugBank) [3] H->J K Identified Evidence Gaps H->K L Comprehensive Meta-Analysis (Not Found in Search) K->L M Modern Large-Scale RCTs (Not Found in Search) K->M

References

Tromantadine market analysis and competitor landscape

Author: Smolecule Technical Support Team. Date: February 2026

Tromantadine Market Report Overview

A specific market analysis report titled "this compound (CAS 53783-83-8) Industry Research 2025: Global and Regional Market Trends 2019-2024 and Forecast to 2029" is available for purchase [1].

This report seems to contain the type of structured data you require, as it promises insights into the following areas [1]:

  • Market Size and Forecasts: Historical data from 2019-2024 and forecasts up to 2029, including CAGR figures.
  • Regional Analysis: Market overviews for Europe, Asia, North America, and other regions.
  • Supply and Demand Dynamics: Analysis of market constraints, drivers, and opportunities.
  • Key Players: Information on manufacturers and suppliers across different regions.
  • Pricing and End-Use: Market prices by region and trends in end-use sectors.

Since this is a commercial report, the detailed quantitative data and structured tables you need are behind a paywall and cannot be summarized here.

Scientific Comparison: Mechanism of Action

For researchers and scientists, a key differentiator is how a drug works. This compound has a unique mechanism of action compared to other common anti-herpes agents, particularly nucleoside analogs. The table below summarizes this comparison based on scientific literature.

Antiviral Agent Primary Mechanism of Action Primary Clinical Use/Target
This compound Inhibits viral penetration and fusion with the host cell membrane; stabilizes the bilayer phase of membranes [2] [3] [4]. Herpes simplex virus (HSV) infections [5].
Aciclovir, Valaciclovir, Penciclovir, Famciclovir Nucleoside analogs that inhibit viral DNA synthesis/replication; act as DNA chain terminators [3] [4]. Herpesvirus infections (HSV, VZV) [4].
Docosanol Inhibits fusion between the viral envelope and the plasma membrane [3] [4]. Herpes labialis (cold sores) [3] [4].
Foscarnet Pyrophosphate analog that directly inhibits viral DNA polymerase [4]. Herpesvirus infections (typically for resistant strains) [4].

The following diagram illustrates the key stages of the herpesvirus lifecycle and where these different classes of antiviral agents, including this compound, exert their inhibitory effects.

G A Viral Attachment B Penetration & Fusion A->B C Uncoating & Release of Viral DNA B->C D Viral DNA Replication C->D E Assembly & Release of New Virions D->E Trom This compound & Docosanol Trom->B Inhibits Nuc Nucleoside Analogs (e.g., Aciclovir) Nuc->D Inhibits Fos Foscarnet Fos->D Inhibits

Experimental Insight

The unique mechanism of this compound was elucidated in a 1987 comparative study. The key methodological approach involved using model phospholipid membranes to observe how the drug interacts with lipid bilayers [2].

  • Key Experimental Protocol: The study measured the drug's effect on the bilayer to hexagonal phase transition temperature of synthetic phosphatidylethanolamines. This compound was found to raise this transition temperature, indicating it stabilizes the bilayer phase of membranes. This action is distinct from amantadine and is similar to cyclosporin A, a known inhibitor of viral-induced cell-cell fusion [2].
  • Interpretation: This stabilizing effect is believed to prevent the membrane disruption and fusion events that are necessary for the herpes virus to enter and infect a host cell [2].

How to Proceed with Your Analysis

The available public information is strong on scientific mechanism but lacks the commercial data you need. To build a comprehensive comparison guide, I suggest you:

  • Consider Purchasing the Market Report: The report from "Research and Markets" [1] appears to be the most direct source for the market analysis, competitor landscape, and structured quantitative data you require.
  • Expand Scientific Literature Review: You can delve deeper into the scientific comparison by searching for head-to-head clinical studies. For example, one brief source mentions a study finding comparable efficacy between this compound and Aciclovir, though the primary data was not accessible in this search [6].

References

Tromantadine cost-effectiveness versus other antivirals

Author: Smolecule Technical Support Team. Date: February 2026

Tromantadine Overview and Mechanism of Action

This compound is an antiviral medication used primarily for the treatment of infections caused by the Herpes Simplex Virus (HSV) [1] [2]. Its mechanism is distinct from many other antivirals and involves multiple steps to inhibit viral replication early in its lifecycle [1].

The table below summarizes its known characteristics based on available data:

Feature Description
Drug Class Adamantane derivative [1].
Primary Indications Herpes simplex virus (HSV) infections [1] [2].
Mechanism of Action Multifaceted: inhibits viral fusion with the host cell membrane; alters host membrane fluidity; exhibits immunomodulatory and anti-inflammatory effects [1].
Available Formulations Topical gel [2].
Cost-Effectiveness Data Not identified in the available literature.

This multifaceted mechanism can be visualized in the following pathway:

tromantadine_mechanism Herpes Simplex Virus (HSV) Herpes Simplex Virus (HSV) Host Cell Host Cell Herpes Simplex Virus (HSV)->Host Cell 1. Inhibits Viral Fusion 1. Inhibits Viral Fusion Host Cell->1. Inhibits Viral Fusion Blocks viral entry 2. Alters Host Cell Membrane 2. Alters Host Cell Membrane Host Cell->2. Alters Host Cell Membrane Creates unfavorable environment Viral Replication Prevented Viral Replication Prevented 1. Inhibits Viral Fusion->Viral Replication Prevented 2. Alters Host Cell Membrane->Viral Replication Prevented 3. Immunomodulatory Effect 3. Immunomodulatory Effect Enhanced Clearance of Infected Cells Enhanced Clearance of Infected Cells 3. Immunomodulatory Effect->Enhanced Clearance of Infected Cells 4. Anti-inflammatory Effect 4. Anti-inflammatory Effect Reduced Symptoms Reduced Symptoms 4. Anti-inflammatory Effect->Reduced Symptoms

Comparative Antiviral Profiles

While a direct cost comparison is not available, contrasting this compound with other antiviral classes highlights key therapeutic differences. The following table compares drugs based on their mechanisms, indications, and available economic evidence.

Antiviral / Class Primary Mechanism of Action Key Indications Cost-Effectiveness Evidence
This compound Inhibits viral fusion & alters host cell membrane (Herpesvirus-specific) [1]. Herpes Simplex Virus (HSV) [1] [2]. Not available in searched literature.
M2 Ion Channel Inhibitors (e.g., Amantadine) Blocks M2 proton channel, preventing viral uncoating (Influenza A only) [3]. Influenza A (now largely obsolete due to resistance) [3]. Not covered in recent reviews.
Neuraminidase Inhibitors (e.g., Oseltamivir, Zanamivir) Inhibits neuraminidase enzyme, preventing viral release from host cells [3]. Influenza A and B [3]. Yes; compared against each other and placebo. Oseltamivir can be cost-effective but varies by setting [4] [5].
Polymerase Inhibitors (e.g., Baloxavir) Inhibits cap-dependent endonuclease, blocking viral mRNA synthesis [4] [3]. Influenza A and B [4]. Yes; associated with reduced complications and favorable cost-effectiveness profiles in certain scenarios [4] [6].

How to Approach the Data Gap on this compound

The lack of Tromantade cost-effectiveness data in the literature is likely due to several factors:

  • Focused Indication and Formulation: As a topical treatment primarily for herpes labialis (cold sores) and limited cutaneous HSV infections, its market size and systemic health economic impact are smaller than drugs for widespread diseases like influenza or COVID-19 [2].
  • Generics and Market Factors: As a older drug, its economic profile may not be a active subject of new research compared to novel, high-cost therapeutics.

To conduct your own comparative analysis, consider these approaches:

  • Define the Comparator: The most relevant comparators would be other topical HSV treatments (e.g., docosanol, acyclovir cream) and oral HSV antivirals (e.g., acyclovir, valacyclovir).
  • Model Key Parameters: Build a cost-effectiveness model incorporating:
    • Drug Acquisition Cost: Prices for this compound and its comparators.
    • Efficacy Data: Look for clinical trials or meta-analyses comparing time to healing, symptom reduction, and recurrence rates.
    • Key Outcomes: Include measures like cost per cured episode, cost per day of symptom reduction, and impact on quality of life.
  • Consult Specialist Databases: Economic evaluations are often found in specialized databases like the NHS Economic Evaluation Database (NHS EED), Tufts CEA Registry, or country-specific health technology assessment (HTA) agency websites.

References

Tromantadine performance in different viral strains

Author: Smolecule Technical Support Team. Date: February 2026

Antiviral Profile of Tromantadine

The table below summarizes the documented antiviral activity of this compound against different viral families.

Viral Family / Specific Virus Demonstrated Activity Key Findings / Proposed Mechanism

| Herpesviridae (Herpes Simplex Virus - HSV) | Yes [1] [2] | Historically used against herpes infections; proposed to inhibit viral entry by stabilizing the phospholipid bilayer of host cell membranes, preventing viral fusion [2]. | | Coronaviridae (SARS-CoV-2) | Yes (In vitro) [3] | Inhibits viral growth in cultured human epithelial cells. The exact molecular target for its anti-coronavirus activity is not yet firmly established [3]. | | Influenza A Virus | Information Missing | While other adamantanes like amantadine and rimantadine are known influenza A M2 ion channel blockers, direct experimental data for this compound against current influenza strains was not found in the search results [4]. |

Detailed Experimental Data & Protocols

For the most promising and recently studied application, here are the experimental details for this compound's activity against SARS-CoV-2.

1. In Vitro Antiviral Assay against SARS-CoV-2 [3]

  • Objective: To evaluate the in vitro inhibitory activity of this compound against SARS-CoV-2.
  • Cell Lines: Vero E6 cells (kidney epithelial cells from African green monkeys) and human ACE2-overexpressing A549 cells (alveolar basal epithelial cells).
  • Virus Strains: SARS-CoV-2 (strains USA-WA1/2020 and a mouse-adapted MA10 variant).
  • Methodology:
    • Cells were seeded in 96-well plates.
    • Viruses were mixed with various concentrations of this compound and placed onto the cells.
    • After a 1-hour incubation for viral adsorption, the mixture was replaced with fresh medium containing the same concentrations of this compound.
    • Cells were incubated for 2-3 days.
    • The supernatants were collected, and viral titers were quantified by a plaque assay to determine the reduction in infectious virus particles.
  • Key Finding: this compound, alongside amantadine and rimantadine, inhibited the growth of SARS-CoV-2 in vitro.

2. Investigation of Mechanism of Action against Herpesviruses [2]

  • Objective: To understand how this compound interacts with host cell membranes to inhibit herpes virus infection.
  • Model System: Synthetic phosphatidylethanolamine phospholipid membranes, used as a model for cellular membranes.
  • Methodology: The study used biophysical techniques to measure the phase transition temperature of the phospholipids, specifically the transition from a bilayer to a hexagonal phase, which is relevant to membrane fusion events.
  • Key Finding: this compound was found to raise the bilayer-to-hexagonal phase transition temperature, thereby stabilizing the phospholipid bilayer. This stabilization is proposed to make it more difficult for the virus to fuse with the host cell membrane, a critical step in viral entry.

Mechanism of Action Workflow

The following diagram synthesizes the proposed mechanisms of action for this compound based on the experimental data, illustrating how it may target different stages of the viral life cycle depending on the virus.

tromantadine_mechanism Start This compound Administration MOA1 Proposed Mechanism vs. Herpesviruses Start->MOA1 MOA2 Proposed Mechanism vs. Coronaviruses Start->MOA2 Effect1 Inhibition of viral fusion with host cell membrane MOA1->Effect1 Stabilizes host membrane bilayer Effect2 Inhibition of viral replication (Post-entry stage) MOA2->Effect2 Target unknown (Inhibits viral growth) Outcome Blocked Viral Infection Effect1->Outcome Effect2->Outcome

Research Gaps and Future Directions

The available data highlights several areas where information on this compound is lacking, which could guide future research:

  • Activity Against Influenza: There is a notable gap in data regarding this compound's efficacy against contemporary influenza A strains, especially in light of widespread resistance to first-generation adamantanes [4].
  • In Vivo Data for SARS-CoV-2: While in vitro results against SARS-CoV-2 are promising [3], the search results did not contain animal model or clinical trial data to confirm its efficacy in a whole organism.
  • Precise Coronavirus Target: The molecular mechanism by which this compound inhibits SARS-CoV-2 replication remains unconfirmed and is a key area for further investigation [3].

References

Tromantadine bilayer stabilization vs other fusion inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

Tromantadine vs. Other Fusion Inhibitors: Mechanism Overview

The table below summarizes how this compound compares to other well-characterized viral fusion inhibitors based on available literature.

Inhibitor Primary Target / Mechanism Virus Target Developmental Stage
This compound Stabilizes the host cell membrane (bilayer); inhibits viral entry and late-stage assembly/release [1]. Herpes Simplex Virus (HSV) Investigational (Old studies from 1980s) [1]

| HR2-derived Peptides (e.g., EK1 for CoVs, T20 for HIV) | Binds to viral HR1 domain, preventing formation of the six-helix bundle (6-HB) essential for fusion [2] [3] [4]. | HIV, SARS-CoV-2 and other coronaviruses | T20 (Enfuvirtide): Approved for HIV [3]. EK1: Preclinical/Phase I for pan-coronavirus use [4]. | | Anchor Inhibitors (e.g., VIRIP derivatives) | Targets the viral Fusion Peptide (FP) [2]. | HIV-1 | VIR576: Evaluated in Phase I clinical trials [2]. | | Monoclonal Antibodies (e.g., PRO 140) | Binds to host co-receptor (CCR5), blocking viral attachment [3]. | HIV-1 (CCR5-tropic) | Approved for HIV treatment [3]. |

Detailed Experimental Data & Protocols

Here are the experimental methodologies and key findings for this compound and other fusion inhibitors from the scientific literature.

This compound [1]
  • Experimental Protocol: The antiviral activity of this compound was assessed against Herpes Simplex Virus type 1 (KOS strain).
    • Cell Culture: Used Vero and HEp-2 cell lines.
    • Infection & Treatment: Cells were infected with HSV-1 and treated with this compound at concentrations ranging from 10 µg to 1 mg per 2 x 10^6 cells. The compound was added at the time of infection or 4 hours post-infection.
    • Outcome Measures:
      • Cytopathic Effect (CPE): Visually scored reduction in virus-induced cell death.
      • Virus Production: Quantified the yield of infectious virus particles.
      • Macromolecular Synthesis: Assessed inhibition of viral protein and virion synthesis.
  • Key Findings:
    • Doses of 100-500 µg inhibited CPE and reduced virus production.
    • Complete inhibition of virus production was observed at 500 µg to 1 mg.
    • Activity was dependent on viral inoculum size and the timing of addition, indicating it interferes with an early event (before macromolecular synthesis) and a late event (assembly/release).
SARS-CoV-2 Fusion Inhibitor EK1 [4]
  • Experimental Protocol: The pan-coronavirus fusion inhibitor EK1 and its cholesterol-coupled derivative EK1C4 were evaluated.
    • Cell Lines: Used human lung-derived (Calu-3) and intestine-derived (Caco2) cells.
    • Assays:
      • Cell-Cell Fusion Assay: Effector cells expressing SARS-CoV-2 Spike protein and GFP were co-cultured with target cells (Calu-3 or Caco2) in the presence of EK1 peptides. Syncytia formation and GFP diffusion were measured.
      • Pseudovirus (PsV) Infection: Cells were infected with pseudotyped viruses bearing SARS-CoV-2 S protein (including variants like B.1.1.7/Alpha) and treated with peptides.
      • Authentic Virus Infection: Cells were infected with live SARS-CoV-2 virus to assess viral replication inhibition.
  • Key Findings:
    • EK1 and EK1C4 potently inhibited S protein-mediated membrane fusion in both cell lines (IC50: ~263 nM and ~6 nM, respectively).
    • They effectively blocked infection by pseudotyped and authentic SARS-CoV-2, including variants of concern.
    • Crystal structure confirmed EK1 binds the HR1 domain of the SARS-CoV-2 Spike protein.
HIV-1 Anchor Inhibitor VIR165 [2]
  • Experimental Protocol: The mechanism of the VIRIP-derivative VIR165 was investigated.
    • Mutagenesis: Specific mutations were introduced into the Fusion Peptide (FP) of HIV-1 Env (e.g., I515F, I515T, L523F) based on an NMR structure model of the VIR165-FP complex.
    • Infection Assays: The sensitivity of these mutant viruses to VIR165 was tested and compared to wild-type virus and to viruses resistant to the fusion inhibitor T20.
  • Key Findings:
    • The FP mutation I515F conferred a 10-fold increase in resistance to VIR165, directly implicating the FP as its target.
    • VIR165 acts during a post-CD4-binding step that overlaps with, but is distinct from, the step inhibited by T20.

Experimental Workflow for Fusion Inhibitor Characterization

The diagram below outlines a generalized experimental workflow for characterizing a viral fusion inhibitor, synthesizing the protocols from the search results.

cluster_cell_based In Vitro Cell-Based Assays cluster_mech_action Mechanism of Action Studies cluster_in_vivo In Vivo Evaluation start Characterize Viral Fusion Inhibitor step1 Cell-Cell Fusion Assay (Measure syncytia formation using reporter systems) start->step1 step2 Pseudovirus Infection Assay (Test inhibition of viral entry with engineered reporter viruses) step1->step2 step3 Authentic Virus Infection Assay (Measure inhibition of live virus replication) step2->step3 step4 Viral Mutagenesis (Introduce mutations in suspected target, e.g., Fusion Peptide, HR1) step3->step4 step5 Cross-Resistance Profiling (Test against viruses resistant to other known inhibitors) step4->step5 step6 Structural Studies (e.g., X-ray crystallography, NMR to visualize binding) step5->step6 step7 Animal Model Challenge (Administer inhibitor and measure viral load reduction) step6->step7 step8 Safety & Toxicity Profile (Assess in vivo safety in animal models) step7->step8

Guidance for Further Research

Based on the search findings, here are suggestions for your continued investigation:

  • Acknowledge the Evidence Gap: The available studies describe mechanisms in isolation. Your guide should explicitly state that a direct, experimental comparison of bilayer stabilization (this compound) against FP or HR1 inhibitors is not currently published.
  • Focus on Distinct Mechanisms: You can objectively contrast these inhibitors by emphasizing their fundamentally different targets: this compound acts on the host membrane, while most other well-characterized inhibitors target specific viral proteins (FP, HR1) or host receptors.
  • Consult Current Literature: The research on this compound is dated. To provide a complete picture, I recommend searching recent literature for:
    • Newer classes of fusion inhibitors.
    • Modern biophysical studies on membrane-bilayer stabilization.
    • Any recent pre-clinical work on this compound or its derivatives.

References

×

XLogP3

2.1

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

280.215078140 Da

Monoisotopic Mass

280.215078140 Da

Heavy Atom Count

20

UNII

H191JFG8WA

Related CAS

41544-24-5 (mono-hydrochloride)

Pharmacology

Tromantadine is a cyclic amine with activity against herpes simplex virus. Tromantadine inhibits absorption of virions to cell surfaces, as well as penetration and uncoating of the virus.

MeSH Pharmacological Classification

Antiviral Agents

ATC Code

D - Dermatologicals
D06 - Antibiotics and chemotherapeutics for dermatological use
D06B - Chemotherapeutics for topical use
D06BB - Antivirals
D06BB02 - Tromantadine
J - Antiinfectives for systemic use
J05 - Antivirals for systemic use
J05A - Direct acting antivirals
J05AC - Cyclic amines
J05AC03 - Tromantadine

Other CAS

53783-83-8

Wikipedia

Tromantadine

Dates

Last modified: 09-13-2023
[1]. Rosenthal KS, et al. Tromantadine: inhibitor of early and late events in herpes simplex virus replication. Antimicrob Agents Chemother. 1982 Dec;22(6):1031-6.[2]. Cheetham JJ, et al. Comparison of the interaction of the anti-viral chemotherapeutic agents amantadine and tromantadine with model phospholipid membranes. Biosci Rep. 1987 Mar;7(3):225-30.

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